Product packaging for (S)-Nor-Verapamil-d6(Cat. No.:)

(S)-Nor-Verapamil-d6

Cat. No.: B15145003
M. Wt: 483.1 g/mol
InChI Key: OEAFTRIDBHSJDC-RMKJYZORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Nor-Verapamil-d6 is a deuterium-labeled analog of norverapamil, which is the primary active metabolite of the calcium channel blocker verapamil . Norverapamil is a calcium channel blocker in its own right, contributing to the therapeutic effects of its parent drug, which include the treatment of hypertension, angina, and cardiac arrhythmias . It acts primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and the heart, leading to vasodilation and reduced myocardial contractility . This deuterated compound, where deuterium atoms replace hydrogen at specific positions, is designed for use as an internal standard in quantitative mass spectrometry-based assays . Its use is critical in analytical method development and validation (AMV), as well as in Quality Control (QC) workflows for bioanalysis, helping to ensure accurate and precise measurement of verapamil and its metabolites in biological samples like plasma . By using a stable isotope-labeled internal standard, researchers can correct for variations during sample preparation and analysis, significantly improving data reliability. Furthermore, as a P-glycoprotein (P-gp) substrate and inhibitor, norverapamil is also relevant in drug-drug interaction studies . This product is strictly for research purposes and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37ClN2O4 B15145003 (S)-Nor-Verapamil-d6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37ClN2O4

Molecular Weight

483.1 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1/i1D3,2D3;

InChI Key

OEAFTRIDBHSJDC-RMKJYZORSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (S)-Nor-Verapamil-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Nor-Verapamil-d6, a deuterated analog of the primary active metabolite of Verapamil. This document covers its chemical properties, its role in the metabolic pathway of Verapamil, and its application as an internal standard in bioanalytical method development and validation.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of (S)-Nor-Verapamil. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Verapamil and its metabolites in biological matrices.

PropertyValueReference
Chemical Name (S)-5-((3,4-dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride[1]
Alternate CAS Number 147158-72-3[1][2][3]
Racemic CAS Number 1329651-21-9[1][2][4][5]
Unlabelled CAS Number 67018-85-3[3]
Molecular Formula C₂₆H₃₀D₆N₂O₄ • HCl[1]
Molecular Weight 483.07 g/mol [1][5]
Appearance Off-white solid[3]
Storage 2-8 °C[3]
Application Internal standard for bioanalytical methods, metabolite of Verapamil.[4][6]

Metabolic Pathway of Verapamil

Verapamil undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The N-demethylation of Verapamil to its active metabolite, Norverapamil, is a key pathway. This process is stereoselective, with a preference for the S-enantiomer of Verapamil.[7][8]

The primary enzymes involved in the formation of Norverapamil are CYP3A4, CYP3A5, and CYP2C8.[9] While CYP3A5 metabolizes both R- and S-Verapamil to their respective Norverapamil enantiomers at similar rates, CYP3A4 shows a preference for producing Norverapamil from S-Verapamil.[9] Norverapamil itself is further metabolized to other secondary metabolites.[7]

Verapamil_Metabolism Metabolic Pathway of Verapamil to Norverapamil cluster_enzymes CYP450 Enzymes Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation Secondary_Metabolites Secondary_Metabolites Norverapamil->Secondary_Metabolites Further Metabolism CYP3A4 CYP3A4 CYP3A4->Verapamil CYP3A5 CYP3A5 CYP3A5->Verapamil CYP2C8 CYP2C8 CYP2C8->Verapamil

Metabolism of Verapamil to Norverapamil.

Experimental Protocols

This compound is primarily used as an internal standard in the quantification of Verapamil and Norverapamil in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting Verapamil, Norverapamil, and the deuterated internal standards from plasma is liquid-liquid extraction.

  • To 50 µL of human plasma, add the internal standards ((S)-Verapamil-d6 and this compound).

  • Vortex the mixture.

  • Add an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The separation and detection of the analytes are achieved using a chiral chromatographic column and a triple quadrupole mass spectrometer.

  • Chromatographic Column: A chiral column, such as Chiralcel OD-RH (150 × 4.6 mm, 5 µm), is used to separate the (R)- and (S)-enantiomers of Verapamil and Norverapamil.[10]

  • Mobile Phase: A typical mobile phase consists of an acidic aqueous solution and an organic solvent, for example, 0.05% trifluoroacetic acid in water–acetonitrile (70:30, v/v).[10]

  • Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion modes is used for detection and quantification.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study using this compound.

Bioanalytical_Workflow Bioanalytical Workflow for Verapamil Quantification Sample_Collection Plasma Sample Collection IS_Spiking Spiking with this compound Sample_Collection->IS_Spiking Step 1 Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Step 2 Analysis LC-MS/MS Analysis Extraction->Analysis Step 3 Data_Processing Data Processing and Quantification Analysis->Data_Processing Step 4

Bioanalytical experimental workflow.

Quantitative Data

The use of this compound as an internal standard allows for the development of robust and accurate bioanalytical methods. The following table summarizes validation parameters from a study quantifying Verapamil and Norverapamil enantiomers in human plasma.[10]

Parameter(R)-Verapamil(S)-Verapamil(R)-Norverapamil(S)-Norverapamil
Concentration Range (ng/mL) 1.0–250.01.0–250.01.0–250.01.0–250.0
Absolute Recovery (%) 91.1 - 108.191.1 - 108.191.1 - 108.191.1 - 108.1
Matrix Factor 0.96–1.070.96–1.070.96–1.070.96–1.07
Resolution Factor 1.41.41.91.9
Capacity Factor 2.453.052.273.13

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Verapamil. Its use as a stable isotope-labeled internal standard enables the accurate and precise quantification of Verapamil and its active metabolite, Norverapamil, in complex biological matrices. The detailed understanding of Verapamil's metabolism and the availability of high-quality reference standards like this compound are crucial for pharmacokinetic and bioequivalence studies.

References

(S)-Nor-Verapamil-d6 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and key characteristics of (S)-Nor-Verapamil-d6, a deuterated analog of the primary active metabolite of Verapamil. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies.

Compound Information

ParameterValueReference
Chemical Name α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-α-(1-methylethyl-d6)-benzeneacetonitrileN/A
CAS Number 147158-72-3 (unlabeled S-enantiomer)[1]
Molecular Formula C₂₆H₃₀D₆N₂O₄N/A
Molecular Weight ~446.6 g/mol (free base)[2]

Analytical Data

High-Performance Liquid Chromatography (HPLC)

The following table summarizes a typical HPLC method for the analysis of Verapamil and its metabolites, which can be adapted for this compound.

ParameterTypical Value
Column Reversed-phase C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (70:30 v/v), pH 3 with phosphoric acid
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 280 nm, Emission: 320 nm)
Internal Standard Propranolol
Limit of Detection (LOD) Approximately 0.030 ng/mL for Norverapamil
Limit of Quantification (LOQ) Approximately 1.001 ng/mL for Norverapamil
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the characterization and quantification of this compound.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) m/z value corresponding to [M+H]⁺ of this compound
Product Ion (Q3) Specific fragment ions for quantification and confirmation
Collision Energy Optimized for the specific precursor-product ion transition

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol describes a common method for extracting Verapamil and its metabolites from a biological matrix.

  • To 1 mL of plasma, add a known amount of internal standard (e.g., Propranolol).

  • Alkalinize the plasma sample.

  • Add 6 mL of an extraction solvent mixture of n-hexane and isopropanol (97.5:2.5).

  • Vortex the mixture for 15 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Re-extract the analytes from the organic phase into 500 µL of 0.02 N sulfuric acid.

  • After mixing and centrifugation, inject an aliquot of the acidic aqueous phase into the HPLC system.[3]

HPLC Method for Quantification
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a prepared sample or standard solution onto the column.

  • Monitor the column effluent using a fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 320 nm.[3]

  • Quantify the analyte based on the peak area ratio relative to the internal standard.

Mandatory Visualizations

Verapamil Signaling Pathway

Verapamil, the parent drug of Nor-Verapamil, primarily acts by blocking L-type calcium channels.[1][4][5] This action reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a decrease in cardiac contractility and vasodilation.[1][4]

Verapamil_Signaling_Pathway cluster_cell Cardiac Myocyte / Smooth Muscle Cell Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel Verapamil->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx facilitates Contraction Muscle Contraction Ca_Influx->Contraction leads to

Caption: Verapamil's mechanism of action on L-type calcium channels.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction HPLC_MS_Analysis HPLC-MS/MS Analysis Extraction->HPLC_MS_Analysis Data_Processing Data Processing & Quantification HPLC_MS_Analysis->Data_Processing

Caption: Workflow for bioanalytical quantification of this compound.

References

A Technical Guide to (S)-Nor-Verapamil-d6: Suppliers, Applications, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, stable isotope-labeled internal standards are critical for the accurate quantification of drug molecules and their metabolites. This guide provides an in-depth overview of (S)-Nor-Verapamil-d6, a deuterated analog of the primary active metabolite of Verapamil. This document outlines its suppliers, core applications, and detailed experimental protocols, with a focus on its use in pharmacokinetic and bioanalytical studies.

Introduction to this compound

This compound is the deuterated form of (S)-Nor-verapamil, the N-demethylated metabolite of the S-enantiomer of Verapamil. Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and certain cardiac arrhythmias.[1] The S-enantiomer of Verapamil is known to be more pharmacologically active than the R-enantiomer. Consequently, understanding the pharmacokinetics of its active metabolite, (S)-Nor-verapamil, is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms into the molecule creates a stable, heavier version that can be readily distinguished by mass spectrometry from its endogenous, non-labeled counterpart, without altering its chemical properties. This makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Suppliers and Pricing

A number of chemical suppliers specialize in providing stable isotope-labeled compounds for research purposes. While specific pricing is generally provided upon quotation, the following table summarizes key suppliers of this compound and its racemic form, Nor-Verapamil-d6.

SupplierProduct NameCatalog NumberCAS NumberNotes
LGC StandardsS-Nor-Verapamil-D6TRC-N877515Racemic: 1329651-21-9Custom synthesis may be required. Pricing available upon request.[2][3]
Daicel Pharma StandardsS-Nor Verapamil.HCl-D6DCTI-A-164Unlabelled: 147158-72-3Also offers Nor-Verapamil D6 HCl.[4][5]
Santa Cruz BiotechnologyNorverapamil-d6, Hydrochloridesc-2127451329651-21-9For research use only.[6]
Alentris Research Pvt. Ltd.Nor Verapamil D6ALN-V021D041329651-21-9Inquire for stock availability.[7]
Simson Pharma LimitedNor Verapamil-D6 HydrochlorideV1800221329651-21-9Available via custom synthesis.[8]
CleanchemNor Verapamil D6CL-VRP-521329651-21-9Custom synthesis.[9]
ARTIS STANDARDSNorverapamil D6 HydrochlorideAI00681329651-21-9In-stock availability may vary.[10]

Note: Pricing for this compound is subject to change and is dependent on the quantity, purity, and isotopic enrichment required. Researchers are advised to contact the suppliers directly for a formal quotation. Quantitative data such as purity and isotopic enrichment are provided on the Certificate of Analysis (CoA) with the product.

Core Applications and Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods, particularly for the quantification of Verapamil and its metabolites in biological matrices like plasma and urine.[11] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Representative Experimental Protocol: Quantification of Verapamil and Norverapamil in Human Plasma using LC-MS/MS

This protocol is a synthesized example based on common methodologies found in the scientific literature.[12][13][14]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 20 µL of a working solution of this compound (internal standard) in methanol.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Verapamil: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized).

    • Norverapamil: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized).

    • This compound (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized, will be higher m/z than Norverapamil due to deuterium labeling).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Signaling Pathways and Mechanism of Action

Norverapamil, the non-deuterated parent compound of this compound, is an active metabolite of Verapamil and functions as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle.

L-Type Calcium Channel Blockade

The following diagram illustrates the mechanism of action of Norverapamil on L-type calcium channels in a cardiomyocyte.

L_type_calcium_channel_blockade cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_channel Influx Contraction Muscle Contraction Ca_intracellular->Contraction Stimulates Norverapamil (S)-Nor-Verapamil Norverapamil->Ca_channel Blocks

Caption: Mechanism of L-type calcium channel blockade by (S)-Nor-Verapamil.

By blocking these channels, Norverapamil reduces the influx of calcium into cardiac and vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in vasodilation, reduced myocardial contractility, and a slowing of atrioventricular conduction.[1]

Interaction with Beta-Adrenergic Receptors

Some studies have indicated that Verapamil and its metabolite Norverapamil may also interact with beta-adrenergic receptors, acting as competitive antagonists.[15] This interaction could contribute to the overall cardiovascular effects observed with Verapamil administration.

beta_adrenergic_interaction cluster_membrane Cell Membrane Beta_receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_receptor->AC Stimulates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->Beta_receptor Activates Norverapamil (S)-Nor-Verapamil Norverapamil->Beta_receptor Antagonizes ATP ATP ATP->AC Cellular_response Increased Heart Rate & Contractility cAMP->Cellular_response Leads to

Caption: Antagonistic interaction of (S)-Nor-Verapamil with beta-adrenergic receptors.

This potential dual-action mechanism underscores the complex pharmacology of Verapamil and its metabolites.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines a typical workflow for a pharmacokinetic study involving the quantification of a drug and its metabolite using a deuterated internal standard.

experimental_workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Administer Drug (e.g., Verapamil) Sampling Collect Biological Samples (e.g., Plasma) over Time Dosing->Sampling Spiking Spike Samples with This compound (IS) Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Analyte and Metabolite Concentrations LCMS->Quantification PK_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Quantification->PK_modeling

Caption: General experimental workflow for a pharmacokinetic study.

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for quantifying Verapamil and its active metabolite. This guide provides a foundational understanding of its suppliers, primary applications, and the methodologies in which it is employed, thereby supporting the robust design and execution of pharmacokinetic and drug metabolism studies. For detailed specifications and pricing, direct inquiry with the listed suppliers is recommended.

References

The Role of (S)-Nor-Verapamil-d6 in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of (S)-Nor-Verapamil-d6 in contemporary research, primarily focusing on its application as a stable isotope-labeled internal standard in bioanalytical and pharmacokinetic studies. We will delve into the metabolic pathways of its parent compound, Verapamil, detail its mechanism of action, and provide comprehensive experimental protocols for its use in quantitative analysis.

Introduction to Verapamil and its Metabolite Norverapamil

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It works by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[3][4] Verapamil is administered as a racemic mixture of two enantiomers, (R)-Verapamil and (S)-Verapamil, which exhibit different pharmacokinetic and pharmacodynamic properties.[5][6]

Upon administration, Verapamil undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[7][8] One of the major and pharmacologically active metabolites is Norverapamil, formed through N-demethylation of Verapamil.[9][10] Norverapamil retains approximately 20% of the cardiovascular activity of the parent drug and its plasma concentrations can be equal to or exceed those of Verapamil after oral administration.[5][10] The primary enzymes responsible for the formation of Norverapamil are CYP3A4, CYP3A5, and CYP2C8.[11]

This compound: The Ideal Internal Standard

In quantitative bioanalysis, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification of the analyte of interest. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector.

This compound is a deuterated form of the (S)-enantiomer of Norverapamil. The incorporation of six deuterium atoms (d6) results in a molecule that is chemically almost identical to (S)-Nor-Verapamil but has a higher molecular weight. This mass difference allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its similar chromatographic behavior and extraction efficiency ensure reliable quantification. For these reasons, this compound, along with deuterated Verapamil, is widely used as an internal standard in pharmacokinetic studies of Verapamil and its metabolites.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies utilizing this compound or its non-deuterated counterpart in bioanalytical methods.

ParameterValueReference
Chromatographic Conditions
Analytical ColumnChiralcel OD-RH (150 × 4.6 mm, 5 µm)[12][13]
Mobile Phase0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)[12][13]
Flow RateNot explicitly stated, but typical for HPLC
Mass Spectrometry Parameters
Ionization ModePositive Electrospray Ionization (ESI+)[12][13]
Detection ModeMultiple Reaction Monitoring (MRM)[12][13]
Method Validation
Concentration Range1.0 - 250.0 ng/mL for all four analytes ((R)- and (S)-Verapamil, (R)- and (S)-Norverapamil)[12][13]
Absolute Recovery91.1% to 108.1%[12][13]
Matrix Factor0.96 - 1.07[12][13]

Table 1: Bioanalytical Method Parameters for Verapamil and Norverapamil Enantiomers.

EnantiomerCapacity Factor (k')Resolution Factor (Rs)
(R)-Verapamil2.451.4
(S)-Verapamil3.05
(R)-Norverapamil2.271.9
(S)-Norverapamil3.13

Table 2: Chromatographic Separation Parameters for Verapamil and Norverapamil Enantiomers. [12][13]

Experimental Protocols

This section provides a detailed methodology for the simultaneous quantification of (R)- and (S)-Verapamil and (R)- and (S)-Norverapamil in human plasma using this compound as an internal standard, based on published literature.[12][13]

Sample Preparation: Liquid-Liquid Extraction
  • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution (containing this compound and D6-Verapamil).

  • Vortex the sample for 30 seconds.

  • Add a suitable organic extraction solvent (e.g., a mixture of cyclohexane and dichloromethane).

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)

    • Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)

    • Flow Rate: As optimized for the specific system.

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized on the instrument.

Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of Verapamil and a typical experimental workflow for its quantification.

Verapamil_Metabolism Verapamil Verapamil ((R)- and (S)-) Norverapamil Norverapamil ((R)- and (S)-) Verapamil->Norverapamil N-demethylation (CYP3A4, CYP3A5, CYP2C8) D617 D-617 Verapamil->D617 N-dealkylation (CYP3A4, CYP1A2, CYP2C8) Further_Metabolites Further Metabolites Norverapamil->Further_Metabolites Further Metabolism (CYP Isoenzymes) D617->Further_Metabolites Further Metabolism (CYP Isoenzymes)

Caption: Metabolic pathway of Verapamil to its major metabolites.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (Chiral Separation, MRM) Reconstitution->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification

References

The Role of (S)-Nor-Verapamil-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S)-Nor-Verapamil-d6 when used as an internal standard in quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will detail the fundamental principles of internal standardization, the advantages of using a stable isotope-labeled internal standard (SIL-IS), and provide practical experimental details for its application.

The Core Principle: Mechanism of Action as an Internal Standard

In quantitative analysis, the primary goal is to accurately determine the concentration of a target analyte in a complex matrix, such as plasma or serum. However, the analytical process is susceptible to various sources of error that can affect the final measurement. These can include variability in sample preparation (e.g., extraction efficiency), injection volume, and instrument response due to matrix effects.[1] An internal standard (IS) is a compound with physicochemical properties very similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibration standards, quality controls, and unknown study samples, before sample processing.[2][3]

The fundamental mechanism of action of an internal standard is to serve as a reference point that experiences the same procedural variations as the analyte. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be normalized, leading to improved accuracy and precision of the quantitative results.[1]

This compound is a deuterated form of (S)-Nor-Verapamil, a major active metabolite of Verapamil. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This subtle change in mass is key to its function. As a stable isotope-labeled internal standard, this compound is considered the gold standard for the quantification of Nor-Verapamil and, by extension, Verapamil.[2]

The core of its mechanism of action lies in its near-identical chemical and physical properties to the unlabeled analyte, Nor-Verapamil. This includes:

  • Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), this compound will be extracted from the biological matrix with the same efficiency as the endogenous Nor-Verapamil.

  • Co-elution in Chromatography: In liquid chromatography, it will have a retention time that is virtually identical to the analyte, though a slight shift can sometimes be observed with deuterated standards.[4] This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time.[5]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, this compound will ionize with a similar efficiency to Nor-Verapamil. Matrix components that can suppress or enhance the ionization of the analyte will have a proportional effect on the internal standard.[6]

By maintaining a constant ratio of analyte to internal standard response, despite variations in the absolute responses, the method achieves greater robustness and reliability.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for a typical LC-MS/MS method for the analysis of Verapamil and Nor-Verapamil using their respective deuterated internal standards.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
Verapamil455.3165.2Positive
Nor-Verapamil441.3165.2Positive
Verapamil-d6461.3165.2Positive
This compound447.3165.2Positive

Note: The specific product ion may vary depending on the instrument and collision energy optimization.

Table 2: Chromatographic and Method Validation Parameters

ParameterValueReference
Chromatographic ColumnChiralcel OD-RH (150 x 4.6 mm, 5 µm)[7]
Mobile Phase0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)[7]
Flow Rate1.0 mL/min (can be adapted for different column dimensions)[8]
Injection Volume10 µL[9]
Calibration Range1.0 - 250.0 ng/mL[7]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[7]
Absolute Recovery91.1% - 108.1%[7]
Matrix Factor0.96 - 1.07[7]

Experimental Protocols

The following is a representative protocol for the quantification of Verapamil and Nor-Verapamil in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Verapamil, Nor-Verapamil, Verapamil-d6, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Verapamil and Nor-Verapamil stock solutions in a suitable solvent mixture (e.g., methanol:water 50:50 v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of Verapamil-d6 and this compound at a constant concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.[7]

  • Add 25 µL of the internal standard working solution to each tube and vortex briefly.

  • Add a basifying agent (e.g., 25 µL of 0.1 M NaOH) and vortex.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Inject the reconstituted sample onto the analytical column.

  • Monitor the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) using the transitions specified in Table 1.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve using the calculated peak area ratios.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G cluster_0 Analytical Workflow Sample Biological Sample (Analyte) Add_IS Add Internal Standard (this compound) Sample->Add_IS Constant Amount Extraction Sample Preparation (e.g., LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Result Analyte Concentration Data_Processing->Result

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_0 Correction for Variability Analyte Analyte Response Ratio Response Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Response (this compound) IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration Variability Sources of Variability - Extraction Loss - Injection Volume - Matrix Effects Variability->Analyte Variability->IS

Caption: Logical relationship of internal standard correction.

References

Technical Guide: Synthesis and Characterization of (S)-Nor-Verapamil-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for (S)-Nor-Verapamil-d6. This deuterated analog of the active metabolite of Verapamil is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.

Introduction

(S)-Nor-Verapamil is the S-enantiomer of Norverapamil, the primary active N-demethylated metabolite of Verapamil.[1] Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1] The stereochemistry of Verapamil and its metabolites is crucial, as the S-enantiomer exhibits significantly greater pharmacological potency.[2] Isotopic labeling with deuterium (d6) at the isopropyl moiety provides a stable internal standard for bioanalytical assays, enabling precise quantification of the active (S)-Nor-Verapamil in biological matrices. This guide outlines a detailed, multi-step synthetic pathway and the requisite analytical techniques for the characterization and quality control of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process that introduces the deuterium label at an early stage, followed by the construction of the core structure, and finally, chiral resolution to isolate the desired S-enantiomer. The overall workflow is depicted below.

cluster_synthesis Synthetic Workflow A Acetone-d6 B 2-Bromopropane-d7 A->B Reduction & Bromination D 2-(3,4-Dimethoxyphenyl)-3-methyl-d6-butanenitrile B->D C 3,4-Dimethoxyphenylacetonitrile C->D Alkylation F 5-Chloro-2-(3,4-dimethoxyphenyl)-3-methyl-d6-pentanenitrile D->F Alkylation E 1-Bromo-3-chloropropane E->F H (S,R)-Nor-Verapamil-d6 F->H Amination G 2-(3,4-Dimethoxyphenyl)ethan-1-amine G->H I This compound H->I Chiral Separation

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromopropane-d7 (Intermediate 1)

Objective: To prepare the deuterated alkylating agent.

Procedure:

  • To a solution of isopropyl-d7 alcohol (1.0 eq) in a round-bottom flask, slowly add hydrobromic acid (48%, 2.0 eq) at 0 °C.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromopropane-d7.

Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methyl-d6-butanenitrile (Intermediate 2)

Objective: To introduce the deuterated isopropyl group.

Procedure:

  • To a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in dry toluene, add sodium amide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • The mixture is heated to 80 °C for 1 hour, then cooled to 15 °C.

  • A solution of 2-bromopropane-d7 (1.1 eq) in dry toluene is added dropwise, and the reaction is stirred at room temperature for 3 hours.

  • The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-3-methyl-d6-pentanenitrile (Intermediate 3)

Objective: To append the chloropropyl chain.

Procedure:

  • Following the procedure for Intermediate 2, deprotonate 2-(3,4-dimethoxyphenyl)-3-methyl-d6-butanenitrile (1.0 eq) with sodium amide (1.2 eq) in dry toluene.

  • Add 1-bromo-3-chloropropane (1.5 eq) and stir the reaction at room temperature overnight.

  • Work-up and purify by column chromatography to yield the desired product.

Synthesis of (S,R)-Nor-Verapamil-d6 (Racemic Mixture)

Objective: To synthesize the racemic deuterated Nor-Verapamil.

Procedure:

  • A mixture of Intermediate 3 (1.0 eq), 2-(3,4-dimethoxyphenyl)ethan-1-amine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated to reflux for 24 hours.

  • The reaction mixture is cooled, filtered, and the solvent is removed in vacuo.

  • The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification by column chromatography (silica gel, dichloromethane:methanol gradient) provides the racemic (S,R)-Nor-Verapamil-d6.

Chiral Separation of this compound

Objective: To isolate the pure (S)-enantiomer.

Procedure:

  • The racemic mixture of (S,R)-Nor-Verapamil-d6 is subjected to preparative chiral High-Performance Liquid Chromatography (HPLC).

  • A suitable chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is used.

  • The mobile phase is typically a mixture of hexane and a polar organic modifier like isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Fractions corresponding to the first eluting peak (typically the (S)-enantiomer) are collected.

  • The solvent is evaporated under reduced pressure to yield the enantiomerically pure this compound.

Characterization Data

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties
PropertyValue
Chemical Formula C₂₆H₃₀D₆N₂O₄
Molecular Weight 446.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, acetonitrile, DMSO
Analytical Data
AnalysisSpecification
¹H NMR Conforms to the structure, with the absence of signals corresponding to the isopropyl protons.
¹³C NMR Conforms to the structure.
Mass Spectrometry (HRMS) [M+H]⁺ calculated: 447.3111; found: ± 5 ppm
Chiral Purity (HPLC) ≥ 99% ee
Chemical Purity (HPLC) ≥ 98%
Isotopic Enrichment ≥ 98% d6

Characterization Methodologies

High-Performance Liquid Chromatography (HPLC)
  • Chiral Purity Analysis:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 278 nm

    • Expected Outcome: Baseline separation of the (S) and (R) enantiomers.

  • Chemical Purity Analysis:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 278 nm

Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Mode: Positive ion mode.

  • Expected [M+H]⁺: m/z 447.3111

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by comparing the fragmentation pattern with that of an unlabeled (S)-Nor-Verapamil standard. Key fragments would be expected to show a +6 Da shift if they contain the deuterated isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should be consistent with the structure of (S)-Nor-Verapamil, with the notable absence of the characteristic doublet for the isopropyl methyl groups and the multiplet for the isopropyl methine proton.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals. The signals for the deuterated isopropyl carbons will be significantly attenuated or absent depending on the spectrometer settings.

  • ²H NMR: A spectrum acquired in a suitable solvent will show a signal corresponding to the deuterium atoms on the isopropyl group, confirming the location of the label.

Logical Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control and release of a batch of synthesized this compound.

cluster_qc Quality Control Workflow Start Synthesized this compound Step1 Identity Confirmation (HRMS, NMR) Start->Step1 Step2 Purity Assessment (HPLC) Step1->Step2 Step3 Chiral Purity (Chiral HPLC) Step2->Step3 Step4 Isotopic Enrichment (MS) Step3->Step4 Decision Meets Specifications? Step4->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Figure 2: Quality control workflow for this compound.

Conclusion

The synthesis and characterization of this compound require a meticulous multi-step process involving the use of deuterated starting materials, careful purification, and chiral separation. The analytical characterization is critical to ensure the identity, purity, enantiomeric excess, and isotopic enrichment of the final product. This technical guide provides a robust framework for the preparation and quality control of this essential analytical standard for advanced pharmaceutical research and development.

References

(S)-Nor-Verapamil-d6: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of (S)-Nor-Verapamil-d6, a deuterated metabolite of Verapamil. This document is intended to serve as a resource for researchers and professionals in drug development and bioanalytical studies who utilize isotopically labeled internal standards.

Introduction

This compound is the deuterated form of the S-enantiomer of Norverapamil, the major active metabolite of Verapamil. Verapamil is a calcium channel blocker used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmia.[1] The use of deuterated analogs like this compound as internal standards in pharmacokinetic and metabolic studies is crucial for accurate quantification of the target analyte in biological matrices. The stability of the deuterium label and the isotopic purity of the standard are critical parameters that ensure the reliability of analytical data.

Isotopic Purity

The isotopic purity of this compound refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, six). High isotopic purity is essential to minimize cross-talk between the analytical signals of the standard and the unlabeled analyte. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) detailing the isotopic enrichment.[1]

Table 1: Representative Isotopic Purity Data for this compound

ParameterSpecification
Chemical Purity (HPLC)>98%
Isotopic Enrichment≥98% (typically >99%)
Deuterium IncorporationPredominantly d6, with minor contributions from d0-d5
Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

The determination of isotopic enrichment is commonly performed using high-resolution mass spectrometry (HR-MS) or tandem mass spectrometry (MS/MS).

Objective: To determine the percentage of deuterium incorporation in a sample of this compound.

Materials:

  • This compound sample

  • Unlabeled (S)-Nor-Verapamil standard

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Liquid chromatography system

  • Appropriate solvents and mobile phases

Methodology:

  • Sample Preparation: Prepare solutions of both the labeled (this compound) and unlabeled ((S)-Nor-Verapamil) standards at a known concentration.

  • Mass Spectrometric Analysis:

    • Infuse the unlabeled standard into the mass spectrometer to obtain its mass spectrum and determine the natural isotopic distribution of the molecule.

    • Infuse the labeled standard under the same conditions.

  • Data Analysis:

    • Acquire the full scan mass spectra for both the labeled and unlabeled compounds.

    • Correct the measured isotope distribution of the labeled compound for the natural isotopic abundance of all elements in the molecule.

    • Calculate the isotopic enrichment by comparing the corrected intensities of the ion peaks corresponding to the different deuterated species (d0 to d6).

A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry involves correcting for measurement errors and providing an uncertainty value for the determined enrichment.[2]

Stability

The stability of this compound is a critical attribute, ensuring that the integrity of the standard is maintained during storage and experimental use. Stability studies are designed to evaluate the impact of various environmental factors such as temperature, humidity, and light on the chemical and isotopic integrity of the compound.

Chemical Stability

Chemical stability refers to the resistance of the molecule to degradation. Stability studies for pharmaceutical compounds are typically conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Typical Long-Term and Accelerated Stability Study Conditions

Study TypeStorage ConditionDuration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Isotopic Stability

Isotopic stability, or the stability of the deuterium label, is crucial for maintaining the mass difference between the standard and the analyte. The C-D bonds in this compound are generally stable under typical analytical conditions. However, exposure to extreme pH or high temperatures could potentially lead to back-exchange of deuterium for hydrogen.

Experimental Protocol for Stability Assessment

Objective: To evaluate the chemical and isotopic stability of this compound under specified storage conditions.

Materials:

  • This compound sample

  • Validated stability-indicating HPLC method

  • Mass spectrometer

  • Controlled environment chambers

Methodology:

  • Initial Analysis (Time Zero):

    • Analyze the this compound sample to determine its initial chemical purity (by HPLC) and isotopic distribution (by MS).

  • Stability Storage:

    • Store aliquots of the sample in appropriate containers under the long-term and accelerated stability conditions as outlined in Table 2.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 3, 6, 9, and 12 months for long-term; 1, 3, and 6 months for accelerated), remove samples from the stability chambers.

    • Analyze the samples for chemical purity using a validated, stability-indicating HPLC method capable of separating the parent compound from any potential degradants.

    • Analyze the samples by mass spectrometry to assess any changes in the isotopic distribution.

  • Data Evaluation:

    • Compare the results from each time point to the initial data. Any significant degradation or change in isotopic enrichment would indicate instability under the tested conditions.

Visualizations

Verapamil Metabolism Pathway

Verapamil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[3][4] The primary metabolic pathway is N-demethylation to form Norverapamil.[4]

Verapamil_Metabolism Verapamil Verapamil Norverapamil (S)-Nor-Verapamil Verapamil->Norverapamil N-demethylation (CYP3A4, CYP3A5, CYP2C8) Other_Metabolites Other Metabolites Verapamil->Other_Metabolites N-dealkylation, O-demethylation (CYP3A4, CYP3A5, CYP2C8)

Caption: Metabolic pathway of Verapamil to (S)-Nor-Verapamil.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Prep_Labeled Prepare this compound Solution Analyze_Labeled Acquire Mass Spectrum of Labeled Standard Prep_Labeled->Analyze_Labeled Prep_Unlabeled Prepare (S)-Nor-Verapamil (unlabeled) Solution Analyze_Unlabeled Acquire Mass Spectrum of Unlabeled Standard Prep_Unlabeled->Analyze_Unlabeled Correct_Abundance Correct for Natural Isotopic Abundance Analyze_Unlabeled->Correct_Abundance Analyze_Labeled->Correct_Abundance Calculate_Enrichment Calculate Isotopic Enrichment Correct_Abundance->Calculate_Enrichment

Caption: Workflow for isotopic purity determination.

Logical Relationship in Stability Testing

This diagram shows the logical flow of a stability study for this compound.

Stability_Testing_Logic Start Time Zero Analysis (Purity & Isotopic Distribution) Storage Store under Long-Term & Accelerated Conditions Start->Storage Time_Point Scheduled Time Point Storage->Time_Point Analysis Analyze for Purity & Isotopic Distribution Time_Point->Analysis Comparison Compare to Time Zero Data Analysis->Comparison Decision Stable? Comparison->Decision Continue Continue Study Decision->Continue Yes End End of Study Decision->End No Continue->Time_Point

Caption: Logical flow of a stability study.

Conclusion

The isotopic purity and stability of this compound are paramount for its effective use as an internal standard in quantitative bioanalysis. This guide has outlined the key considerations and experimental approaches for assessing these critical parameters. Adherence to rigorous analytical protocols for the determination of isotopic enrichment and comprehensive stability testing ensures the generation of reliable and accurate data in research and drug development.

References

Access to Safety Data Sheet for (S)-Nor-Verapamil-d6 is Limited

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive Safety Data Sheet (SDS) for (S)-Nor-Verapamil-d6, a deuterated metabolite of Verapamil, is not publicly available in a format that can be fully analyzed and presented in this format. Chemical suppliers such as LGC Standards, Daicel Pharma Standards, and Simson Pharma Limited provide the SDS as a downloadable document upon inquiry or purchase.[1][2][3] Direct access to the contents of these documents is restricted.

This guide provides publicly available information and general safety precautions based on the SDS for the related compound, Norverapamil hydrochloride. It is crucial for researchers, scientists, and drug development professionals to obtain the specific SDS for this compound from their supplier before handling the compound.

General Safety and Handling Information

Based on the information for Norverapamil hydrochloride, the following safety precautions are advised. Users should assume these apply to this compound until a specific SDS is consulted.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Handling and Storage:

  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for safe storage: Store in a cool, dry place.[1] Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[2][4]

Hazard Identification and First Aid

The following hazard statements and first aid measures are based on Norverapamil hydrochloride and should be considered as general guidance.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

First Aid Measures:

  • If Swallowed: Rinse mouth.[5] Do NOT induce vomiting. Call a physician.[5]

  • In Case of Skin Contact: Wash with plenty of soap and water.[5] Take off contaminated clothing and wash it before reuse.[5]

  • In Case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Physical and Chemical Properties

The following data for this compound has been compiled from various sources.

PropertyValueSource
Chemical Name (S)-5-((3,4-dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride[6][7]
CAS Number Racemic: 1329651-21-9[4][6]
Molecular Formula C26H30D6N2O4 · HCl[6][7]
Molecular Weight 483.07 g/mol [4][6]
Appearance Beige Solid[4]

Toxicological Information

Specific toxicological data for this compound is not available in the public domain. The toxicity of the parent compound, Verapamil, is well-documented and involves cardiovascular effects such as decreased myocardial contractility and prolonged conduction time.[8] Overdoses can be fatal.[8] Researchers should handle this compound with the same precautions as Verapamil until specific toxicity data is available.

Experimental Protocols and Signaling Pathways

Safety Data Sheets do not typically contain detailed experimental protocols or diagrams of signaling pathways. This information is more commonly found in peer-reviewed scientific literature. To understand the experimental use and biological effects of this compound, researchers should consult pharmacology and toxicology studies investigating Verapamil and its metabolites.

For illustrative purposes, a logical workflow for handling a chemical compound like this compound in a research setting is provided below.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal sds Obtain & Review SDS ppe Don Appropriate PPE sds->ppe 1. Assess Hazards weigh Weigh Compound ppe->weigh 2. Handle Safely dissolve Prepare Solution weigh->dissolve 3. Proceed to Exp. treat Treat Cells/Tissues dissolve->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze decontaminate Decontaminate Surfaces analyze->decontaminate 4. Post-Experiment dispose Dispose of Waste per SDS decontaminate->dispose

Caption: A generalized workflow for safe chemical handling in a laboratory setting.

References

Introduction: The Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Use of Deuterated Verapamil Metabolites in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated verapamil and its metabolites as internal standards for quantitative analysis by mass spectrometry. It covers the metabolic pathways of verapamil, principles of stable isotope dilution analysis, and detailed experimental protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative bioanalysis using LC-MS/MS is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. A significant challenge in this field is the "matrix effect," where components of a biological sample (like plasma or urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1]

To counteract this, a stable isotope-labeled internal standard (SIL-IS) is employed.[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] Deuterated standards are commonly used due to the abundance of hydrogen in organic molecules and the relative cost-effectiveness of their synthesis.[2][4]

The ideal SIL-IS, such as deuterated verapamil, is chemically identical to the analyte and therefore exhibits the same chromatographic retention time, extraction recovery, and ionization response.[2] Because it co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable normalization of the analytical signal.[1] This results in more robust, accurate, and reproducible quantitative methods, which are critical for regulatory submissions and confident decision-making in drug development.[1][2]

Verapamil Metabolic Pathways

Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[5][6] The metabolism is complex, involving multiple competing pathways that produce a variety of phase I and phase II metabolites.[7][8] The major metabolic routes are N-dealkylation, N-demethylation, and O-demethylation.[5][9]

  • N-demethylation: This pathway, primarily carried out by CYP3A4, CYP3A5, and CYP2C8, produces norverapamil, the main active metabolite, which retains about 20% of the cardiovascular activity of the parent drug.[5][10]

  • N-dealkylation: This process leads to the formation of the major urinary metabolite, D-617.[10] The enzymes CYP3A4, CYP3A5, and CYP2C8 are the primary catalysts for this reaction.[10]

  • O-demethylation: Minor pathways involve the O-demethylation of the methoxy groups on the phenyl rings to form metabolites like D-702 and D-703, which can be further metabolized.[5][10]

Several of these metabolic steps are stereoselective, with a preference for the S-enantiomer of verapamil.[5][6] The complexity of this metabolism underscores the need for precise analytical methods to quantify both the parent drug and its key metabolites.

Verapamil_Metabolism Verapamil Metabolic Pathways Verapamil Verapamil Norverapamil Norverapamil (Active Metabolite) Verapamil->Norverapamil N-demethylation (CYP3A4, CYP3A5, CYP2C8) D617 D-617 (Major Urinary Metabolite) Verapamil->D617 N-dealkylation (CYP3A4, CYP3A5, CYP2C8) Verapamil->n1 D620 D-620 Norverapamil->D620 Metabolism (CYP2C8, CYP3A4) Other_Metabolites Other Phase I & Phase II Metabolites D617->Other_Metabolites Further Metabolism n1->n2 n2->Other_Metabolites

Caption: Major metabolic pathways of verapamil mediated by cytochrome P450 enzymes.

Experimental Methodologies

Synthesis of Deuterated Verapamil (Conceptual Protocol)

The synthesis of deuterated internal standards must be carefully planned to ensure the label is placed on a metabolically stable position that does not undergo chemical exchange.[3] Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.[3] For verapamil, a common strategy is to introduce deuterium on the N-methyl group (e.g., verapamil-d3) or on one of the aromatic rings.[11][12]

Principle of Synthesis (N-methylation): A common route to verapamil involves the reductive amination or alkylation of a norverapamil precursor.[13] To introduce a deuterated methyl group, a deuterated methylating agent is used in the final step.

  • Precursor Synthesis: Synthesize the norverapamil backbone, which is the verapamil structure lacking the N-methyl group.[13]

  • N-methylation: React the secondary amine of the norverapamil precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde (CD₂O) in the presence of a reducing agent (Eschweiler-Clarke reaction).

  • Purification: The resulting deuterated verapamil is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC, to ensure high chemical and isotopic purity.

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is adapted from methodologies for extracting verapamil and its metabolites from human plasma.[14][15]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., D6-verapamil in methanol) to each plasma sample, except for the blank matrix samples.

  • Alkalinization: Add 50 µL of a weak base (e.g., 0.1 M NaOH or ammonium hydroxide) to each tube to ensure verapamil and its metabolites are in their free base form for efficient extraction. Vortex for 30 seconds.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Mixing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic layer.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 v/v water:acetonitrile with 0.1% formic acid).[16] Vortex briefly.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical conditions used for the quantitative analysis of verapamil and its metabolites.

Table 1: Liquid Chromatography Parameters

ParameterTypical ValueReference(s)
Column C8 or C18 (e.g., 150 x 2.0 mm, 5 µm)[11]
Mobile Phase A 5 mM Ammonium Acetate or 0.1% Formic Acid in Water[11][16]
Mobile Phase B Acetonitrile or Methanol[11][16]
Flow Rate 0.2 - 1.25 mL/min[15][16]
Gradient Gradient elution, e.g., 30% B to 60% B over 10 min[11]
Injection Volume 5 - 10 µL[16][17]
Column Temp. 40°C[16]
Run Time 3.5 - 15 min[11][15]

Table 2: Mass Spectrometry Parameters

ParameterTypical ValueReference(s)
Ionization Mode Electrospray Ionization, Positive (ESI+)[16][17]
Acquisition Mode Multiple Reaction Monitoring (MRM)[14][18]
Source Temp. 120°C[17]
Desolvation Temp. 550°C[17]
Key MRM Transitions See Table 3

Quantitative Data and Performance

Deuterated internal standards enable the development of highly sensitive and robust bioanalytical methods. The data below is compiled from various validated methods for verapamil quantification.

Table 3: Example MRM Transitions and Method Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Reference(s)
Verapamil455.3165.21.0 - 500.01.0[15][18]
Norverapamil441.3165.21.0 - 250.01.0[14]
D-617303.2165.1-1 pmol/mL (~0.3 ng/mL)[11]
D-620275.2137.1-1 pmol/mL (~0.28 ng/mL)[11]
Verapamil-d6461.3165.2N/A (Internal Standard)N/A[14][19]
[²H₇]Verapamil462.3165.2N/A (Internal Standard)N/A[11]

LLOQ: Lower Limit of Quantification

Analytical Workflow and Data Processing

The overall process from sample receipt to final data reporting follows a structured workflow. The use of a deuterated internal standard is integral to ensuring the quality and accuracy of the results at each stage.

Analytical_Workflow Bioanalytical Workflow Using a Deuterated Internal Standard Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with Deuterated Verapamil IS Sample->Spike Extract 3. Sample Preparation (LLE or SPE) Spike->Extract LC 4. LC Separation (Analyte and IS Co-elute) Extract->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Process 6. Data Processing MS->Process Report 7. Concentration Calculation & Reporting Process->Report Ratio of Analyte Area to IS Area vs. Concentration

Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS.

During data processing, the peak area of the analyte is divided by the peak area of the deuterated internal standard. This ratio is plotted against the known concentrations of calibration standards to generate a calibration curve. The concentrations of unknown samples are then interpolated from this curve, effectively correcting for any variability during sample preparation and analysis.

Conclusion

The use of deuterated verapamil and its metabolites as internal standards is the gold standard for quantitative bioanalysis via mass spectrometry. This approach mitigates matrix effects and corrects for procedural variability, leading to highly accurate, precise, and robust data. For researchers in drug development, employing SIL-ISs is essential for reliable pharmacokinetic assessments and is strongly encouraged by regulatory agencies to ensure data integrity.[1]

References

The Role of (S)-Nor-Verapamil-d6 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of (S)-Nor-Verapamil-d6 as an internal standard in the bioanalytical quantification of verapamil and its primary active metabolite, norverapamil. This guide provides a comprehensive overview of its application in pharmacokinetic studies, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and analytical workflows.

Introduction: The Importance of Stable Isotope-Labeled Internal Standards

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate and precise quantification of the drug and its metabolites in biological matrices is paramount. Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. The reliability of these methods is significantly enhanced by the use of an appropriate internal standard (IS).

A stable isotope-labeled internal standard (SIL-IS) is considered the most suitable choice for quantitative LC-MS/MS analysis. These standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound is a deuterated form of (S)-norverapamil, the S-enantiomer of verapamil's main metabolite. Its utility lies in its chemical and physical similarity to the unlabeled analyte, which allows it to mimic the analyte's behavior during sample extraction, cleanup, and ionization in the mass spectrometer. This co-elution and similar ionization response enable the correction for variations in sample preparation and matrix effects, leading to more accurate and reproducible results.

This compound: An Essential Tool for Verapamil Pharmacokinetics

Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being more pharmacologically potent. Verapamil undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolite, norverapamil[1]. Like its parent drug, norverapamil also exists as (R)- and (S)-enantiomers.

Given the stereoselective metabolism and pharmacological activity, it is often necessary to quantify the individual enantiomers of both verapamil and norverapamil in biological fluids to fully understand the drug's pharmacokinetic and pharmacodynamic profile. This compound, along with other deuterated analogs like (R)-Nor-Verapamil-d6, (S)-Verapamil-d6, and (R)-Verapamil-d6, serves as an ideal internal standard for the precise quantification of these analytes in complex biological matrices such as human plasma[2][3].

Quantitative Data from Pharmacokinetic Studies

The use of this compound as an internal standard has facilitated numerous pharmacokinetic studies of verapamil. The following table summarizes key pharmacokinetic parameters for verapamil and its metabolite norverapamil from a bioequivalence study in 22 healthy volunteers following a single 80 mg oral dose of two different verapamil formulations (Test and Reference)[4].

Pharmacokinetic ParameterAnalyteTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) Verapamil107.7 ± 46.8122.6 ± 58.1
Norverapamil80.2 ± 22.189.9 ± 24.5
Tmax (h) Verapamil1.3 ± 0.71.4 ± 0.8
Norverapamil1.9 ± 0.82.1 ± 0.9
AUC₀-t (ng·h/mL) Verapamil425.4 ± 198.2441.7 ± 220.5
Norverapamil789.3 ± 254.1821.5 ± 276.3
AUC₀-∞ (ng·h/mL) Verapamil442.2 ± 205.1460.6 ± 231.4
Norverapamil815.7 ± 268.3849.2 ± 291.7
t₁/₂ (h) Verapamil4.8 ± 1.94.9 ± 2.1
Norverapamil6.9 ± 2.37.1 ± 2.5

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of verapamil and norverapamil enantiomers in human plasma using this compound as an internal standard, synthesized from multiple published methods[2][3][5].

Sample Preparation: Liquid-Liquid Extraction
  • To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution containing this compound and other deuterated analogs.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of a suitable organic solvent mixture (e.g., methyl tert-butyl ether and n-hexane, 80:20 v/v).

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A chiral stationary phase is required for the separation of the enantiomers. A common choice is a Chiralcel OD-RH (150 × 4.6 mm, 5 µm) column[2][3].

    • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier. For example, a mixture of 0.05% trifluoroacetic acid in water and acetonitrile (70:30, v/v) can be used[2][3].

    • Flow Rate: A flow rate of 0.5 mL/min is often employed.

    • Column Temperature: Maintained at 25°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following table provides example MRM transitions for the analytes and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(R)- & (S)-Verapamil455.3165.2
(R)- & (S)-Norverapamil441.3165.2
This compound 447.3 165.2
(R)-Nor-Verapamil-d6447.3165.2
(S)-Verapamil-d6461.3165.2
(R)-Verapamil-d6461.3165.2

Visualizing the Processes: Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of verapamil and the bioanalytical workflow for its quantification.

cluster_0 Verapamil Metabolism Verapamil (R,S)-Verapamil CYP3A4 CYP3A4 (N-demethylation) Verapamil->CYP3A4 Norverapamil (R,S)-Norverapamil CYP3A4->Norverapamil

Metabolic pathway of verapamil to norverapamil.

cluster_1 Bioanalytical Workflow Sample Plasma Sample Collection IS Addition of this compound (IS) Sample->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation & Reconstitution LLE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Bioanalytical workflow for verapamil and norverapamil.

Conclusion

This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the high quality and reliability of bioanalytical data required for the successful development and clinical use of verapamil. The detailed protocols and data presented in this guide underscore the importance of robust analytical methodologies in advancing our understanding of drug disposition and action. The continued application of such standards will be crucial for future research in drug development and personalized medicine.

References

The Metabolic Journey of Verapamil to Norverapamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the calcium channel blocker verapamil to its primary active metabolite, norverapamil. This document outlines the core enzymatic pathways, presents quantitative kinetic data, details experimental protocols for studying this biotransformation, and visualizes the key processes involved.

The Core Metabolism: N-Demethylation of Verapamil

Verapamil undergoes extensive first-pass metabolism in the liver, with N-demethylation being a major pathway leading to the formation of norverapamil.[1][2] Norverapamil retains approximately 20% of the pharmacological activity of the parent drug.[3] This metabolic process is primarily catalyzed by several cytochrome P450 (CYP) enzymes, with CYP3A4, CYP3A5, and CYP2C8 playing the most significant roles.[1][2][4] The metabolism exhibits stereoselectivity, with different enzymes showing preferences for the R- and S-enantiomers of verapamil.[1][2]

Key Enzymes and Their Roles
  • Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the N-demethylation of verapamil.[2][5][6] CYP3A4 displays stereoselective preference, with the formation of norverapamil being the predominant pathway when S-verapamil is the substrate.[1][2]

  • Cytochrome P450 3A5 (CYP3A5): CYP3A5 also actively participates in the N-demethylation of verapamil.[1][4] Unlike CYP3A4, CYP3A5 appears to metabolize both R- and S-verapamil to norverapamil at similar rates.[1]

  • Cytochrome P450 2C8 (CYP2C8): CYP2C8 contributes to the formation of norverapamil from both enantiomers of verapamil.[1][4]

Quantitative Metabolic Data

The following tables summarize the kinetic parameters for the formation of norverapamil from verapamil by the key human CYP isoforms. These values are essential for developing pharmacokinetic models and understanding potential drug-drug interactions.

Table 1: Kinetic Parameters for Norverapamil Formation from R-Verapamil

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)Reference
CYP3A460 - 1274 - 8[4]
CYP3A560 - 1274 - 8[4]
CYP2C8>1278 - 15[4]

Table 2: Kinetic Parameters for Norverapamil Formation from S-Verapamil

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)Reference
CYP3A460 - 1274 - 8[4]
CYP3A560 - 1274 - 8[4]
CYP2C8>1278 - 15[4]

Table 3: Additional Reported Kinetic Values for Norverapamil Formation by CYP3A4

Km (μM)Vmax (pmol/min/pmol CYP)Reference
22.8 ± 2.57.67 ± 0.26[5]

Experimental Protocols

This section provides detailed methodologies for the in vitro and analytical procedures used to study the metabolism of verapamil to norverapamil.

In Vitro Metabolism Assay Using Human Liver Microsomes or Recombinant CYP Enzymes

This protocol describes a typical incubation procedure to assess the metabolic conversion of verapamil.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP3A4, CYP3A5, or CYP2C8 enzymes.[7]

  • Verapamil hydrochloride

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile or other suitable organic solvent for quenching the reaction

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM or recombinant CYP enzyme, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add verapamil (at various concentrations to determine kinetics) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).[8]

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[8] This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for analysis by HPLC or LC-MS/MS.

Analytical Quantification of Verapamil and Norverapamil

This method is a sensitive and reliable technique for the simultaneous quantification of verapamil and norverapamil.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 70:30, v/v) with pH adjustment.[10]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Fluorescence Detection: Excitation wavelength of 203 nm and an emission wavelength of 320 nm.[10]

  • Internal Standard: Propranolol can be used as an internal standard.

Sample Preparation (from in vitro assay):

  • The supernatant collected from the in vitro metabolism assay can be directly injected into the HPLC system or further diluted if necessary.

Quantification:

  • Generate a standard curve by analyzing known concentrations of verapamil and norverapamil.

  • Quantify the amounts of verapamil and norverapamil in the experimental samples by comparing their peak areas to the standard curve.

LC-MS/MS offers higher sensitivity and selectivity for the analysis of verapamil and norverapamil, especially in complex biological matrices.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion modes.[11]

  • Column: A chiral column such as Chiralcel OD-RH (150 × 4.6 mm, 5 µm) can be used for enantioselective separation.[11]

  • Mobile Phase: A gradient or isocratic mobile phase, for example, a mixture of acetonitrile and 0.1% formic acid in water.[12]

  • Internal Standard: Deuterated verapamil (Verapamil-d7) and deuterated norverapamil can be used as internal standards.

Sample Preparation (from plasma):

  • Protein Precipitation: Add a precipitating agent like acetonitrile to the plasma sample.

  • Vortex and Centrifuge: Mix thoroughly and centrifuge to pellet the proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Quantification:

  • Monitor specific precursor-to-product ion transitions for verapamil, norverapamil, and their internal standards.

  • Quantify the analytes based on the peak area ratios relative to their corresponding internal standards using a calibration curve.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the metabolism of verapamil to norverapamil.

Metabolic Pathway of Verapamil to Norverapamil

Verapamil_Metabolism cluster_enzymes CYP450 Enzymes Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation Further_Metabolites Further Metabolites Norverapamil->Further_Metabolites Further Metabolism CYP3A4 CYP3A4 CYP3A4->Verapamil CYP3A5 CYP3A5 CYP3A5->Verapamil CYP2C8 CYP2C8 CYP2C8->Verapamil InVitro_Workflow Start Start: Prepare Incubation Mixture (Microsomes/Enzymes, Buffer, NADPH) Preincubation Pre-incubate at 37°C Start->Preincubation Add_Verapamil Add Verapamil (Substrate) Preincubation->Add_Verapamil Incubation Incubate at 37°C Add_Verapamil->Incubation Quench Terminate Reaction (Ice-cold Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Analyze by HPLC or LC-MS/MS Collect_Supernatant->Analysis End End: Data Interpretation Analysis->End CYP3A_Regulation Ligand Inducer Ligand (e.g., Rifampicin) PXR Pregnane X Receptor (PXR) Ligand->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR XREM Xenobiotic Responsive Element (XREM) in CYP3A4/5 Promoter PXR_RXR->XREM binds to CYP3A_Gene CYP3A4/5 Gene XREM->CYP3A_Gene enhances transcription CYP3A_mRNA CYP3A4/5 mRNA CYP3A_Gene->CYP3A_mRNA transcription CYP3A_Protein CYP3A4/5 Protein (Enzyme) CYP3A_mRNA->CYP3A_Protein translation Metabolism Increased Verapamil Metabolism CYP3A_Protein->Metabolism

References

The Core of Bioanalytical Precision: A Technical Guide to the Application of (S)-Nor-Verapamil-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (S)-Nor-Verapamil-d6 in the bioanalytical method development for the stereoselective quantification of verapamil and its active metabolite, norverapamil. Verapamil, a widely used calcium channel blocker, is a racemic mixture, and its enantiomers exhibit different pharmacological and pharmacokinetic profiles. Consequently, the ability to accurately quantify the individual enantiomers and their metabolites is crucial in clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the required accuracy and precision in bioanalytical assays.

Bioanalytical Methodologies: The Gold Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the quantitative analysis of verapamil and norverapamil in biological matrices.[1][2][3] This method offers high sensitivity, selectivity, and throughput, which are essential for supporting pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard like this compound is critical to compensate for variability in sample preparation and instrument response.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical LC-MS/MS method for the simultaneous quantification of the enantiomers of verapamil and norverapamil using this compound as an internal standard. This protocol is a composite based on established methodologies.[1][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add 10 µL of a working solution of this compound (internal standard).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes to extract the analytes and the internal standard.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Chromatographic Separation (Chiral LC)

  • Column: A chiral column is essential for the separation of the enantiomers. A common choice is a Chiralcel OD-RH (150 × 4.6 mm, 5 µm) column.[1][4]

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier. For example, a mixture of 0.05% trifluoroacetic acid in water and acetonitrile (70:30, v/v) can be used.[1][4]

  • Flow Rate: A flow rate of 0.8 mL/min is often employed.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.

3. Mass Spectrometric Detection (Tandem MS)

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The specific precursor to product ion transitions for each analyte and the internal standard need to be optimized. The following are representative transitions:

    • (S)-Verapamil: m/z 455.3 → 165.1

    • (R)-Verapamil: m/z 455.3 → 165.1

    • (S)-Norverapamil: m/z 441.3 → 165.1

    • (R)-Norverapamil: m/z 441.3 → 165.1

    • This compound (Internal Standard): m/z 447.3 → 165.1 (hypothetical, assuming d6 on the N-demethylated portion)

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for verapamil and norverapamil enantiomers, in accordance with FDA guidelines.[5][6][7][8][9]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
(S)-Verapamil1.0 - 250.0> 0.99
(R)-Verapamil1.0 - 250.0> 0.99
(S)-Norverapamil1.0 - 250.0> 0.99
(R)-Norverapamil1.0 - 250.0> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
(S)-Verapamil LQC3.095 - 105< 15
MQC100.095 - 105< 15
HQC200.095 - 105< 15
(R)-Verapamil LQC3.095 - 105< 15
MQC100.095 - 105< 15
HQC200.095 - 105< 15
(S)-Norverapamil LQC3.095 - 105< 15
MQC100.095 - 105< 15
HQC200.095 - 105< 15
(R)-Norverapamil LQC3.095 - 105< 15
MQC100.095 - 105< 15
HQC200.095 - 105< 15

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
(S)-Verapamil85 - 11585 - 115
(R)-Verapamil85 - 11585 - 115
(S)-Norverapamil85 - 11585 - 115
(R)-Norverapamil85 - 11585 - 115
This compound85 - 11585 - 115

Visualizing the Workflow and Logic

Experimental Workflow for Bioanalysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection chiral_lc Chiral LC Separation injection->chiral_lc ms_detection MS/MS Detection chiral_lc->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification reporting Reporting quantification->reporting

Caption: A flowchart illustrating the major steps in a typical bioanalytical workflow.

Bioanalytical Method Validation Logic

validation_logic cluster_core_validation Core Validation Parameters cluster_acceptance_criteria Acceptance Criteria cluster_outcome Method Outcome selectivity Selectivity & Specificity fda_guidelines FDA/ICH Guidelines selectivity->fda_guidelines linearity Linearity & Range linearity->fda_guidelines accuracy Accuracy accuracy->fda_guidelines precision Precision precision->fda_guidelines recovery Recovery recovery->fda_guidelines matrix_effect Matrix Effect matrix_effect->fda_guidelines stability Stability stability->fda_guidelines validated_method Validated Method fda_guidelines->validated_method

Caption: The logical relationship between validation parameters and regulatory guidelines.

Conclusion

The development of a robust and reliable bioanalytical method is a cornerstone of drug development. For chiral drugs like verapamil, the use of a stereospecific, stable isotope-labeled internal standard such as this compound is indispensable. It ensures the accuracy and precision of the data, which in turn provides a solid foundation for critical decisions in pharmacokinetic and clinical studies. The methodologies and data presented in this guide offer a comprehensive framework for researchers and scientists working in this demanding field.

References

(S)-Nor-Verapamil-d6: A Technical Guide to In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of the deuterated metabolite, (S)-Nor-Verapamil-d6. Primarily utilized as a crucial tool in analytical and drug metabolism studies, this document details its role in both in vitro and in vivo experimental settings. The information presented herein is intended to support researchers and scientists in the design and execution of robust preclinical and clinical investigations involving Verapamil and its metabolites.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound serves as an indispensable internal standard for the accurate quantification of Verapamil and its primary active metabolite, Norverapamil, in various biological matrices. Its stable isotope-labeled nature ensures that it mimics the analyte's behavior during sample extraction, chromatographic separation, and mass spectrometric detection, thereby correcting for matrix effects and variations in instrument response. This application is fundamental to pharmacokinetic and drug metabolism studies.

Table 1: Summary of Quantitative Data for LC-MS/MS Methods Using Deuterated Norverapamil
ParameterValueBiological MatrixAnalytical MethodReference
Lower Limit of Quantification (LLOQ)60 pg/500 µLHuman PlasmaLC-ESI-MS/MS[1]
Concentration Range1.0 - 250.0 ng/mLHuman PlasmaLC-ESI-MS/MS[2]
Absolute Recovery91.1 - 108.1%Human PlasmaLC-ESI-MS/MS[2]
Inter-day Precision (RSD)< 8.6%Human PlasmaHPLC-UV[3]
Within-day Precision (RSD)< 7.6%Human PlasmaHPLC-UV[3]

In Vivo Applications: Pharmacokinetic Studies

The primary in vivo application of this compound is as an internal standard in pharmacokinetic (PK) studies of Verapamil. These studies are critical for determining the absorption, distribution, metabolism, and excretion (ADME) properties of Verapamil in living organisms, including humans and animal models.

Experimental Protocol: A Typical Human Pharmacokinetic Study

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of the enantiomers of Verapamil and Norverapamil in human plasma.[2]

1. Sample Collection:

  • Following oral administration of a Verapamil formulation to healthy volunteers, blood samples are collected at predetermined time points into heparinized tubes.[2][4]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

2. Sample Preparation (Liquid-Liquid Extraction):

  • A 50 µL aliquot of human plasma is mixed with a solution containing the deuterated internal standards, D6-Verapamil and D6-Norverapamil.[2]

  • The analytes and internal standards are extracted from the plasma using an organic solvent.[2]

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Chromatographic separation of the enantiomers is achieved on a chiral stationary phase, such as a Chiralcel OD-RH column.[2]

  • A mobile phase, for instance, consisting of 0.05% trifluoroacetic acid in a water-acetonitrile gradient, is used.[2]

  • Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion modes.[2] Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

4. Data Analysis:

  • The peak area ratios of the analytes to their respective deuterated internal standards are used to construct a calibration curve.

  • The concentrations of the (R)- and (S)-enantiomers of Verapamil and Norverapamil in the plasma samples are then determined from this curve.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the resulting concentration-time profiles.

Workflow for a Typical Pharmacokinetic Study

G cluster_0 Clinical Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis drug_admin Verapamil Administration to Subjects blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep add_is Addition of This compound (IS) plasma_sep->add_is lle Liquid-Liquid Extraction add_is->lle evap_recon Evaporation & Reconstitution lle->evap_recon lcms LC-MS/MS Analysis (Chiral Separation) evap_recon->lcms quant Quantification using Analyte/IS Peak Area Ratio lcms->quant pk_calc Pharmacokinetic Parameter Calculation quant->pk_calc

Caption: Workflow of a pharmacokinetic study utilizing this compound.

In Vitro Applications: Supporting Drug Metabolism and Transporter Studies

In the context of in vitro studies, this compound is not typically the subject of the investigation itself but rather a critical tool for the accurate quantification of its non-deuterated counterpart, Norverapamil. This is essential in assays where Verapamil is metabolized, or its interaction with drug transporters is assessed.

A. Metabolic Stability Assays

Metabolic stability assays are conducted to determine the rate at which a compound is metabolized by liver microsomes or hepatocytes.[5] The disappearance of the parent drug and the appearance of metabolites like Norverapamil are monitored over time.

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Verapamil is incubated with liver microsomes (e.g., human, rat, or mouse) in the presence of necessary cofactors like NADPH.[6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Preparation & Analysis: this compound is added as an internal standard to the quenched samples. The samples are then processed (e.g., by protein precipitation and centrifugation) and analyzed by LC-MS/MS to quantify the remaining Verapamil and the formed Norverapamil.

  • Data Analysis: The rate of disappearance of Verapamil is used to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).

Workflow for a Microsomal Stability Assay

G start Start incubation Incubate Verapamil with Liver Microsomes + NADPH start->incubation sampling Collect Samples at Multiple Time Points incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching add_is Add this compound (IS) quenching->add_is analysis LC-MS/MS Analysis add_is->analysis data_proc Calculate t½ and CLint analysis->data_proc end End data_proc->end

Caption: Workflow for an in vitro metabolic stability assay.

B. P-glycoprotein (P-gp) Inhibition Assays

Verapamil is a well-known inhibitor and substrate of the efflux transporter P-glycoprotein (P-gp).[7] In vitro assays using cell lines expressing P-gp (e.g., Caco-2 or MDCK-MDR1) are used to investigate the potential of a test compound to inhibit P-gp-mediated transport. Verapamil is often used as a positive control inhibitor in these assays.

Experimental Protocol: P-gp Inhibition Assay using a Probe Substrate

  • Cell Culture: A monolayer of P-gp expressing cells (e.g., Caco-2) is grown on a permeable support.

  • Transport Study: The transport of a known P-gp probe substrate (e.g., Digoxin) across the cell monolayer is measured in both directions (apical-to-basolateral and basolateral-to-apical).[8]

  • Inhibition Assessment: The transport study is repeated in the presence of various concentrations of an inhibitor, such as Verapamil.

  • Quantification: The concentration of the probe substrate in the receiver compartment is quantified by LC-MS/MS. If Verapamil's metabolism during the assay is also of interest, this compound can be used as an internal standard to quantify Norverapamil formation.

  • Data Analysis: The IC50 value for the inhibition of P-gp-mediated efflux of the probe substrate is calculated.

Signaling Pathway: P-glycoprotein Efflux Inhibition

G cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Substrate_out P-gp Substrate (e.g., Digoxin) [Extracellular] Pgp->Substrate_out Efflux Substrate_in Substrate [Intracellular] Substrate_out->Pgp Binds Verapamil Verapamil (Inhibitor) Verapamil->Pgp Inhibits

Caption: Inhibition of P-gp mediated drug efflux by Verapamil.

Conclusion

This compound is a critical analytical tool rather than an active investigational agent. Its primary and most vital application is as a stable isotope-labeled internal standard for the precise and accurate quantification of Norverapamil in complex biological matrices. This role is fundamental to the successful execution of in vivo pharmacokinetic studies and supportive for in vitro drug metabolism and transporter assays involving Verapamil. The methodologies and workflows presented in this guide underscore the importance of this compound in advancing our understanding of the clinical pharmacology of Verapamil.

References

Methodological & Application

Application Note: Chiral Separation of Verapamil Enantiomers using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chiral separation and quantification of verapamil enantiomers, (R)-verapamil and (S)-verapamil, in biological matrices. Verapamil, a calcium channel blocker, is a racemic mixture where the S-enantiomer is significantly more potent than the R-enantiomer.[1] Accurate enantioselective analysis is therefore crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard for robust and reliable quantification.

Introduction

Verapamil is widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[2] It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The two enantiomers exhibit different pharmacological and pharmacokinetic properties.[3] The S-enantiomer is about 20 times more potent in its calcium channel blocking activity than the R-enantiomer.[1] Consequently, the ability to resolve and quantify the individual enantiomers is of significant importance in clinical and preclinical research. This document outlines a validated LC-MS/MS method for the chiral separation of verapamil enantiomers, employing a deuterated internal standard to ensure high accuracy and precision.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Plasma) extraction Liquid-Liquid Extraction (with Deuterated IS) sample_prep->extraction Add IS & Extraction Solvent hplc Chiral HPLC Separation extraction->hplc Inject Supernatant ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms Eluent Transfer data_analysis Data Analysis (Quantification) ms->data_analysis Generate Data result Results (Enantiomer Concentrations) data_analysis->result Calculate Concentrations

Caption: Experimental workflow for the chiral separation of verapamil enantiomers.

Detailed Protocols

Sample Preparation (Human Plasma)

This protocol is based on a liquid-liquid extraction method which is effective for extracting verapamil and its deuterated internal standard from a plasma matrix.[4][5][6]

Materials:

  • Human plasma samples

  • (R)-Verapamil, (S)-Verapamil standards

  • D6-Verapamil (deuterated internal standard)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the deuterated internal standard working solution (D6-Verapamil).

  • Add 25 µL of 5% ammonium hydroxide solution and vortex briefly.

  • Add 1 mL of MTBE, vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following chromatographic and mass spectrometric conditions are recommended for the successful chiral separation and detection of verapamil enantiomers.

Chromatographic Conditions: [4][5][6]

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Chiral Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase 0.05% Trifluoroacetic acid in water:Acetonitrile (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Mass Spectrometric Conditions: [4][7]

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MRM Transitions Verapamil: m/z 455.3 → 165.2D6-Verapamil: m/z 461.3 → 165.2
Dwell Time 200 ms
Collision Energy Optimized for the specific instrument
Source Temperature 500°C

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Resolution (Rs)
(R)-Verapamil~5.81.4
(S)-Verapamil~6.5-

Note: Retention times are approximate and may vary depending on the specific system and column.

Table 2: Method Validation Parameters [4]

ParameterResult
Linearity Range 1.0 - 250.0 ng/mL
Correlation Coeff. > 0.99
Accuracy 91.1% to 108.1%
Precision (Intra-day) < 15% RSD
Precision (Inter-day) < 15% RSD
Recovery 91.1% to 108.1%

Logical Relationship of Pharmacokinetics

pharma_relationship racemic Racemic Verapamil Administration absorption Absorption racemic->absorption distribution Distribution (Enantioselective Protein Binding) absorption->distribution metabolism Metabolism (Enantioselective - CYP3A4) distribution->metabolism r_verapamil R-Verapamil (Higher Plasma Concentration) distribution->r_verapamil Leads to s_verapamil S-Verapamil (Higher Potency) distribution->s_verapamil Leads to excretion Excretion metabolism->excretion metabolism->r_verapamil metabolism->s_verapamil

Caption: Pharmacokinetic pathway of racemic verapamil.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the chiral separation and quantification of verapamil enantiomers in human plasma. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision. The Chiralcel OD-RH column has been demonstrated to provide good resolution between the (R)- and (S)-enantiomers.[4][5][6]

This method has been successfully applied to pharmacokinetic studies, enabling the detailed characterization of the absorption, distribution, metabolism, and excretion of individual verapamil enantiomers.[4] Such studies are essential for understanding the overall pharmacological effect of racemic verapamil and for the development of new drug formulations.

Conclusion

The detailed application note and protocol described herein offer a reliable and validated method for the chiral separation of verapamil enantiomers using a deuterated internal standard. This methodology is suitable for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and pharmacodynamic evaluation of verapamil.

References

Solid-Phase Extraction Protocol for Norverapamil: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Norverapamil is the primary active N-demethylated metabolite of verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and arrhythmias.[1] Accurate quantification of norverapamil in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction methods.[2] This document provides a detailed protocol for the solid-phase extraction of norverapamil from human plasma, synthesized from established methodologies.

Physicochemical Properties of Norverapamil

A fundamental understanding of the physicochemical properties of norverapamil is essential for the development of an effective SPE protocol.

PropertyValueSource
Molecular FormulaC₂₆H₃₆N₂O₄[3]
Molecular Weight440.6 g/mol [3]
pKa (as Verapamil)8.92[4]
LogP3.3[3]

Note: The pKa of verapamil is provided as a close approximation for norverapamil due to their structural similarity.

Experimental Protocol: Solid-Phase Extraction of Norverapamil from Human Plasma

This protocol is a representative method for the extraction of norverapamil using a C18 reversed-phase SPE cartridge.

Materials and Reagents
  • SPE Cartridges: C18 bonded silica, 100 mg/3 mL (or equivalent)

  • Human Plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Phosphate Buffer (pH 7.4)

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

Sample Pre-treatment
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Centrifuge the plasma sample at 3000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 1.0 mL of the supernatant to a clean tube.

SPE Cartridge Conditioning
  • Place the C18 SPE cartridges on the vacuum manifold.

  • Condition the cartridges by passing 3 mL of methanol through the sorbent.

  • Equilibrate the cartridges by passing 3 mL of deionized water.

  • Further equilibrate with 3 mL of phosphate buffer (pH 7.4). Do not allow the cartridge to dry out before loading the sample.

Sample Loading
  • Load the 1.0 mL pre-treated plasma sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).

Washing
  • Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

  • Follow with a wash of 3 mL of 5% methanol in water to remove more polar interferences.

Elution
  • Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Place clean collection tubes in the manifold.

  • Elute norverapamil from the cartridge with 2 x 1.5 mL of a solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for subsequent analysis (e.g., LC-MS/MS).

Data Presentation

The following table summarizes representative quantitative data for the recovery and reproducibility of norverapamil extraction from biological fluids using various SPE methods.

SPE SorbentMatrixRecovery (%)Reproducibility (RSD %)Reference
Cyanopropyl SilicaPlasma~95Within-day: 1.4, Between-day: 1.9[5]
C8 Bonded PhaseUrine>85<13.1[6]
Automated LSEPlasma~95Not Specified[2]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-Extraction Thaw Thaw Plasma Sample Vortex Vortex for Homogeneity Thaw->Vortex Centrifuge Centrifuge at 3000 x g Vortex->Centrifuge Supernatant Collect 1.0 mL Supernatant Centrifuge->Supernatant Load Load Plasma Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water, Buffer) Condition->Load Wash1 Wash with Deionized Water Load->Wash1 Wash2 Wash with 5% Methanol Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute with 5% NH4OH in Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Norverapamil.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Verapamil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of verapamil and its primary metabolites from biological matrices, primarily human plasma. The information is intended to guide researchers in developing and implementing robust bioanalytical methods for pharmacokinetic and drug metabolism studies.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias. It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The primary and pharmacologically active metabolite is norverapamil. Other significant metabolites resulting from N-dealkylation and O-demethylation include D-617, D-620, D-702, and D-703. Accurate quantification of verapamil and its metabolites in biological samples is crucial for understanding its pharmacokinetic profile and metabolic fate. Liquid-liquid extraction is a classic and effective technique for sample clean-up and concentration prior to chromatographic analysis.

Metabolic Pathway of Verapamil

Verapamil is metabolized in the liver primarily through N-demethylation and N-dealkylation, with O-demethylation also occurring. The major metabolic pathways are illustrated in the diagram below. Norverapamil, the N-demethylated product, is the only metabolite that retains significant pharmacological activity, approximately 20% of the parent drug. D-617 is a major metabolite formed via N-dealkylation.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation D617 D617 Verapamil->D617 N-dealkylation D702_D703 D-702 / D-703 Verapamil->D702_D703 O-demethylation D620 D620 Norverapamil->D620 D702_D703->D620

Verapamil Metabolic Pathway

Liquid-Liquid Extraction (LLE) Protocols

Several LLE methods have been developed for the extraction of verapamil and norverapamil from plasma. The choice of extraction solvent and pH are critical for achieving high recovery. Below are two detailed protocols.

Protocol 1: Cyclohexane-Dichloromethane Extraction

This method is a conventional LLE procedure suitable for the simultaneous determination of verapamil and norverapamil.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., propranolol)

  • Phosphate buffer (pH 9.0)

  • Cyclohexane

  • Dichloromethane

  • 0.1 N Sulfuric acid solution containing 2-aminoheptane

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of plasma sample, add the internal standard.

  • Alkalinize the plasma by adding phosphate buffer (pH 9.0).

  • Add 5 mL of a cyclohexane-dichloromethane mixture (specific ratio to be optimized, e.g., 50:50 v/v).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Perform a back-extraction by adding 200 µL of 0.1 N sulfuric acid solution containing 2-aminoheptane to the organic extract.

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Collect the lower aqueous phase for analysis by HPLC.

Protocol 2: n-Hexane-Isobutanol Extraction

This protocol offers high recovery for both verapamil and its active metabolite, norverapamil.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution

  • Alkalinizing agent (e.g., 1 M NaOH)

  • n-Hexane

  • Isobutanol

  • 0.02 N Sulfuric acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of plasma into a centrifuge tube.

  • Add the internal standard.

  • Alkalinize the plasma to a pH > 9.

  • Add 6 mL of a mixture of n-hexane and isobutanol (e.g., 97.5:2.5 v/v).

  • Vortex for 15 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic phase to a new tube.

  • Add 500 µL of 0.02 N sulfuric acid for back-extraction.

  • Vortex and centrifuge as before.

  • Inject an aliquot of the acidic aqueous phase into the HPLC system.

LLE Workflow Diagram

The general workflow for the liquid-liquid extraction of verapamil and its metabolites from a biological matrix is depicted below.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize Sample (pH > 9) add_is->alkalinize add_solvent Add Organic Solvent (e.g., Hexane/Isobutanol) alkalinize->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge1 Centrifuge to Separate Phases vortex->centrifuge1 separate_organic Collect Organic Phase centrifuge1->separate_organic back_extract Back-Extraction with Acidic Solution separate_organic->back_extract vortex2 Vortex back_extract->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 collect_aqueous Collect Aqueous Phase centrifuge2->collect_aqueous analyze Analyze by HPLC/LC-MS collect_aqueous->analyze

General LLE Workflow

Quantitative Data Summary

The following table summarizes the recovery data for verapamil and its metabolites using different extraction methods. While specific LLE data for all metabolites is limited in the literature, data from Solid Phase Extraction (SPE) is included for comparison, as it provides an indication of the extraction efficiency for these compounds.

CompoundExtraction MethodMatrixRecovery (%)Reference
VerapamilLLE (Cyclohexane-Dichloromethane)Plasma~84%[1]
NorverapamilLLE (Cyclohexane-Dichloromethane)Plasma~84%[1]
VerapamilLLEPlasma92.12%[2]
NorverapamilLLEPlasma89.58%[2]
VerapamilSPE (C8)Plasma>90%[3]
D-617SPE (C8)Plasma>90%[3]
D-702SPE (C8)Plasma83.4%[3]
D-703SPE (C8)Plasma92.8%[3]

Method Considerations and Optimization

  • pH Adjustment: Verapamil and its metabolites are basic compounds. Alkalinizing the aqueous sample (pH > 9) is essential to ensure they are in their non-ionized form, which is more soluble in organic solvents, thus maximizing extraction efficiency.

  • Choice of Organic Solvent: The polarity of the extraction solvent is a critical parameter. A mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a slightly more polar solvent (e.g., dichloromethane, isobutanol, ethyl acetate) often provides the best recovery for both the parent drug and its more polar metabolites. The optimal ratio should be determined empirically.

  • Back-Extraction: A back-extraction step into an acidic aqueous solution serves to further clean up the sample by removing neutral and acidic impurities. It also concentrates the basic analytes into a small volume of a solvent that is often directly compatible with reversed-phase HPLC.

  • Internal Standard: The use of an internal standard is crucial for accurate quantification to compensate for variations in extraction efficiency and instrument response. The IS should be a structurally similar compound that is not present in the endogenous sample and has similar extraction and chromatographic properties to the analytes of interest. Propranolol and carvedilol have been successfully used as internal standards for verapamil analysis.[2]

  • Analytical Technique: The final extracts are typically analyzed by High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, or more sensitively, with tandem mass spectrometry (LC-MS/MS).

Conclusion

Liquid-liquid extraction remains a robust and cost-effective method for the sample preparation of verapamil and its metabolites from biological matrices. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own bioanalytical methods. Careful optimization of the extraction solvent, pH, and back-extraction conditions is key to achieving high recovery and accurate quantification of these compounds.

References

Application Note & Protocol: A Validated Bioanalytical LC-MS/MS Method for the Quantification of Verapamil in Preclinical Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders.[1] In preclinical drug development, accurate quantification of verapamil in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for a sensitive and robust bioanalytical method for the determination of verapamil in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for supporting preclinical studies in various animal models.

Principle

This method utilizes protein precipitation for the simple and rapid extraction of verapamil and an internal standard (IS) from plasma samples. The separation of the analyte and IS is achieved using reversed-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Materials and Reagents

  • Verapamil Hydrochloride (Reference Standard)

  • Verapamil-d6 (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)[2]

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Control plasma (from the specific preclinical species, e.g., rat, rabbit)

Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source[3][4]

  • Analytical column: Symmetry C18, 150 x 4.6 mm, 3.5 µm or equivalent[5]

  • Vortex mixer

  • Centrifuge

  • Precision pipettes and tips

  • 96-well collection plates or autosampler vials

Preparation of Stock and Working Solutions

  • Verapamil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Verapamil Hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Verapamil-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the verapamil stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Verapamil-d6 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

  • Label microcentrifuge tubes or wells of a 96-well plate for blank, calibration standards, QC samples, and unknown study samples.

  • Pipette 50 µL of plasma into the appropriate tubes/wells.

  • For calibration standards and QC samples, spike with the corresponding working solutions. For blank samples, add an equivalent volume of diluent.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all samples except the blank. To the blank, add 150 µL of acetonitrile.[6]

  • Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[7]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to clean autosampler vials or a 96-well collection plate.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
LC Column Symmetry C18 (150x4.6 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Gradient Isocratic: 20% A, 80% B[5]
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive[3]
MRM Transitions Verapamil: m/z 455.3 → 165.1; Verapamil-d6 (IS): m/z 461.3 → 165.1
Collision Energy Optimized for specific instrument
Dwell Time 200 ms

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Regression Equation
Verapamil1 - 500[4][8]> 0.998[8]y = mx + c

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 16.3[4]95.2 - 115.3[4]< 17.3[3]103.1[3]
LQC3< 5.1[4]92.9 - 103.1[4]< 5.8[3]98.2 - 100.8[4]
MQC100< 5.1[4]92.9 - 103.1[4]< 5.8[3]98.2 - 100.8[4]
HQC400< 5.1[4]92.9 - 103.1[4]< 5.8[3]98.2 - 100.8[4]
Acceptance criteria are typically ±15% (±20% for LLOQ) for both precision and accuracy as per FDA guidelines.[9]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3~98[5]~98[5]
HQC400~99[5]~99[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) spike Spike with Verapamil-d6 IS (150 µL in ACN) plasma->spike vortex Vortex Mix (1 min) spike->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quant Quantification (Calibration Curve) detection->quant report Generate Report quant->report

Caption: Experimental workflow for verapamil quantification.

validation_parameters cluster_core_validation Core Validation Parameters method Bioanalytical Method selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Key bioanalytical method validation parameters.

References

Application Notes and Protocols: (S)-Nor-Verapamil-d6 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain cardiac arrhythmias. It is administered as a racemic mixture of (R)- and (S)-verapamil, which undergo stereoselective metabolism in the body. The primary metabolic pathway is N-demethylation to form the active metabolite norverapamil, which also exists as (R)- and (S)-enantiomers. Therapeutic Drug Monitoring (TDM) of verapamil and norverapamil is crucial in certain clinical situations to optimize dosage, ensure efficacy, and avoid toxicity, especially in patients who are not responding to standard treatment.

(S)-Nor-Verapamil-d6 is a deuterated analog of the (S)-enantiomer of norverapamil. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate quantification of (S)-norverapamil in biological matrices. The stable isotope label ensures that this compound has nearly identical chemical and physical properties to the unlabeled analyte, leading to similar extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its mass-to-charge ratio. This minimizes variability during sample preparation and analysis, resulting in reliable quantification.

Application: Therapeutic Drug Monitoring of Verapamil and its Metabolites

This compound is an essential tool for the enantioselective therapeutic drug monitoring of verapamil. The stereoselective analysis of verapamil and norverapamil is important because the enantiomers exhibit different pharmacological activities and pharmacokinetic profiles. LC-MS/MS methods utilizing chiral chromatography are the gold standard for this purpose, offering high sensitivity and selectivity.

Verapamil Metabolism

Verapamil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The main metabolic pathways are N-demethylation to norverapamil and N-dealkylation.

Verapamil_Metabolism Verapamil (R,S)-Verapamil Norverapamil (R,S)-Norverapamil Verapamil->Norverapamil N-demethylation (CYP3A4) Other_Metabolites Other Metabolites Verapamil->Other_Metabolites N-dealkylation

Caption: Metabolic pathway of Verapamil to Norverapamil.

Experimental Protocol: Enantioselective Quantification of Verapamil and Norverapamil in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous determination of the (R) and (S) enantiomers of verapamil and norverapamil in human plasma using deuterated internal standards.

Materials and Reagents
  • Analytes: (R)-Verapamil, (S)-Verapamil, (R)-Norverapamil, (S)-Norverapamil

  • Internal Standards: Verapamil-d6, this compound

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid

  • Chemicals: Ammonium acetate

  • Biological Matrix: Drug-free human plasma

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a solution containing Verapamil-d6 and this compound at an appropriate concentration in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1200 series or equivalent

  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: 0.05% trifluoroacetic acid in water:acetonitrile (70:30, v/v)[1][2]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
(R)- & (S)-Verapamil455.3165.2
(R)- & (S)-Norverapamil441.3165.2
Verapamil-d6461.3165.2
This compound447.3165.2

Data from multiple sources suggest similar fragmentation patterns.

Data Analysis
  • Quantification is based on the peak area ratio of the analyte to its corresponding internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model (1/x²).

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chiral Separation Injection->Chromatography Detection Mass Spectrometry (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Workflow for bioanalysis of verapamil and norverapamil.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of verapamil and norverapamil enantiomers in human plasma.

Table 1: Linearity and Sensitivity
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
(R)-Verapamil1.0 - 250.01.0
(S)-Verapamil1.0 - 250.01.0
(R)-Norverapamil1.0 - 250.01.0
(S)-Norverapamil1.0 - 250.01.0
Data based on a representative validated method.[1][2]
Table 2: Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
(S)-Verapamil LQC3.098.54.2
MQC100.0101.23.1
HQC200.099.82.5
(S)-Norverapamil LQC3.097.95.1
MQC100.0102.53.8
HQC200.0100.42.9
Representative data from a validated enantioselective LC-MS/MS method.
Table 3: Recovery and Matrix Effect
AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
(S)-Verapamil LQC92.198.7
MQC94.599.1
HQC93.898.2
(S)-Norverapamil LQC91.597.5
MQC93.298.3
HQC92.697.9
Data derived from a validated method demonstrating efficient extraction and minimal matrix effects.[1][2]

Conclusion

The use of this compound as an internal standard is critical for the development of robust and reliable LC-MS/MS methods for the enantioselective therapeutic drug monitoring of verapamil. The detailed protocol and summarized quantitative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own bioanalytical assays. The high sensitivity, specificity, and accuracy achievable with such methods are paramount for ensuring patient safety and optimizing therapeutic outcomes.

References

Application Note: Enantioselective Analysis of Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmia.[1][2][3] It is a chiral compound and is administered as a racemic mixture of its two enantiomers, (S)-(-)-verapamil and (R)-(+)-verapamil.[1] The enantiomers of verapamil exhibit different pharmacokinetic and pharmacodynamic properties.[4] Notably, the (S)-enantiomer is approximately 20 times more potent in its therapeutic effect than the (R)-enantiomer.[1] This significant difference in potency underscores the importance of enantioselective analysis to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer, as well as for quality control in pharmaceutical formulations. This application note provides a detailed protocol for the enantioselective analysis of verapamil in biological matrices using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Method for Verapamil Enantiomers in Rat Plasma

This protocol is based on a validated method for the rapid and sensitive enantioselective analysis of verapamil in rat plasma.[5][6]

1. Materials and Reagents

  • (S)-(-)-Verapamil and (R)-(+)-Verapamil reference standards

  • Propranolol (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Water (HPLC grade)

  • Drug-free rat plasma

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB C18)[6]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Chiral Column: Core-shell isopropyl carbamate cyclofructan 6 column (e.g., LarihcShell-P, LSP, 3.0 mm i.d. × 10 mm, 2.7 µm particles).[6]

  • Mobile Phase: Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v).[5][6]

  • Flow Rate: 0.5 mL/min.[5][6]

  • Injection Volume: 5.0 µL.[6]

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 280 nm and emission at 313 nm.[6]

  • Total Run Time: Approximately 3.5 minutes.[5][6]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-(-)-verapamil, (R)-(+)-verapamil, and propranolol (IS) in methanol.[6]

  • Working Standard Solutions: Prepare intermediate working solutions by diluting the stock solutions with methanol to concentrations of 0.1, 1, and 10 µg/mL for the verapamil enantiomers. Prepare a working solution of the IS at 500 ng/mL by diluting the IS stock solution with methanol.[6]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards in drug-free rat plasma at concentrations ranging from 1 to 450 ng/mL for each enantiomer. Prepare QC samples at low (3 ng/mL), medium (200 ng/mL), and high (400 ng/mL) concentrations in blank plasma.[6]

4. Sample Preparation (Solid Phase Extraction)

  • Condition the SPE cartridges (e.g., C18) with methanol followed by water.

  • Load the plasma sample (containing verapamil enantiomers and IS) onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes (verapamil enantiomers and IS) with methanol.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the chiral HPLC method for verapamil enantiomers.

Table 1: Chromatographic Parameters

ParameterS-(-)-VerapamilR-(+)-VerapamilPropranolol (IS)
Retention Time (t_R, min) ~2.5~2.8~3.2
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Separation Factor (α) \multicolumn{2}{c}{~1.12}

Data are representative and may vary slightly based on specific instrument and column conditions.

Table 2: Method Validation Summary

ParameterS-(-)-VerapamilR-(+)-Verapamil
Linearity Range (ng/mL) 1 - 4501 - 450
Correlation Coefficient (r²) ≥ 0.997≥ 0.997
Lower Limit of Quantification (LLOQ, ng/mL) 11
Intra-day Precision (%RSD) ≤ 11.6%≤ 11.6%
Inter-day Precision (%RSD) ≤ 10.2%≤ 8.2%
Accuracy (% Recovery) 92.3% - 98.2%92.0% - 97.9%

Data sourced from a validated study in rat plasma.[6]

Mandatory Visualizations

Enantioselective_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (Verapamil Enantiomers + IS) SPE_Condition SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Condition->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution with Methanol Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chiral Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of Each Enantiomer Chromatogram->Quantification

Caption: Experimental workflow for the enantioselective analysis of verapamil.

Signaling_Pathway_Placeholder Verapamil Verapamil (Racemic Mixture) S_Verapamil (S)-(-)-Verapamil Verapamil->S_Verapamil R_Verapamil (R)-(+)-Verapamil Verapamil->R_Verapamil L_type_Ca_Channel L-type Calcium Channel S_Verapamil->L_type_Ca_Channel High Potency (20x > R-form) R_Verapamil->L_type_Ca_Channel Low Potency Pharmacological_Effect Therapeutic Effect (e.g., Vasodilation) L_type_Ca_Channel->Pharmacological_Effect Blockade

Caption: Differential pharmacological activity of verapamil enantiomers.

References

Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma by LC-MS/MS

Application Notes and Protocols for the Chromatographic Analysis of Verapamil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of verapamil and its primary metabolite, norverapamil, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals requiring robust and validated chromatographic methods.

HPLC-UV Method for Verapamil and Norverapamil in Human Plasma

This method is suitable for the simultaneous determination of verapamil and its major active metabolite, norverapamil, in human plasma, offering a cost-effective approach for pharmacokinetic studies.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase
Mobile Phase Methanol:Water:Triethylamine (67:33:0.4, v/v/v), pH 6.7[1]
Flow Rate 3.0 mL/min[2]
Injection Volume Not Specified
Detection UV at 279 nm[1]
Internal Standard Ethmosine[1] or Trimipramine[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To a 1 mL plasma sample, add the internal standard.

  • Basify the plasma sample with 0.5M dibasic sodium phosphate (pH 9.5).[2]

  • Add 5 mL of a mixture of n-hexane and n-butyl alcohol (12:1 v/v) as the extraction solvent.[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Experimental Workflow

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Basify Basify Sample (pH 9.5) Add_IS->Basify LLE Liquid-Liquid Extraction Basify->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (279 nm) Separate->Detect Quantify Quantification Detect->Quantify LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Add_IS Add Deuterated IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Process Evaporate & Reconstitute LLE->Process Inject Inject into LC-MS/MS Process->Inject Separate Chiral Column Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Enantiomer Quantification Detect->Quantify Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Verapamil Verapamil Norverapamil Norverapamil (Active Metabolite) Verapamil->Norverapamil N-demethylation O_Demethylated O-Demethylated Metabolites Verapamil->O_Demethylated O-demethylation N_Dealkylated N-Dealkylated Metabolites Verapamil->N_Dealkylated N-dealkylation Glucuronides Glucuronide Conjugates Norverapamil->Glucuronides Sulfates Sulfate Conjugates Norverapamil->Sulfates O_Demethylated->Glucuronides O_Demethylated->Sulfates N_Dealkylated->Glucuronides

References

Application of (S)-Nor-Verapamil-d6 in Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Nor-Verapamil-d6 is a stable isotope-labeled internal standard crucial for the accurate quantification of the active metabolite of Verapamil, (S)-Nor-Verapamil, in bioequivalence studies. Its use, in conjunction with a deuterated standard for the parent drug, ensures robust and reliable bioanalytical data, which is essential for regulatory submissions.

Application Notes

The primary application of this compound is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered best practice in bioanalysis as it compensates for variability in sample preparation and matrix effects, leading to improved precision and accuracy.[1][2]

In the context of Verapamil bioequivalence studies, the quantification of its major active metabolite, Norverapamil, is often as important as the parent drug. Due to high first-pass metabolism, Norverapamil concentrations in plasma can be equal to or greater than those of Verapamil after oral administration. Furthermore, Norverapamil exhibits less pharmacokinetic variability compared to Verapamil, making it a potentially more suitable analyte for assessing bioequivalence.[3][4] The enantiomers of Verapamil and Norverapamil also exhibit different pharmacological activities, necessitating stereoselective analytical methods in some studies.[5]

A robust bioanalytical method for a bioequivalence study of Verapamil will, therefore, often involve the simultaneous quantification of both Verapamil and Norverapamil, and in some cases, their individual enantiomers. This compound serves as the ideal internal standard for the quantification of (S)-Nor-Verapamil, ensuring that the rigorous standards of regulatory bodies like the FDA are met.[6][7]

Experimental Protocols

Bioanalytical Method for the Quantification of Verapamil and Norverapamil Enantiomers in Human Plasma using LC-MS/MS

This protocol describes a method for the simultaneous determination of the (R)- and (S)-enantiomers of Verapamil and Norverapamil in human plasma, employing their respective deuterated internal standards.

a. Materials and Reagents:

  • (R)-Verapamil, (S)-Verapamil, (R)-Nor-Verapamil, (S)-Nor-Verapamil reference standards

  • (R,S)-Verapamil-d6 and (R,S)-Nor-Verapamil-d6 internal standards (including this compound)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (deionized, 18 MΩ·cm)

  • Liquid-liquid extraction solvent

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Chiralcel OD-RH, 150 × 4.6 mm, 5 µm)[5]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]

c. Sample Preparation (Liquid-Liquid Extraction): [5]

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add the internal standard solution containing D6-Verapamil and D6-Norverapamil.

  • Vortex mix for 30 seconds.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent.

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

d. LC-MS/MS Conditions: [5]

  • Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)[5]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

e. Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Protocol for a Bioequivalence Study of an Immediate-Release Verapamil Formulation

This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover bioequivalence study.

a. Study Population:

  • A sufficient number of healthy adult male and/or female volunteers (typically 18-36 subjects).

  • Subjects should provide written informed consent.

  • Inclusion and exclusion criteria should be clearly defined in the study protocol.

b. Study Design:

  • Randomized, two-period, two-sequence crossover design with a washout period of at least 7 half-lives of Verapamil between periods.

  • Subjects will receive a single oral dose of the test formulation and the reference formulation.

c. Dosing and Sample Collection: [8]

  • Administer a single oral dose of the Verapamil formulation (e.g., 240 mg tablet) with a specified volume of water after an overnight fast.[5]

  • Collect blood samples in tubes containing an appropriate anticoagulant at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -70°C or below until analysis.

d. Bioanalytical Analysis:

  • Analyze the plasma samples for the concentrations of Verapamil and Norverapamil (and/or their enantiomers) using the validated LC-MS/MS method described above, with this compound as one of the internal standards.

e. Pharmacokinetic and Statistical Analysis: [3]

  • Calculate the following pharmacokinetic parameters for both Verapamil and Norverapamil: Cmax (peak plasma concentration), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time 0 to infinity).

  • Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-∞ data.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[9]

Data Presentation

Table 1: Bioanalytical Method Validation Parameters
ParameterVerapamilNorverapamil
Linearity Range (ng/mL) 1.00 - 5001.00 - 500
Intra-day Precision (%RSD) < 5.1< 5.1
Inter-day Precision (%RSD) < 5.8< 5.8
Intra-day Accuracy (%) 92.9 - 103.192.9 - 103.1
Inter-day Accuracy (%) 98.2 - 100.898.2 - 100.8
Mean Extraction Recovery (%) [8]80.777.1

Data synthesized from representative values found in the literature.[10]

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study (Single 80 mg Dose)[3]
ParameterFormulationVerapamil (Mean ± SD)Norverapamil (Mean ± SD)
Cmax (ng/mL) Test107.7 ± 45.280.2 ± 23.5
Reference122.6 ± 58.789.9 ± 29.1
AUC0-∞ (ng·h/mL) Test442.2 ± 210.1773.1 ± 245.3
Reference460.6 ± 235.8823.0 ± 288.4
Tmax (h) Test0.54 ± 0.210.96 ± 0.43
Reference0.61 ± 0.331.05 ± 0.52
Table 3: Statistical Analysis of Bioequivalence Data (90% Confidence Intervals)[3]
ParameterAnalyteRatio (Test/Reference) (%)90% Confidence Interval
Cmax Verapamil87.873.0 - 101.0
Norverapamil89.280.0 - 100.0
AUC0-∞ Verapamil96.080.0 - 103.0
Norverapamil93.984.0 - 103.0

Visualizations

Bioequivalence_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) informed_consent Informed Consent subject_recruitment->informed_consent randomization Randomization informed_consent->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 sampling1 Blood Sampling dosing_period1->sampling1 washout Washout Period sampling1->washout sample_prep Plasma Sample Preparation (Liquid-Liquid Extraction with This compound as IS) sampling1->sample_prep dosing_period2 Period 2: Dosing (Crossover) washout->dosing_period2 sampling2 Blood Sampling dosing_period2->sampling2 sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Verapamil & Norverapamil lcms_analysis->quantification pk_calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) quantification->pk_calculation stat_analysis Statistical Analysis (90% Confidence Intervals) pk_calculation->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Workflow of a typical bioequivalence study for a Verapamil formulation.

Verapamil_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space l_type_ca_channel L-type Ca²⁺ Channel ca_ion Ca²⁺ l_type_ca_channel->ca_ion Influx calmodulin Calmodulin ca_ion->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex ca_ion->ca_calmodulin calmodulin->ca_calmodulin active_mlck Active MLCK ca_calmodulin->active_mlck mlck Myosin Light Chain Kinase (inactive) mlck->active_mlck phosphorylated_myosin_lc Phosphorylated Myosin Light Chain active_mlck->phosphorylated_myosin_lc myosin_lc Myosin Light Chain myosin_lc->phosphorylated_myosin_lc contraction Muscle Contraction phosphorylated_myosin_lc->contraction verapamil Verapamil verapamil->l_type_ca_channel Blocks

Caption: Simplified signaling pathway of Verapamil's mechanism of action.

References

Application Note and Protocol: Quantitative Analysis of (S)-Nor-Verapamil in Human Plasma using (S)-Nor-Verapamil-d6 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of (S)-Nor-Verapamil in human plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines the use of (S)-Nor-Verapamil-d6 as an internal standard (IS) to ensure accuracy and precision.

Introduction

Verapamil is a calcium channel blocker used in the treatment of hypertension and angina. It is metabolized in the liver to several metabolites, including the active metabolite Nor-Verapamil. Both Verapamil and Nor-Verapamil are chiral compounds, existing as (R)- and (S)-enantiomers. The stereoselective quantification of these enantiomers is crucial for pharmacokinetic and pharmacodynamic studies due to potential differences in their pharmacological activity and metabolic profiles.

This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of the enantiomers of Verapamil and its active metabolite Nor-Verapamil in human plasma.[1] The use of a deuterated internal standard, this compound, allows for accurate and reliable measurement by correcting for variations in sample preparation and instrument response.

Experimental

Materials and Reagents
  • (S)-Nor-Verapamil and this compound standards

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Ammonium formate

  • Formic acid

  • n-Hexane

  • 2-Butanol

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate the analytes and internal standard from the plasma matrix.[2][3]

  • Thaw plasma samples at room temperature.

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of n-hexane-2-butanol (95:5 v/v) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Chromatographic separation is critical for resolving the enantiomers.

ParameterValue
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[2][3]
Mobile Phase 0.05% Trifluoroacetic acid in Water:Acetonitrile (70:30, v/v)[2][3]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C[4]
Autosampler Temp 15°C[4]
Mass Spectrometry

The mass spectrometer is operated in the positive ion electrospray mode with multiple reaction monitoring (MRM) for quantification.

ParameterValue
Ionization Mode ESI Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 350°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
(S)-Nor-Verapamil441.3165.135
This compound (IS) 447.3 165.1 35
(R)-Verapamil455.3165.140
(S)-Verapamil455.3165.140
Verapamil-d6 (IS for Verapamil)461.3165.140

Data Analysis and Results

The concentration of (S)-Nor-Verapamil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards.

Method Validation Summary

The described method has been validated for linearity, accuracy, precision, and recovery.

ParameterResult
Linearity Range 1.0 - 250.0 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[2]
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Mean Absolute Recovery 91.1% - 108.1%[2]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Human Plasma is_addition Add 50 µL This compound (IS) plasma->is_addition vortex1 Vortex is_addition->vortex1 lle Liquid-Liquid Extraction (n-hexane:2-butanol) vortex1->lle vortex2 Vortex lle->vortex2 centrifuge Centrifuge vortex2->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject 10 µL reconstitute->injection hplc HPLC Separation (Chiralcel OD-RH) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Ratio) ms->quantification results Concentration Results quantification->results

Caption: LC-MS workflow for (S)-Nor-Verapamil analysis.

Signaling Pathway/Metabolic Context

metabolic_pathway cluster_verapamil Verapamil Metabolism verapamil Verapamil ((R)- and (S)-enantiomers) metabolism Hepatic Metabolism (CYP450 enzymes) verapamil->metabolism norverapamil Nor-Verapamil ((R)- and (S)-enantiomers) metabolism->norverapamil other_metabolites Other Metabolites metabolism->other_metabolites

Caption: Metabolic conversion of Verapamil to Nor-Verapamil.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the stereoselective quantification of Nor-Verapamil in human plasma. The use of this compound as an internal standard is essential for achieving the high accuracy and precision required in clinical and research settings. This detailed protocol serves as a comprehensive guide for researchers and professionals in the field of drug development and analysis.

References

Application Note: High-Throughput Analysis of Verapamil in Dried Blood Spots Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the quantitative analysis of verapamil in dried blood spots (DBS) using a deuterated internal standard (Verapamil-d7) with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This methodology is critical for therapeutic drug monitoring and pharmacokinetic studies where minimally invasive sample collection and high-throughput analysis are paramount.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Verapamil hydrochloride, Verapamil-d7 hydrochloride

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade)

  • DBS Cards: Whatman 903 or equivalent

  • Other: Human whole blood (drug-free), Phosphate Buffered Saline (PBS)

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of verapamil and verapamil-d7 in methanol.

  • Working Standard Solutions: Serially dilute the verapamil stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the verapamil-d7 stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls (QCs) in Whole Blood: Spike drug-free human whole blood with the appropriate verapamil working standards to achieve final concentrations for the calibration curve and QCs.

  • DBS Preparation: Spot 50 µL of each calibration standard and QC onto the DBS cards and allow them to dry at ambient temperature for at least 3 hours.[1][2] Store the dried cards in sealed bags with desiccant at -20°C until analysis.

Sample Preparation from Dried Blood Spots
  • Punching: Punch a 3.2 mm disc from the center of the dried blood spot.[3]

  • Extraction:

    • Place the punched disc into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the internal standard working solution (100 ng/mL Verapamil-d7 in 80:20 acetonitrile:water with 0.1% formic acid).[4] The use of a deuterated internal standard added during the extraction step is crucial to compensate for variability in extraction recovery and potential matrix effects.[3]

    • Vortex the tube for 20 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.[5]

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6][7]

  • Data System: Software for instrument control, data acquisition, and processing.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.5 min, hold at 95% B for 0.5 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 3.5 minutes

Table 2: Mass Spectrometry Parameters

ParameterVerapamilVerapamil-d7 (IS)
Ionization Mode ESI PositiveESI Positive
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 455.3462.3
Product Ion (m/z) 165.1165.1
Dwell Time (ms) 100100
Collision Energy (eV) 3535
Cone Voltage (V) 4040

Data Presentation

The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[8]

Table 3: Calibration Curve and Linearity

AnalyteRange (ng/mL)
Verapamil1 - 500> 0.995

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High400< 10< 1090 - 110

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 85< 15
High400> 85< 15

Experimental Workflow Visualization

Verapamil_DBS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing DBS Dried Blood Spot Sample Punch Punch 3.2 mm Disc DBS->Punch Extraction Add Internal Standard & Extraction Solvent Punch->Extraction Vortex Vortex Mix Extraction->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into UHPLC Supernatant->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Verapamil Calibration->Quantification Report Generate Report Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for Verapamil in Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of verapamil during reversed-phase chromatography analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of verapamil and provides step-by-step guidance to resolve them.

Question 1: Why am I observing significant peak tailing with my verapamil peak?

Peak tailing for verapamil, a basic compound, is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the protonated amine groups of verapamil and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] These interactions lead to a non-ideal chromatographic peak shape, characterized by an asymmetrical tail.

To address this, consider the following troubleshooting steps:

1. Mobile Phase pH Adjustment:

  • Concept: Operating at a mobile phase pH well below the pKa of verapamil (approximately 8.9) ensures that the analyte is fully protonated and minimizes interactions with silanol groups.[4][5] At a low pH (around 2-3), the silanol groups are also protonated and less likely to interact with the positively charged verapamil.

  • Protocol:

    • Prepare a buffer solution, such as phosphate or formate, and adjust the pH to a value between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Equilibrate the column with the pH-adjusted mobile phase for a sufficient time to ensure a stable baseline.

    • Inject the verapamil standard and observe the peak shape.

2. Use of Mobile Phase Additives (Competing Base):

  • Concept: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase.[4][6] The TEA molecules, being small and basic, will preferentially interact with the silanol groups, reducing the opportunity for verapamil to have these secondary interactions.

  • Protocol:

    • Prepare the mobile phase as usual.

    • Add triethylamine to the mobile phase at a concentration of 0.1-0.5% (v/v).

    • Adjust the final pH of the mobile phase if necessary.

    • Equilibrate the column and inject the sample.

3. Column Selection:

  • Concept: Not all C18 columns are the same. Modern columns often feature end-capping, where the residual silanol groups are chemically bonded with a small silane to make them inert.[2] Using a well-end-capped column or a column with a different stationary phase chemistry (e.g., a "base-deactivated" phase) can significantly improve the peak shape for basic compounds like verapamil.

  • Action:

    • Review the specifications of your current column to check for end-capping.

    • If peak tailing persists, consider switching to a column specifically designed for the analysis of basic compounds.

Troubleshooting Workflow for Verapamil Peak Tailing

G start Poor Verapamil Peak Shape (Tailing) check_pH Is Mobile Phase pH 2-3 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 check_pH->adjust_pH No add_additive Add Competing Base (e.g., 0.1% TEA) check_pH->add_additive Yes good_peak Symmetrical Peak Shape adjust_pH->good_peak check_column Is Column Base-Deactivated? add_additive->check_column change_column Switch to a Base-Deactivated or End-Capped Column check_column->change_column No check_column->good_peak Yes change_column->good_peak

Caption: A troubleshooting workflow for addressing verapamil peak tailing.

Question 2: My verapamil peak is broad, what could be the cause?

Broad peaks can result from several factors, ranging from issues with the HPLC system to the analytical method itself.

  • Extra-column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to band broadening.[7] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and cause peak broadening.[4] Try reducing the injection volume or the concentration of the sample.

  • Inappropriate Mobile Phase Strength: If the mobile phase is too weak (i.e., too much aqueous component), the analyte will have very strong retention, which can sometimes manifest as broader peaks. Conversely, a mobile phase that is too strong will lead to very early elution and can also result in poor peak shape. Optimize the organic-to-aqueous ratio of your mobile phase.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[8] Try flushing the column with a strong solvent or, if necessary, replace the column.

Question 3: I'm observing peak fronting for verapamil. What should I do?

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.

  • Sample Overload: This is a common cause of peak fronting.[4] As mentioned for broad peaks, reducing the sample concentration or injection volume can resolve this issue.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[4] Whenever possible, dissolve the sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for verapamil analysis?

An ideal mobile phase pH for verapamil is typically in the range of 2.5 to 4.5.[9] In this pH range, verapamil (a weak base) will be fully protonated, and the silanol groups on the silica-based stationary phase will be largely unionized, minimizing undesirable secondary interactions that lead to peak tailing.

Mobile Phase pHEffect on Verapamil (pKa ≈ 8.9)Effect on Silanol Groups (pKa ≈ 3.5-4.5)Expected Peak Shape
< 2.5 Fully Protonated (Ionized)Largely UnionizedGood, but may be less retention
2.5 - 4.5 Fully Protonated (Ionized)Partially to Mostly UnionizedOptimal
4.5 - 7.0 Fully Protonated (Ionized)Increasingly IonizedPotential for Tailing
> 7.0 Approaching pKa (Mixed Forms)Fully IonizedSignificant Tailing Likely

Q2: What type of column is best suited for verapamil analysis?

A high-purity, base-deactivated, or end-capped C18 or C8 column is generally recommended for the analysis of basic compounds like verapamil. These columns are specifically treated to minimize the number of accessible silanol groups, leading to improved peak symmetry.

Q3: Can temperature affect the peak shape of verapamil?

Yes, temperature can influence peak shape. Increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer kinetics, leading to sharper peaks and reduced analysis times. However, be aware that high temperatures can also affect column longevity, especially at extreme pH values.

Experimental Protocol: Effect of Mobile Phase pH on Verapamil Peak Shape

This protocol outlines an experiment to determine the optimal mobile phase pH for verapamil analysis.

1. Materials:

  • Verapamil Hydrochloride reference standard

  • HPLC grade acetonitrile and water

  • Phosphoric acid

  • Potassium phosphate monobasic

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A (pH 2.5): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase B (pH 4.5): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 4.5 with phosphoric acid.

  • Mobile Phase C (pH 6.5): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 6.5 with phosphoric acid.

  • For each pH, the final mobile phase will be a mixture of the buffer and acetonitrile (e.g., 60:40 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 278 nm

4. Procedure:

  • Equilibrate the column with Mobile Phase A until a stable baseline is achieved.

  • Inject the verapamil standard and record the chromatogram.

  • Flush the column thoroughly with a high percentage of organic solvent before introducing the next mobile phase.

  • Repeat steps 1-3 with Mobile Phase B and Mobile Phase C.

5. Data Analysis:

  • For each chromatogram, calculate the tailing factor (asymmetry factor) of the verapamil peak.

  • Compare the peak shapes and tailing factors obtained at the different pH values to determine the optimal condition.

Interaction Model for Verapamil Peak Tailing

G cluster_0 Silica Surface cluster_1 Mobile Phase silanol_ionized Si-O⁻ (Ionized Silanol) silanol_protonated Si-OH (Protonated Silanol) verapamil Verapamil-NH⁺ (Protonated) verapamil->silanol_ionized Strong Ionic Interaction (Causes Tailing) verapamil->silanol_protonated Weak Interaction (Good Peak Shape) tea TEA-H⁺ (Competing Base) tea->silanol_ionized Blocks Interaction Site

Caption: Model of verapamil's interaction with the stationary phase.

References

Navigating (S)-Nor-Verapamil-d6 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered with (S)-Nor-Verapamil-d6 in processed samples during experimental analysis. Ensuring the stability of deuterated internal standards is paramount for accurate and reliable bioanalytical data. This guide offers insights into potential problems, preventative measures, and corrective actions.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is inconsistent across my sample batch. What could be the cause?

A1: Inconsistent signal response from a deuterated internal standard (IS) like this compound can stem from several factors throughout the sample processing and analysis workflow. Key areas to investigate include:

  • Sample Preparation Variability: Inconsistencies in manual or automated liquid handling, such as pipetting errors during the addition of the IS solution, can lead to variations in the final concentration.

  • Matrix Effects: The composition of the biological matrix (e.g., plasma, urine) can vary between samples, leading to differential ion suppression or enhancement of the IS signal in the mass spectrometer.

  • Extraction Inefficiency: Incomplete or variable extraction recovery of the IS from the sample matrix can result in lower than expected signal intensity.

  • Instability During Processing: this compound may degrade during sample preparation steps due to factors like pH, temperature, or exposure to certain solvents.

Q2: I am observing a chromatographic peak for this compound that is separate from the non-deuterated (S)-Nor-Verapamil analyte. Is this normal?

A2: While ideally a deuterated internal standard should co-elute with its non-deuterated analyte, slight chromatographic separation can occur. This phenomenon, known as the "isotope effect," is due to the minor differences in physicochemical properties between the deuterated and non-deuterated molecules. While small, consistent shifts are often manageable, significant or variable separation can be problematic as the IS and analyte may experience different levels of ion suppression or enhancement, leading to inaccurate quantification.

Q3: What are the optimal storage conditions for processed samples containing this compound to ensure its stability?

A3: While specific stability data for this compound is not extensively published, general best practices for verapamil and norverapamil suggest that processed samples should be stored at low temperatures to minimize degradation. Benchtop, long-term, and short-term stability investigations have shown that verapamil hydrochloride in biological samples is generally stable.[1] For long-term storage, temperatures of -20°C or lower are recommended. It is also crucial to minimize freeze-thaw cycles, as these can impact the integrity of the sample and the stability of the analytes within.

Q4: Could the pH of my extraction solvent be affecting the stability of this compound?

A4: Yes, pH can significantly influence the stability of compounds like norverapamil. Verapamil has been shown to have an optimal pH range for stability between 3.2 and 5.6.[2] Extreme pH conditions (highly acidic or alkaline) during sample extraction could potentially lead to the degradation of this compound. It is advisable to evaluate the stability of the internal standard in the specific extraction and reconstitution solvents used in your assay.

Troubleshooting Guides

Problem: Drifting or Decreasing this compound Signal Throughout an Analytical Run

This issue often points to a problem with the analytical system or the stability of the processed samples over time.

Potential Cause Troubleshooting Step Corrective Action
Instrument Instability Inject a series of standards at the beginning and end of the run to assess for signal drift.If drift is observed, perform instrument maintenance and calibration. Check for issues with the ion source, such as contamination, which can lead to a gradual decrease in signal.
Post-Preparative Instability Re-inject a sample from the beginning of the run at the end of the sequence to see if the IS signal has decreased.If the signal has decreased, this indicates instability in the autosampler. Consider reducing the time samples are kept in the autosampler or using a cooled autosampler.
Solvent Evaporation Check the seals on your vials or plates.Ensure proper sealing to prevent solvent evaporation, which would concentrate the sample and could alter the IS response.
Problem: High Variability in this compound Signal Between Seemingly Identical Samples

High variability often indicates an issue with the sample preparation process.

Potential Cause Troubleshooting Step Corrective Action
Inconsistent IS Spiking Review your standard operating procedure (SOP) for adding the internal standard.Ensure the IS is added to all samples, standards, and quality controls at a consistent volume and concentration. Use calibrated pipettes and proper technique.
Variable Extraction Recovery Spike a known amount of this compound into blank matrix and process it alongside your samples to determine the extraction recovery.Optimize the extraction procedure to ensure consistent and high recovery. This may involve adjusting the solvent composition, pH, or extraction time.
Matrix Effects Perform a post-extraction addition experiment to assess ion suppression/enhancement.If significant matrix effects are observed, consider further sample cleanup steps, such as solid-phase extraction (SPE), or modify the chromatographic conditions to separate the analyte and IS from interfering matrix components.

Experimental Protocols

Protocol for Benchtop Stability Assessment of this compound in Human Plasma

This protocol is designed to evaluate the stability of this compound in processed human plasma samples left at room temperature for a defined period.

  • Sample Preparation:

    • Thaw a pool of blank human plasma.

    • Spike the plasma with this compound at a known concentration (e.g., the concentration used in your analytical method).

    • Prepare multiple aliquots of the spiked plasma.

  • Time Zero (T=0) Analysis:

    • Immediately process a set of aliquots (e.g., n=3) using your established extraction procedure.

    • Analyze the extracted samples by LC-MS/MS and record the peak area of this compound. This will serve as the baseline.

  • Benchtop Incubation:

    • Leave the remaining aliquots of spiked plasma at room temperature (e.g., 20-25°C).

  • Time Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), process a set of aliquots (e.g., n=3) using the same extraction procedure as for the T=0 samples.

    • Analyze the extracted samples by LC-MS/MS and record the peak area of this compound.

  • Data Analysis:

    • Calculate the mean peak area for each time point.

    • Compare the mean peak area at each time point to the mean peak area at T=0.

    • The stability is generally considered acceptable if the mean peak area at each time point is within ±15% of the T=0 value.

Quantitative Data Summary (Hypothetical)

Time PointMean Peak Area% of T=0 Peak Area
0 hours1,500,000100%
2 hours1,485,00099%
4 hours1,455,00097%
8 hours1,425,00095%
24 hours1,350,00090%

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis plasma Blank Human Plasma spike Spike with this compound plasma->spike aliquot Create Aliquots spike->aliquot t0 T=0 Analysis aliquot->t0 benchtop Benchtop Incubation aliquot->benchtop data Data Comparison t0->data tx Time Point Analysis benchtop->tx tx->data

Caption: Experimental workflow for benchtop stability assessment.

troubleshooting_workflow cluster_prep_actions Sample Preparation Issues cluster_matrix_actions Matrix Effect Issues cluster_stability_actions Stability Issues start Inconsistent IS Signal Observed check_prep Review Sample Preparation SOP start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_stability Assess IS Stability start->check_stability pipetting Verify Pipetting Accuracy check_prep->pipetting extraction Optimize Extraction check_prep->extraction cleanup Improve Sample Cleanup check_matrix->cleanup chromatography Modify Chromatography check_matrix->chromatography storage Optimize Storage Conditions check_stability->storage ph Evaluate Solvent pH check_stability->ph

Caption: Troubleshooting decision tree for inconsistent internal standard signal.

References

Technical Support Center: Preventing Isotopic Exchange of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem for deuterated internal standards?

Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on an internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[1] This process can compromise the accuracy of quantitative analyses. If the deuterated internal standard loses its deuterium atoms, its mass will decrease, potentially leading to an underestimation of the analyte concentration or, in severe cases, the appearance of the internal standard as the unlabeled analyte—a "false positive".

Q2: Which deuterium labels are most susceptible to exchange?

Deuterium atoms are more likely to exchange if they are located in chemically active or labile positions within the molecule. Positions to be wary of include:

  • On heteroatoms: Deuterium on oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur atoms are highly susceptible to exchange with protons from protic solvents.[2]

  • Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.[2]

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.[2]

Q3: What are the primary factors that promote isotopic exchange?

Several environmental and experimental factors can influence the rate of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The minimum exchange rate for many compounds occurs in a neutral or near-neutral pH range.[1][3]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including isotopic exchange.[4]

  • Solvent Composition: Protic solvents, such as water and methanol, can serve as a source of protons for exchange. The presence of trace amounts of water in organic solvents like acetonitrile can also be sufficient to cause exchange over time.[5]

  • Matrix Components: Biological matrices like plasma can contain enzymes or other components that may facilitate isotopic exchange.[2]

Q4: How can I tell if my deuterated internal standard is undergoing isotopic exchange?

Several signs may indicate that your deuterated internal standard is unstable:

  • Decreasing internal standard response over time: A gradual or sudden drop in the internal standard signal in your LC-MS/MS analysis can be a key indicator.

  • Inconsistent analyte-to-internal standard ratios: If the ratio of your analyte to the internal standard is not reproducible across replicate injections or different batches of samples, isotopic exchange could be a contributing factor.

  • Appearance of unexpected peaks: You may observe the emergence of peaks corresponding to partially deuterated or completely non-deuterated forms of your internal standard.

  • Positive bias in quality control samples: If your QC samples consistently show a positive bias, it could be due to the loss of deuterium from the internal standard, leading to an artificially inflated analyte-to-internal standard ratio.

Q5: Are there alternatives to deuterated internal standards that are less prone to exchange?

Yes, stable isotope-labeled internal standards that utilize isotopes other than deuterium are generally more stable. The most common alternatives are:

  • Carbon-13 (¹³C): ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.

  • Nitrogen-15 (¹⁵N): Similar to ¹³C, ¹⁵N labels are also very stable and not prone to exchange.[6]

While these alternatives offer greater stability, they are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the isotopic exchange of deuterated internal standards.

Issue 1: Decreasing or Inconsistent Internal Standard Response

Possible Cause: Isotopic exchange of the deuterated internal standard.

Troubleshooting Steps:

  • Evaluate Storage and Handling:

    • Solvent: Confirm that the stock and working solutions of your internal standard are prepared in a non-protic or aprotic solvent. If an aqueous or protic organic solvent is necessary, minimize the storage time and consider storing at a lower temperature.

    • Temperature: Store stock and working solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of exchange.

    • pH: Ensure the pH of your solutions is as close to neutral as possible, unless the analyte's stability requires acidic or basic conditions. If so, the stability of the internal standard under these conditions must be rigorously tested.

  • Assess Autosampler Stability:

    • Experiment: Prepare a set of quality control (QC) samples and inject them at regular intervals over a prolonged period (e.g., 24-48 hours) while they are stored in the autosampler at its operating temperature.

    • Analysis: Monitor the internal standard peak area and the analyte-to-internal standard area ratio over time. A significant decrease in the internal standard area or a drift in the area ratio indicates instability.

  • Check for Matrix Effects:

    • Experiment: Prepare your internal standard in both the final sample solvent and in a blank biological matrix. Analyze both preparations and compare the internal standard response.

    • Analysis: A significantly lower response in the biological matrix may suggest matrix-induced instability or ion suppression.

  • Confirm Label Position:

    • Action: Review the certificate of analysis for your deuterated internal standard to confirm the position of the deuterium labels. If the labels are in known labile positions, consider sourcing an alternative standard with labels in more stable locations.

Issue 2: Poor Assay Accuracy and Precision

Possible Cause: Unrecognized isotopic exchange leading to biased results.

Troubleshooting Steps:

  • Perform a Stability Study:

    • Action: Conduct a comprehensive stability study of your deuterated internal standard under various conditions (pH, temperature, solvent) relevant to your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Re-evaluate the Internal Standard:

    • Action: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N. If this is not feasible, select a deuterated standard where the labels are on non-exchangeable positions.

  • Optimize Sample Preparation:

    • Action: Minimize the time samples spend in potentially harsh conditions (e.g., acidic or basic solutions, elevated temperatures) during sample preparation.

Logical Workflow for Troubleshooting Internal Standard Instability

TroubleshootingWorkflow start Inconsistent IS Response or Poor Assay Performance check_storage Evaluate Storage Conditions (Solvent, Temperature, pH) start->check_storage autosampler_stability Assess Autosampler Stability check_storage->autosampler_stability matrix_effects Investigate Matrix Effects autosampler_stability->matrix_effects label_position Confirm Deuterium Label Position matrix_effects->label_position stability_study Conduct Comprehensive Stability Study label_position->stability_study optimize_conditions Optimize Storage and Sample Prep Conditions stability_study->optimize_conditions IS is salvageable select_new_is Select Alternative IS (¹³C, ¹⁵N, or stable D-label) stability_study->select_new_is IS is unstable revalidate Re-validate Assay optimize_conditions->revalidate select_new_is->revalidate StabilityWorkflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis prep_stock Prepare IS Stock Solution prep_working Prepare IS Working Solutions prep_stock->prep_working solvent_stability Solvent & pH Stability (Various T, t) prep_working->solvent_stability matrix_stability Biological Matrix Stability (Short & Long Term) prep_working->matrix_stability autosampler_stability Autosampler Stability (Time course) prep_working->autosampler_stability lcms_analysis LC-MS/MS Analysis solvent_stability->lcms_analysis matrix_stability->lcms_analysis autosampler_stability->lcms_analysis data_evaluation Data Evaluation: - % IS remaining - Back-exchange product - Analyte/IS ratio lcms_analysis->data_evaluation

References

Addressing poor recovery of norverapamil during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor recovery of norverapamil, the primary active metabolite of verapamil, during sample extraction procedures. It is intended for researchers, scientists, and drug development professionals encountering challenges in bioanalytical method development.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing low and variable recovery for norverapamil during my sample extraction?

Low recovery of norverapamil is a common issue often rooted in its physicochemical properties. The most frequent causes include:

  • Suboptimal pH: Norverapamil is a basic compound. The pH of the sample matrix during extraction is the most critical factor influencing its recovery. If the pH is not sufficiently basic, the molecule will be ionized (protonated), making it highly water-soluble and preventing its efficient extraction into organic solvents.

  • Inappropriate Extraction Solvent: The choice of organic solvent for Liquid-Liquid Extraction (LLE) or the elution solvent in Solid-Phase Extraction (SPE) must be optimized to match the polarity of the neutral form of norverapamil.

  • Adsorption to Labware: Basic compounds like norverapamil can adsorb to the acidic silanol groups on glass surfaces, leading to sample loss.

  • Inefficient Protein Precipitation: If using a protein precipitation method, incomplete removal of proteins can lead to co-precipitation of the analyte or interference during analysis.

Troubleshooting Guide

Q2: How does pH impact the extraction efficiency of norverapamil?

The extraction efficiency of norverapamil is directly dependent on its ionization state, which is controlled by the sample pH. Norverapamil, a secondary amine, is a basic molecule with an estimated pKa similar to its parent compound, verapamil (pKa ≈ 8.9).[1]

  • At Acidic to Neutral pH (pH < 8): Norverapamil will be predominantly in its protonated, ionized form (R-NH₂⁺-R'). This form is polar and highly soluble in aqueous solutions, resulting in poor partitioning into non-polar organic solvents.

  • At Basic pH (pH > 9.5): The molecule is deprotonated to its neutral, free base form (R-NH-R'). This form is significantly more lipophilic ("fat-loving") and will readily partition into an appropriate organic solvent.

Therefore, to ensure high recovery during LLE, the sample's pH must be adjusted to be at least 1.5 to 2 units above the pKa of norverapamil.

cluster_0 Norverapamil Ionization Equilibrium cluster_1 Extraction Outcome Ionized Ionized Norverapamil (Water-Soluble) Neutral Neutral Norverapamil (Organic-Soluble) Ionized->Neutral Add Base (pH > 9.5) Poor Poor Recovery in Organic Solvent Ionized->Poor Leads to Neutral->Ionized Add Acid (pH < 8.0) Good High Recovery in Organic Solvent Neutral->Good Leads to

Caption: pH-dependent ionization state of norverapamil and its effect on extraction.

Q3: Which extraction technique is recommended for norverapamil, and what are their relative advantages?

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective methods. Protein precipitation is simpler but may yield lower recoveries and less clean extracts. The choice depends on the required sample cleanliness, throughput, and available equipment. One study found that an automated liquid-solid extraction (LSE) method yielded recoveries of approximately 95%, while a manual LLE procedure recovered about 84%.[2]

Q4: What other factors can contribute to the poor recovery of norverapamil?

If the pH and solvent system are optimized and recovery is still low, consider these factors:

  • Adsorption: Basic analytes can adsorb to glass surfaces. Solution: Use polypropylene tubes or silanized glassware for all sample handling steps.

  • Emulsion Formation (LLE): Vigorous vortexing of plasma samples with organic solvents can create stable emulsions, trapping the analyte. Solution: Use gentle, end-over-end mixing instead of vortexing. To break an emulsion, try adding a small amount of salt (e.g., NaCl), centrifuging at a higher speed, or placing the sample in an ultrasonic bath for a few minutes.

  • Incomplete Solvent Evaporation/Reconstitution: Ensure the extraction solvent is completely evaporated before reconstitution. The reconstitution solvent must be strong enough to fully dissolve the analyte residue; sonication can aid this process.

Data Summary

Table 1: Physicochemical Properties of Norverapamil

PropertyValueReference
Molecular FormulaC₂₆H₃₆N₂O₄[3]
Molecular Weight440.6 g/mol [3]
Parent Drug pKa (Verapamil)8.92 (Basic)[1]
Parent Drug LogP (Verapamil)3.79 (at pH 9.0)[1]

Table 2: Comparison of Common Extraction Methods for Norverapamil

MethodPrincipleTypical RecoveryProsCons
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases based on pH and polarity.~80-90%[2]Cost-effective, simple to develop.Can be labor-intensive, risk of emulsion, may require back-extraction for cleaner samples.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively washed and eluted.>90%[2]High recovery, clean extracts, high throughput with automation.Higher cost, requires method development (sorbent and solvent selection).
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile).Variable, often lower than LLE/SPEFast, simple, inexpensive.Less clean extracts, risk of ion suppression in LC-MS/MS, potential for analyte co-precipitation.

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction (LLE) for Norverapamil from Plasma

This protocol is adapted from established methods for verapamil and its metabolites.[2]

Workflow Diagram

Start 1. Plasma Sample (e.g., 500 µL) IS 2. Add Internal Standard Start->IS Basify 3. Basify Sample (e.g., add buffer to pH > 9.5) IS->Basify Extract 4. Add Organic Solvent & Mix (e.g., Hexane:Isoamyl Alcohol) Basify->Extract Centrifuge 5. Centrifuge to Separate Phases Extract->Centrifuge Collect 6. Collect Supernatant (Organic Layer) Centrifuge->Collect Evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute End 9. Analyze via LC-MS/MS Reconstitute->End

Caption: A typical Liquid-Liquid Extraction (LLE) workflow for norverapamil.

Detailed Steps:

  • Preparation: Aliquot 500 µL of the plasma sample into a polypropylene centrifuge tube.

  • Internal Standard: Add the internal standard (e.g., norverapamil-d7) and vortex briefly.

  • Basification: Add 100 µL of a suitable buffer (e.g., 0.5 M sodium carbonate or phosphate buffer) to adjust the sample pH to >9.5. Vortex briefly.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., n-hexane:isoamyl alcohol (98:2 v/v) or methyl tert-butyl ether (MTBE)).

  • Mixing: Mix gently using an end-over-end rotator for 15 minutes to prevent emulsion formation.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Norverapamil

This is a general protocol for a polymeric reversed-phase or mixed-mode cation exchange cartridge. Specific volumes and solvents must be optimized.

Workflow Diagram

Start 1. Plasma Sample (Pre-treated) Condition 2. Condition Cartridge (Methanol then Water) Start->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge (e.g., 5% Methanol in Water) to remove interferences Load->Wash Elute 5. Elute Norverapamil (e.g., 5% Formic Acid in Methanol) Wash->Elute Evaporate 6. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute End 8. Analyze via LC-MS/MS Reconstitute->End

Caption: A general Solid-Phase Extraction (SPE) workflow for norverapamil.

Detailed Steps:

  • Sample Pre-treatment: Dilute plasma 1:1 with an acidic buffer (e.g., 2% phosphoric acid) to ensure the norverapamil is ionized and will bind effectively to a cation exchange sorbent. Centrifuge to pellet proteins.

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Elute: Elute the norverapamil using a small volume (e.g., 2 x 0.5 mL) of an appropriate elution solvent (e.g., 5% formic acid in methanol for a reversed-phase sorbent, or 5% ammonium hydroxide in methanol for a cation exchange sorbent).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

References

How to resolve co-eluting peaks in verapamil chiral separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of verapamil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of verapamil enantiomers is a common challenge in chiral chromatography. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: My verapamil enantiomers are co-eluting or showing poor resolution.

This issue can arise from several factors related to the column, mobile phase, or other chromatographic conditions. Follow the steps below to diagnose and resolve the problem.

Step 1: Evaluate and Optimize the Chiral Stationary Phase (CSP)

The choice of the chiral stationary phase is critical for the separation of enantiomers.[1][2] If you are experiencing co-elution, your current CSP may not be suitable for verapamil.

  • FAQ: Which chiral stationary phases are recommended for verapamil separation? Several CSPs have been successfully used for the chiral separation of verapamil. Polysaccharide-based columns are a common choice.[3][4] Consider the following options:

    • Amylose-based CSPs: For example, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) has been used in normal phase mode.[3][5]

    • Cellulose-based CSPs: For instance, Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-R) has been tested in reversed-phase mode.[6][7]

    • Cyclofructan-based CSPs: Isopropyl carbamate cyclofructan 6 (LarihcShell-P, LSP) has shown high efficiency in polar organic mode.[8][9]

    • Protein-based CSPs: Alpha1-acid glycoprotein (AGP) columns (e.g., Chiral-AGP) have also been used.[3][10]

    If you are using a different type of CSP and facing issues, switching to one of the above-mentioned phases could provide the necessary selectivity for separation.

Step 2: Optimize the Mobile Phase Composition

The mobile phase composition plays a crucial role in modulating the interaction between the enantiomers and the CSP, thereby affecting resolution.[11][12]

  • FAQ: How can I optimize the mobile phase to resolve co-eluting verapamil peaks?

    For Normal Phase Chromatography (e.g., on Chiralpak AD):

    • Adjust the ratio of the alcoholic modifier: The concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase significantly impacts selectivity. A typical mobile phase is a mixture of n-hexane and an alcohol.[3][5] Try systematically varying the alcohol percentage.

    • Incorporate a basic additive: For basic compounds like verapamil, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[5][13] A common concentration is 0.1% (v/v).

    For Polar Organic Mode (e.g., on a cyclofructan-based column):

    • Fine-tune the acid/base ratio: A mobile phase consisting of acetonitrile, methanol, and small amounts of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., triethylamine, TEA) can be effective.[8][9] The ratio of these additives is critical for achieving optimal separation.

    • Vary the organic modifiers: The ratio of acetonitrile to methanol can be adjusted to influence selectivity.[8][9]

    For Reversed-Phase Chromatography:

    • Modify the organic modifier concentration: In reversed-phase mode, adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) in the aqueous buffer is a primary way to alter retention and potentially improve resolution.[14]

    • Adjust the buffer pH: The pH of the aqueous buffer can influence the ionization state of verapamil and its interaction with the stationary phase, which can be particularly important for protein-based columns like Chiral-AGP.[10]

  • FAQ: Should I use isocratic or gradient elution? For chiral separations, isocratic elution is more common as it relies on the specific interactions with the stationary phase to achieve separation.[2] Gradient elution is generally less effective for resolving enantiomers.

Step 3: Adjust Chromatographic Conditions

Other instrumental parameters can also be optimized to enhance resolution.

  • FAQ: Can changing the flow rate or temperature improve my separation? Yes, both flow rate and temperature can impact resolution, primarily by affecting column efficiency and retention.[8][12]

    • Flow Rate: Lowering the flow rate can increase efficiency (leading to sharper peaks) and improve resolution, although it will increase the analysis time.[15]

    • Temperature: Decreasing the column temperature often leads to better resolution in chiral separations.[10][16] However, the effect can be column-dependent, and in some cases, an increase in temperature might be beneficial.[10] It is advisable to study the effect of temperature in a systematic way (e.g., in 5°C increments).

Quantitative Data Summary

The following tables summarize typical experimental conditions and performance parameters for verapamil chiral separation from various studies.

Table 1: HPLC Methods for Verapamil Chiral Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
LarihcShell-P (2.7 µm)Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025, v/v/v/v)0.521 ± 2> 1.5[8]
Chiralpak AD (20 µm)n-hexane/isopropanol/ethanol/DEA (90:5:5:0.1, v/v/v/v)1.025Not specified[5]
Chiral-AGPPhosphate buffer (pH 6.5):Acetonitrile (91:9, v/v)Not specifiedNot specifiedNot specified[3]

Table 2: Capillary Electrophoresis Method for Verapamil Chiral Separation

Chiral SelectorBackground Electrolyte (BGE)Voltage (kV)Temperature (°C)Resolution (Rs)Reference
21 mM Trimethyl-β-cyclodextrin (TM-β-CD)50 mM Phosphate buffer, pH 5.02015> 2.0[16]

Detailed Experimental Protocols

Protocol 1: Chiral Separation of Verapamil using a Core-Shell Cyclofructan Column (HPLC) [8]

  • Column: LarihcShell-P (isopropyl carbamate cyclofructan 6, 100 mm x 2.1 mm i.d., 2.7 µm particles) with a compatible guard column.

  • Mobile Phase: Prepare a mixture of acetonitrile, methanol, trifluoroacetic acid (TFA), and triethylamine (TEA) in the ratio of 98:2:0.05:0.025 (v/v/v/v).

  • Flow Rate: Set the flow rate to 0.5 mL/min.

  • Column Temperature: Maintain the column temperature at 21 ± 2 °C.

  • Injection Volume: Inject 5.0 µL of the sample.

  • Detection: Use fluorescence detection with excitation at 276 nm and emission at 310 nm.

  • Run Time: The total run time is approximately 3.5 minutes.

Protocol 2: Chiral Separation of Verapamil using an Amylose-Based Column (HPLC) [5]

  • Column: Chiralpak® AD (10 cm x 1.0 cm I.D., 20 µm).

  • Mobile Phase: Prepare a mixture of n-hexane, isopropanol, ethanol, and diethylamine (DEA) in the ratio of 90:5:5:0.1 (v/v/v/v).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25 °C.

  • Sample Preparation: Dissolve the racemic verapamil in the mobile phase.

  • Detection: Use UV detection at a wavelength of 260 nm.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in verapamil chiral separation.

TroubleshootingWorkflow Start Start: Co-eluting or Poorly Resolved Peaks CheckCSP Step 1: Evaluate Chiral Stationary Phase (CSP) Is the CSP appropriate for verapamil? Start->CheckCSP SwitchCSP Action: Switch to a recommended CSP (e.g., polysaccharide or cyclofructan-based) CheckCSP->SwitchCSP  No   OptimizeMP Step 2: Optimize Mobile Phase Are mobile phase components and ratios optimal? CheckCSP->OptimizeMP  Yes   SwitchCSP->OptimizeMP AdjustNP Action (Normal Phase): - Adjust alcohol percentage - Add/optimize basic modifier (e.g., DEA) OptimizeMP->AdjustNP  No (NP)   AdjustPOM Action (Polar Organic Mode): - Adjust acid/base ratio (TFA/TEA) - Vary acetonitrile/methanol ratio OptimizeMP->AdjustPOM  No (POM)   AdjustRP Action (Reversed Phase): - Adjust organic modifier % - Optimize buffer pH OptimizeMP->AdjustRP  No (RP)   AdjustConditions Step 3: Adjust Chromatographic Conditions Are flow rate and temperature optimized? OptimizeMP->AdjustConditions  Yes   AdjustNP->AdjustConditions AdjustPOM->AdjustConditions AdjustRP->AdjustConditions LowerFlowRate Action: Decrease flow rate AdjustConditions->LowerFlowRate  No   End End: Baseline Resolution Achieved AdjustConditions->End  Yes   AdjustTemp Action: Systematically vary temperature (start by decreasing) LowerFlowRate->AdjustTemp AdjustTemp->End

Caption: Troubleshooting workflow for co-eluting verapamil peaks.

Frequently Asked Questions (FAQs)

  • Q1: Why is chiral separation of verapamil important? Verapamil is administered as a racemic mixture, but its enantiomers exhibit different pharmacological activities. The S-enantiomer is significantly more potent than the R-enantiomer.[17] Therefore, separating and quantifying the individual enantiomers is crucial in pharmacokinetic and pharmacodynamic studies.

  • Q2: My sample is not fully soluble in the mobile phase. What should I do? Ideally, the sample should be dissolved in the mobile phase.[1] If solubility is an issue, you can try dissolving the sample in a stronger, compatible solvent and injecting a smaller volume. However, be cautious as this can sometimes lead to peak distortion or precipitation on the column.[1]

  • Q3: Can I use the same column for both normal and reversed-phase chiral separations? This depends on the specific chiral stationary phase. Some CSPs are compatible with a wide range of solvents, while others have restrictions. For example, coated polysaccharide phases may be damaged by certain solvents used in reversed-phase or polar organic modes.[1] Always consult the column manufacturer's guidelines before switching between different mobile phase systems.

  • Q4: How do I know if my peaks are truly co-eluting or if I have a peak tailing problem? Co-elution is when two different compounds (in this case, enantiomers) elute at or very near the same time, often appearing as a single, broader, or shouldered peak.[18] Peak tailing is characterized by an asymmetric peak with a drawn-out latter half. While poor peak shape can contribute to a lack of resolution, true co-elution is a problem of insufficient selectivity. Optimizing the mobile phase selectivity (α) is key to resolving co-eluting peaks.[14][18]

References

Technical Support Center: Optimizing ESI Source Parameters for (S)-Nor-Verapamil-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the analysis of (S)-Nor-Verapamil-d6.

Frequently Asked Questions (FAQs)

Q1: What are the initial ESI source parameters I should start with for this compound analysis?

A1: For a molecule like this compound, which is a small organic molecule, it is best to start with a general set of parameters and then optimize them for your specific instrument and mobile phase conditions. As (S)-Nor-Verapamil is a basic compound, it will readily ionize in positive ion mode.[1] A good starting point for positive ESI mode is outlined in the table below.

Q2: How does the mobile phase composition affect the ESI signal of this compound?

A2: Mobile phase composition is critical for efficient ionization. For basic compounds like this compound, it is beneficial to use a mobile phase with a pH at least two units below the pKa of the analyte to ensure it is in its protonated form.[1] The use of protic solvents like methanol and acetonitrile in reversed-phase chromatography is generally preferred for ESI.[2][3] Adding a small amount of a volatile acidic modifier, such as 0.1% formic acid, can significantly improve the protonation and thus the signal intensity in positive ion mode.

Q3: Should I be concerned about adduct formation for this compound?

A3: Yes, adduct formation, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), is a common phenomenon in ESI.[2][3] This can split the signal between the protonated molecule ([M+H]⁺) and the adducted forms, potentially reducing the sensitivity for your target ion. To minimize sodium and potassium adducts, it is recommended to use high-purity LC-MS grade solvents and plastic vials instead of glass, as glass can be a source of metal ions.[2][3]

Q4: What is Flow Injection Analysis (FIA) and how can it help in optimizing parameters for this compound?

A4: Flow Injection Analysis (FIA) is a technique where the sample is directly injected into the mobile phase stream flowing into the mass spectrometer without a chromatographic column.[4][5] This provides a constant stream of the analyte to the ESI source, allowing for real-time monitoring of the signal intensity as you adjust various source parameters like capillary voltage, gas flows, and temperatures. This is a highly efficient method for tuning the mass spectrometer to achieve the best response for your specific compound.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No or Very Low Signal 1. Incorrect ionization mode (positive/negative).2. Sample concentration is too low.3. Clogged ESI needle or transfer capillary.4. No stable spray is being formed.5. Detector issue.1. This compound is a basic molecule; ensure you are in positive ionization mode .[7][8]2. Prepare a more concentrated standard solution (e.g., 1 µg/mL) for initial tuning.3. Check for and clear any blockages in the sample path.4. Visually inspect the spray. If unstable, adjust nebulizer gas pressure and sprayer position.[2]5. Ensure the detector is on and functioning correctly. Check for error messages in the instrument software.[9]
Unstable or Fluctuating Signal 1. Unstable electrospray.2. Air bubbles in the solvent lines.3. Inconsistent mobile phase composition.4. High salt concentration in the sample or mobile phase.1. Optimize sprayer voltage and nebulizer gas flow. Avoid excessively high voltages which can lead to corona discharge.[2]2. Degas your mobile phases thoroughly.3. Ensure proper mixing of mobile phase components if using a gradient.4. Reduce or eliminate non-volatile salts. Use volatile modifiers like ammonium formate or acetate if a buffer is needed.
Poor Peak Shape (in LC-MS) 1. Contaminants in the sample or on the column.2. Inappropriate mobile phase for the analyte.3. Suboptimal ionization conditions.1. Ensure proper sample cleanup.[10]2. Verify that the mobile phase is suitable for the retention and elution of this compound.3. Adjust source parameters, particularly gas flows and temperatures, to improve desolvation.[10]
High Background Noise 1. Contaminated mobile phase or solvent lines.2. Leaks in the system.3. Electrical noise.1. Use fresh, high-purity LC-MS grade solvents.2. Check for leaks in all fittings and connections.[9]3. Ensure proper grounding of the instrument.
Unexpected Adduct Ions 1. Presence of metal salts (Na⁺, K⁺) in the sample, mobile phase, or from glassware.2. High concentrations of mobile phase additives.1. Use plastic vials and fresh, high-purity solvents.[2][3]2. Reduce the concentration of additives like TFA or use an alternative such as formic acid.

Data Presentation

Table 1: Typical Starting ESI Source Parameters for this compound (Positive Ion Mode)

ParameterTypical Starting RangePurpose
Capillary Voltage 3.0 - 4.5 kVTo apply a high potential to the liquid to generate a spray of charged droplets.[11]
Nebulizer Gas Pressure 30 - 50 psiTo assist in the formation of a fine spray of droplets.[12]
Drying Gas Flow Rate 8 - 12 L/minTo aid in the desolvation of the charged droplets.[12]
Drying Gas Temperature 250 - 350 °CTo provide heat to evaporate the solvent from the droplets.[12]
Cone/Orifice Voltage 20 - 50 VTo extract ions from the atmospheric pressure region into the mass analyzer and can help in declustering.[2]

Note: These are general ranges and the optimal values will be instrument-dependent. It is crucial to perform an optimization experiment for your specific setup.

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization using Flow Injection Analysis (FIA)

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 500 ng/mL) prepared in a solvent composition representative of the mobile phase at the expected elution time (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • LC-MS system with the analytical column replaced by a union or a short piece of PEEK tubing.

  • LC-MS grade solvents (Acetonitrile, Water, Formic Acid).

Procedure:

  • System Setup:

    • Remove the LC column and connect the injector directly to the ESI source using a low-dead-volume union.

    • Set the LC pump to deliver the mobile phase at a constant flow rate (e.g., 0.3 mL/min). The mobile phase should mimic the conditions under which the analyte will elute from the column.

  • Infusion:

    • Infuse the this compound standard solution into the mobile phase stream using a syringe pump connected via a T-junction, or by making repeated injections using the autosampler.

  • Parameter Optimization:

    • Set the mass spectrometer to monitor the m/z of the protonated this compound ion.

    • Begin with the starting parameters listed in Table 1.

    • Vary one parameter at a time while keeping the others constant. Monitor the signal intensity in real-time.

    • Capillary Voltage: Gradually increase the voltage from a low value (e.g., 2.5 kV) until the signal maximizes and then starts to decrease or become unstable. Select the voltage that gives the highest stable signal.

    • Nebulizer Gas Pressure: Adjust the pressure to find the point of maximum signal intensity.

    • Drying Gas Temperature and Flow Rate: Optimize these parameters to ensure efficient desolvation without causing thermal degradation of the analyte. Increase the temperature and flow rate in increments, observing the effect on the signal.

    • Cone/Orifice Voltage: Adjust this voltage to maximize the signal of the precursor ion and minimize in-source fragmentation.

  • Finalization:

    • Once the optimal value for each parameter is determined, perform a final check with all optimized parameters set.

Visualizations

ESI_Optimization_Workflow start Start Optimization setup Prepare Standard & Setup FIA start->setup infuse Infuse Analyte into MS setup->infuse optimize_params Systematically Vary Source Parameters (One at a time) infuse->optimize_params monitor Monitor Signal Intensity in Real-Time optimize_params->monitor max_signal Is Signal Maximized and Stable? monitor->max_signal max_signal->optimize_params No record Record Optimal Parameter Value max_signal->record Yes next_param Move to Next Parameter record->next_param all_optimized Are All Parameters Optimized? next_param->all_optimized all_optimized->optimize_params No finalize Set Final Optimized Parameters all_optimized->finalize Yes end End Optimization finalize->end

Caption: Workflow for ESI source parameter optimization using Flow Injection Analysis (FIA).

Troubleshooting_Logic issue Low/No Signal Observed check_mode Check Ionization Mode (Positive for Nor-Verapamil) issue->check_mode check_spray Check for Stable Spray check_mode->check_spray Correct mode_ok Adjust Sprayer Voltage & Nebulizer Gas check_mode->mode_ok Incorrect check_clog Check for Clogs (Needle/Capillary) check_spray->check_clog Stable check_spray->mode_ok Unstable check_conc Increase Analyte Concentration check_clog->check_conc No Clog spray_ok Clean/Replace Needle & Capillary check_clog->spray_ok Clogged solution Signal Restored check_conc->solution Signal Appears mode_ok->check_spray spray_ok->check_clog clog_ok Prepare Higher Conc. Standard clog_ok->check_conc

References

Dealing with non-specific binding of verapamil during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for verapamil analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding (NSB) of verapamil during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for verapamil analysis?

A1: Non-specific binding is the unintended adhesion of an analyte, in this case, verapamil, to surfaces other than its intended target. Verapamil is a hydrophobic and positively charged molecule, which makes it prone to binding to plastics and glass surfaces through hydrophobic and ionic interactions.[1][2] This can lead to a significant loss of the analyte during sample preparation and analysis, resulting in inaccurate and unreliable quantification, poor recovery, and reduced sensitivity.

Q2: What are the main factors contributing to the non-specific binding of verapamil?

A2: The primary factors are the physicochemical properties of verapamil (hydrophobicity and positive charge) and the nature of the surfaces it comes into contact with.[1][2] Standard laboratory plastics like polypropylene and polystyrene have hydrophobic surfaces that readily interact with verapamil. Additionally, glass surfaces can possess negatively charged silanol groups that can interact with the positively charged verapamil.

Q3: How can I minimize verapamil NSB during sample storage and preparation?

A3: Several strategies can be employed:

  • Choice of Labware: Whenever possible, use low-binding microplates or silanized glass vials.[1] Polypropylene is often a better choice than polystyrene for reducing hydrophobic interactions.

  • Solvent Composition: The choice of solvent for your samples and standards is critical. Using organic solvents like acetonitrile has been shown to be more effective at reducing NSB than methanol.[1] The addition of a small percentage of an organic solvent to aqueous samples can significantly improve recovery.

  • Additives: Incorporating additives into your sample diluent can be highly effective. Non-ionic surfactants, such as Tween-20 or Polysorbate 80, can help to prevent hydrophobic interactions. The use of a sacrificial protein like bovine serum albumin (BSA) can also block non-specific binding sites on container surfaces.

  • pH Adjustment: The charge of verapamil is pH-dependent. Adjusting the pH of your sample diluent can influence its interaction with surfaces. However, the optimal pH will depend on the specific analytical method and the surface material.

Troubleshooting Guides

Low or Inconsistent Verapamil Recovery in HPLC/LC-MS Analysis

This guide provides a step-by-step approach to diagnosing and resolving issues of low or variable verapamil recovery in chromatographic analyses.

Problem Symptom: The peak area of verapamil is significantly lower than expected, or the results are not reproducible across different samples or batches.

Troubleshooting Workflow:

cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Isolate the Source of Loss cluster_2 Phase 3: Implement Solutions cluster_3 Phase 4: Re-evaluation Start Low/Inconsistent Verapamil Recovery Detected Check_Method Verify Method Parameters (Injection Volume, Mobile Phase, etc.) Start->Check_Method Check_System Assess System Performance (Run System Suitability Test) Check_Method->Check_System Investigate_NSB Hypothesize Non-Specific Binding Check_System->Investigate_NSB If system is performing as expected Test_Vials Vial Test: Compare analyte response from different vial types (e.g., Polypropylene vs. Silanized Glass) Investigate_NSB->Test_Vials Test_Diluent Diluent Test: Evaluate different sample diluents (e.g., with organic solvent, additives) Investigate_NSB->Test_Diluent Test_System_Components System Component Test: Check for binding to tubing, injector, column Investigate_NSB->Test_System_Components Solution_Vials Switch to Low-Binding Vials (e.g., Silanized Glass) Test_Vials->Solution_Vials If vial-dependent loss is observed Solution_Diluent Optimize Sample Diluent: - Add Acetonitrile - Add Surfactant (e.g., Tween-20) - Adjust pH Test_Diluent->Solution_Diluent If diluent composition improves recovery Solution_System Modify LC System: - Use bio-inert tubing (PEEK) - Passivate the system Test_System_Components->Solution_System If system-level binding is suspected Revalidate Re-run System Suitability and Samples Solution_Vials->Revalidate Solution_Diluent->Revalidate Solution_System->Revalidate Success Problem Resolved Revalidate->Success

Caption: A logical workflow for troubleshooting low verapamil recovery.

Data on Non-Specific Binding of Verapamil

The following table summarizes the non-specific adsorption of verapamil to different types of 96-well microplates and the effect of different solvents.

Container TypeSolventAdsorption Rate (%)Reference
Conventional PolystyreneWaterHigh (not specified)[1]
Conventional PolypropyleneWaterHigh (not specified)[1]
Tissue Culture-TreatedWaterHigh (positively charged drugs)[1]
Low-Adsorption MicroplateWater< 15%[1]
Conventional Polypropylene50% Methanol in WaterModerate (not specified)[1]
Conventional Polypropylene50% Acetonitrile in WaterLow (stronger inhibition than methanol)[1]

Experimental Protocols

Protocol 1: Evaluation of Verapamil Adsorption to Labware

This protocol outlines a method to quantify the non-specific binding of verapamil to different types of sample containers.

Objective: To determine the extent of verapamil loss due to adsorption to various labware materials (e.g., standard polypropylene tubes, low-binding tubes, and silanized glass vials).

Materials:

  • Verapamil stock solution (e.g., 1 mg/mL in methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Different types of sample tubes/vials to be tested

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a working solution of verapamil at a relevant concentration (e.g., 100 ng/mL) in the aqueous buffer.

  • Aliquot the verapamil working solution into triplicate sets of each type of container being tested.

  • As a control (representing 100% recovery), prepare a set of standards in the mobile phase or a solvent known to prevent NSB (e.g., high percentage of acetonitrile).

  • Incubate the sample containers at the desired temperature (e.g., 4°C or room temperature) for a specified period (e.g., 4 hours or 24 hours).

  • After incubation, transfer the solutions from the test containers to HPLC vials (if different).

  • Analyze all samples and controls by HPLC or LC-MS/MS.

  • Calculate the percentage of verapamil recovered from each container type relative to the control.

Protocol 2: Optimizing Sample Diluent to Minimize NSB

This protocol provides a framework for testing the effectiveness of different solvent compositions and additives in reducing verapamil NSB.

Objective: To identify a sample diluent that maximizes the recovery of verapamil.

Materials:

  • Verapamil stock solution

  • Aqueous buffer

  • Organic solvents (e.g., acetonitrile, methanol)

  • Additives (e.g., Tween-20, BSA)

  • Low-binding sample tubes or vials

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a series of verapamil working solutions (e.g., 100 ng/mL) in different diluents to be tested. Examples of diluents to test include:

    • Aqueous buffer only (control)

    • Aqueous buffer with varying percentages of acetonitrile (e.g., 10%, 25%, 50%)

    • Aqueous buffer with a low concentration of Tween-20 (e.g., 0.05%)

    • Aqueous buffer with BSA (e.g., 0.1%)

  • Aliquot these solutions into low-binding tubes.

  • Prepare a control standard in a non-adsorptive solvent.

  • Incubate all samples under the same conditions as in Protocol 1.

  • Analyze all samples and the control.

  • Compare the recovery of verapamil in each diluent to determine the optimal composition.

Signaling Pathways and Experimental Workflows

Verapamil is a calcium channel blocker that primarily targets L-type calcium channels. Its analysis is crucial in various experimental contexts, including pharmacokinetic studies, drug-drug interaction assays, and cellular mechanism of action studies. Non-specific binding can significantly impact the accuracy of these experiments.

cluster_workflow Verapamil Bioanalytical Workflow cluster_nsb Potential NSB Points Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Processing Sample Processing (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Processing NSB_Collection Binding to collection tubes Sample_Collection->NSB_Collection Sample_Dilution Sample Dilution & Transfer Sample_Processing->Sample_Dilution NSB_Processing Binding to plates/cartridges Sample_Processing->NSB_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Dilution->LC_MS_Analysis NSB_Transfer Binding to pipette tips/vials Sample_Dilution->NSB_Transfer Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis NSB_System Binding to LC tubing/column LC_MS_Analysis->NSB_System

Caption: Points of potential verapamil non-specific binding in a typical bioanalytical workflow.

References

How to improve the signal-to-noise ratio for low verapamil concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with verapamil, particularly focusing on improving the signal-to-noise ratio for low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of verapamil?

For the highest sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2] LC-MS/MS offers lower limits of detection (LOD) and quantification (LOQ) compared to HPLC with UV detection.[3][4]

Q2: What are the typical causes of a low signal-to-noise ratio in verapamil analysis?

A low signal-to-noise (S/N) ratio can stem from several factors:

  • Insufficient Sample Cleanup: Matrix components from biological samples (e.g., plasma, urine) can interfere with verapamil ionization in the mass spectrometer, a phenomenon known as matrix effect, leading to ion suppression.[5]

  • Suboptimal LC-MS/MS Parameters: Incorrect selection of precursor and product ions, or suboptimal collision energy and other source parameters can result in a weak signal.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower peak height and, consequently, a reduced S/N ratio.

  • Low Injection Volume or Concentration: Injecting a sample with a verapamil concentration below the method's limit of detection will naturally result in a poor signal.

  • Instrument Contamination: A dirty ion source or mass spectrometer can increase background noise and suppress the analyte signal.

Q3: How can I minimize matrix effects when analyzing verapamil in biological samples?

To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize the HPLC method to ensure verapamil elutes in a region with minimal co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with verapamil can help to compensate for matrix-induced signal suppression or enhancement.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this will also dilute the analyte of interest.

Troubleshooting Guides

Issue: Low or No Verapamil Signal in LC-MS/MS

This guide provides a step-by-step approach to diagnosing and resolving issues with a weak or absent verapamil signal.

Step 1: Verify Standard and Sample Preparation

  • Question: Are you confident in the concentration and integrity of your verapamil standard?

  • Action: Prepare a fresh stock solution and working standards. A simple dilution error is a common source of unexpectedly low signals.

  • Question: Was the sample extraction procedure performed correctly?

  • Action: Review the sample preparation protocol. Ensure correct volumes were used and that all steps were followed. If possible, use a positive control sample with a known verapamil concentration to verify the extraction efficiency.

Step 2: Check the LC System

  • Question: Is the HPLC system delivering the mobile phase correctly?

  • Action: Check for leaks in the system. Ensure the mobile phase composition is correct and that the solvents are properly degassed to prevent air bubbles.

  • Question: Is the peak shape optimal?

  • Action: Broad or tailing peaks can significantly reduce signal intensity. Consider the following to improve peak shape:

    • Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.

    • Optimize the mobile phase pH.

    • Check for column contamination or degradation.

Step 3: Evaluate the Mass Spectrometer Settings

  • Question: Are the correct precursor and product ions for verapamil being monitored?

  • Action: Verify the m/z values for your specific instrument. For verapamil, a common transition is m/z 455.0 -> 165.0.[2]

  • Question: Have the MS parameters been optimized?

  • Action: Infuse a verapamil standard directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and ion source settings (e.g., ion spray voltage, gas flows, and temperature).[1][2]

Experimental Workflow for Troubleshooting Low Verapamil Signal

cluster_prep Preparation Checks cluster_lc LC System Checks cluster_ms MS Settings Checks Start Low/No Verapamil Signal Prep Verify Standard & Sample Prep Start->Prep LC Check LC System Prep->LC Prep OK FreshStd Prepare Fresh Standards Prep->FreshStd CheckExtract Review Extraction Protocol Prep->CheckExtract MS Evaluate MS Settings LC->MS LC OK CheckLeaks Inspect for Leaks LC->CheckLeaks CheckMobile Verify Mobile Phase LC->CheckMobile OptimizePeak Optimize Peak Shape LC->OptimizePeak Resolve Signal Improved MS->Resolve MS OK CheckIons Verify Precursor/Product Ions MS->CheckIons OptimizeParams Optimize MS Parameters MS->OptimizeParams

A logical workflow for troubleshooting low verapamil signals.

Data Presentation

Table 1: Comparison of Analytical Methods for Verapamil Quantification

ParameterHPLC-UVLC-MS/MS
Linear Range 0.025 - 5.0 µg/mL1 - 2000 ng/mL[2]
Limit of Detection (LOD) 0.008 µg/mLNot explicitly stated, but lower than LLOQ
Lower Limit of Quantification (LLOQ) 0.025 µg/mL[6]1 ng/mL[2]
Sample Matrix Rabbit Plasma[6]Human Plasma[2]
Selectivity LowerHigher
Susceptibility to Matrix Effects LowerHigher

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of verapamil from plasma samples.

  • Sample Aliquoting: Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled verapamil) to each tube.

  • Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1 M NaOH) to raise the pH of the plasma. This ensures verapamil is in its non-ionized form, which is more soluble in organic solvents.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction of verapamil into the organic phase.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, being careful not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol describes the general steps for optimizing the mass spectrometer for verapamil analysis.

  • Standard Preparation: Prepare a 1 µg/mL solution of verapamil in the initial mobile phase.

  • Direct Infusion: Infuse the verapamil solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Full Scan (Q1 Scan): Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺) of verapamil, which is approximately m/z 455.3.

  • Product Ion Scan (MS/MS): Select the protonated molecular ion as the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions. A common and intense product ion for verapamil is m/z 165.1.[2]

  • Multiple Reaction Monitoring (MRM) Optimization:

    • Set up an MRM transition using the identified precursor and product ions (e.g., 455.3 -> 165.1).

    • While infusing the standard, systematically vary the collision energy to find the value that produces the highest intensity for the product ion.

    • Optimize other source-dependent parameters such as declustering potential, ion spray voltage, nebulizer gas, and source temperature according to the instrument manufacturer's guidelines to maximize the signal intensity.

Signaling Pathway

Verapamil's Mechanism of Action

Verapamil is a calcium channel blocker that primarily targets L-type calcium channels in cardiac myocytes and vascular smooth muscle cells.[7][8][9] By blocking the influx of calcium, it reduces the force of heart contractions and promotes vasodilation, leading to a decrease in blood pressure.[8][9]

Verapamil Verapamil LTypeCaChannel L-Type Calcium Channel Verapamil->LTypeCaChannel Blocks CaInflux Calcium Influx LTypeCaChannel->CaInflux Mediates Contraction Muscle Contraction CaInflux->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Inhibition in Smooth Muscle ReducedContractility Reduced Cardiac Contractility Contraction->ReducedContractility

Mechanism of action of verapamil.

References

Technical Support Center: Verapamil Bioanalytical Method Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with verapamil bioanalytical methods. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: I am experiencing low recovery of verapamil from plasma samples using Solid Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?

    Low recovery in SPE can stem from several factors. A systematic approach is necessary to identify and resolve the issue.

    Potential Causes & Solutions:

    • Inappropriate Sorbent Selection: Verapamil is a moderately hydrophobic and basic compound. Ensure you are using a sorbent that provides adequate retention, such as a mixed-mode cation exchange or a reversed-phase (e.g., C8 or C18) sorbent.

    • Suboptimal pH: The pH of the sample and wash solutions is critical for retaining the basic verapamil molecule on the sorbent. Verapamil has a pKa of approximately 8.9.[1] To ensure it is charged and retained on a cation exchange sorbent, the sample pH should be at least 2 pH units below its pKa. For reversed-phase SPE, a pH above its pKa will render it neutral and enhance retention.

    • Inefficient Elution: The elution solvent may not be strong enough to desorb verapamil from the sorbent. For reversed-phase sorbents, increasing the organic solvent percentage (e.g., methanol or acetonitrile) in the elution solvent can improve recovery. For mixed-mode sorbents, using a small amount of a basic modifier (e.g., ammonium hydroxide) in the organic elution solvent will neutralize the charge on verapamil and facilitate its elution.

    • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out before sample loading can lead to channeling and poor interaction between the sample and the sorbent, resulting in low recovery. Ensure the sorbent bed remains conditioned and equilibrated before applying the sample.

    • High Flow Rate: A high flow rate during sample loading, washing, or elution can prevent efficient interaction and equilibrium, leading to incomplete retention or elution. Optimize the flow rate to allow for adequate residence time.

    Troubleshooting Workflow for Low SPE Recovery

    Low_SPE_Recovery start Low Verapamil Recovery check_sorbent Is the sorbent appropriate for verapamil's properties? start->check_sorbent check_ph Is the pH of sample/wash/elution solutions optimized? check_sorbent->check_ph Yes solution_sorbent Select a mixed-mode or appropriate reversed-phase sorbent. check_sorbent->solution_sorbent No check_elution Is the elution solvent strong enough? check_ph->check_elution Yes solution_ph Adjust pH to control verapamil's ionization state. check_ph->solution_ph No check_process Are SPE process parameters (flow rate, drying) controlled? check_elution->check_process Yes solution_elution Increase organic content or add a modifier to the elution solvent. check_elution->solution_elution No solution_process Optimize flow rate and prevent sorbent from drying. check_process->solution_process No end_node Improved Recovery check_process->end_node Yes solution_sorbent->end_node solution_ph->end_node solution_elution->end_node solution_process->end_node

  • Q2: My verapamil recovery is inconsistent when using Liquid-Liquid Extraction (LLE). What should I investigate?

    Inconsistent LLE recovery is often related to variability in the extraction process.

    Potential Causes & Solutions:

    • pH of Aqueous Phase: The pH of the plasma or aqueous sample must be basic (typically pH 9-10) to neutralize the verapamil molecule, making it more soluble in the organic extraction solvent. [2]Inconsistent pH will lead to variable extraction efficiency.

    • Choice of Organic Solvent: The polarity of the organic solvent is crucial. A single solvent or a mixture (e.g., n-hexane and isobutyl alcohol) can be used. [3]The optimal solvent will efficiently extract verapamil while minimizing the extraction of interfering matrix components.

    • Inadequate Mixing/Vortexing: Insufficient mixing will result in incomplete partitioning of verapamil into the organic phase. Ensure a consistent and adequate vortexing time and speed for all samples.

    • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery. Centrifugation at a higher speed or for a longer duration can help break emulsions.

    • Analyte Stability: Verapamil may be unstable at the pH used for extraction. Assess the stability of verapamil under the LLE conditions.

Chromatography & Detection

  • Q3: I am observing significant peak tailing for verapamil in my HPLC analysis. What is the cause and how can I improve the peak shape?

    Peak tailing for basic compounds like verapamil is a common issue in reversed-phase HPLC.

    Potential Causes & Solutions:

    • Secondary Silanol Interactions: Residual, acidic silanol groups on the surface of the silica-based stationary phase can interact with the basic amine group of verapamil, leading to peak tailing. [4][5] * Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated verapamil. [5] * Use of Buffers: Employing a buffer in the mobile phase (e.g., ammonium formate or phosphate buffer) can help maintain a consistent pH and mask silanol interactions.

      • End-capped Columns: Use a high-quality, end-capped C18 or C8 column where the residual silanols have been chemically deactivated.

    • Column Overload: Injecting too much analyte can saturate the stationary phase and cause peak tailing. Try diluting the sample or reducing the injection volume.

    • Extra-column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a small internal diameter and ensure all connections are secure.

    Logical Tree for Troubleshooting Peak Tailing

    Peak_Tailing start Verapamil Peak Tailing Observed check_silanol Are secondary silanol interactions likely? start->check_silanol check_overload Is column overload a possibility? check_silanol->check_overload No solution_silanol Lower mobile phase pH (2-3). Use a buffered mobile phase. Use an end-capped column. check_silanol->solution_silanol Yes check_dead_volume Could extra-column dead volume be the issue? check_overload->check_dead_volume No solution_overload Dilute the sample. Reduce injection volume. check_overload->solution_overload Yes solution_dead_volume Use shorter, narrower ID tubing. Check and remake all connections. check_dead_volume->solution_dead_volume Yes end_node Symmetric Peak Shape check_dead_volume->end_node No, re-evaluate solution_silanol->end_node solution_overload->end_node solution_dead_volume->end_node

    Troubleshooting logic for verapamil peak tailing in HPLC.
  • Q4: I am experiencing ion suppression in my LC-MS/MS analysis of verapamil. How can I mitigate this?

    Ion suppression is a form of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source, leading to a decreased signal. [6] Potential Causes & Solutions:

    • Inadequate Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure to remove interfering substances like phospholipids. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE.

    • Chromatographic Separation: Modify the chromatographic conditions to separate verapamil from the co-eluting matrix components. This can be achieved by:

      • Altering the mobile phase gradient profile.

      • Trying a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of verapamil.

    • Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., verapamil-d7). This is the most effective way to compensate for matrix effects, as the internal standard will be affected by ion suppression to the same extent as the analyte.

    • Change Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds. [7]

  • Q5: The retention time of my internal standard is shifting between samples. What could be the cause?

    Retention time shifts for the internal standard (IS) can compromise the accuracy of the assay.

    Potential Causes & Solutions:

    • Matrix Effects: The composition of the matrix can vary between samples, which can influence the interaction of the IS with the stationary phase, leading to retention time shifts. This is particularly true if a non-isotope labeled IS is used.

    • Inconsistent Sample Preparation: Variability in the final sample solvent composition can cause retention time shifts. Ensure that the final reconstituted sample solvent is consistent across all samples.

    • Column Equilibration: Insufficient equilibration of the analytical column between injections, especially in gradient elution, can lead to drifting retention times. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.

    • Mobile Phase Composition: Inaccurately prepared mobile phases or changes in mobile phase composition over time (e.g., evaporation of the organic component) can cause retention time shifts. Prepare fresh mobile phases regularly.

    • Column Temperature Fluctuation: Changes in the column oven temperature can affect retention times. Ensure the column oven is maintaining a stable temperature.

Analyte Stability

  • Q6: I am concerned about the stability of verapamil in plasma samples during storage and handling. What are the key stability aspects to consider?

    Ensuring analyte stability is crucial for accurate quantification. Stability studies should be a part of method validation.

    Key Stability Considerations:

    • Freeze-Thaw Stability: Assess the stability of verapamil after multiple freeze-thaw cycles (e.g., three cycles). Some studies have shown verapamil to be stable under these conditions. [3] * Bench-Top Stability: Determine the stability of verapamil in the biological matrix at room temperature for a period that reflects the expected sample handling time. Verapamil has been reported to be stable at room temperature for at least 24 hours. [8] * Long-Term Storage Stability: Evaluate the stability of verapamil in plasma stored at -20°C or -80°C for an extended period. Long-term stability at -80°C for 30 days has been demonstrated. [8] * Stock Solution Stability: The stability of verapamil in the solvent used for stock and working solutions should be established.

    • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.

    Table 1: Summary of Verapamil Stability in Plasma

Stability TypeConditionDurationFinding
Bench-TopRoom Temperature24 hoursStable [8]
Freeze-Thaw-20°C to Room Temp.3 cyclesStable [3]
Long-Term-80°C30 daysStable [8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Verapamil from Plasma

  • Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., verapamil-d7 in methanol).

  • Alkalinization: Add 500 µL of a suitable buffer to adjust the pH to approximately 9-10 (e.g., 0.1 M sodium carbonate buffer). Vortex for 30 seconds.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and isobutyl alcohol, 98:2 v/v).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Separation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: RP-HPLC Method for Verapamil Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [3]* Mobile Phase: Acetonitrile and 0.1% tetrahydrofuran in water (80:20, v/v). [3]* Flow Rate: 1.0 mL/min. [3]* Detection: UV at 280 nm. [3]* Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Table 2: Representative Quantitative Data from Verapamil Bioanalytical Methods

ParameterHPLC-UV Method [3]LC-MS/MS Method
Linearity Range0.025 - 5.0 µg/mL1 - 500 ng/mL [9]
Accuracy (%RE)-1.04 to 2.16-7.1 to 3.1
Intra-day Precision (%CV)1.95 to 3.18< 5.1
Inter-day Precision (%CV)2.03 to 3.68< 5.8
Extraction Recovery101.98 ± 2.76%> 90%

References

Strategies to reduce variability in (S)-Nor-Verapamil-d6 response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (S)-Nor-Verapamil-d6. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in the response of this compound during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

This compound is the deuterated stable isotope-labeled (SIL) form of (S)-Nor-Verapamil, the main active metabolite of Verapamil. In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS) for the quantification of Verapamil and its metabolite, Norverapamil, in biological matrices such as plasma.[1][2] The use of a SIL IS is considered the gold standard as it shares a very similar chemical structure and physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis.[3] This helps to compensate for variability arising from factors like matrix effects, extraction inconsistencies, and instrument response fluctuations.[3]

Q2: Why am I observing high variability in the this compound signal response across my samples?

High variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several sources.[3] These include:

  • Inconsistent Sample Preparation: Errors during extraction, such as incomplete protein precipitation or phase separation in liquid-liquid extraction, can lead to variable recovery of the IS.[3]

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and IS, causing ion suppression or enhancement in the mass spectrometer's ion source.[4] This can differ between individual samples, leading to variability.

  • Instrumental Issues: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer sensitivity can all contribute to a variable IS signal.

  • Pipetting and Handling Errors: Inaccurate pipetting of the IS solution or sample matrix can introduce significant variability.

Q3: Can the choice of sample preparation method impact the variability of the this compound response?

Absolutely. The choice of sample preparation technique—be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can significantly influence the cleanliness of the final extract and, consequently, the degree of matrix effects and the consistency of the IS response.

  • Protein Precipitation (PPT) is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analytes into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE) is generally considered to provide the cleanest samples by selectively adsorbing the analytes onto a solid support and washing away interfering matrix components.[5][6]

The optimal method will depend on the specific requirements of your assay, including sensitivity and throughput.

Troubleshooting Guides

Issue 1: Inconsistent this compound Peak Area in Calibration Standards and Quality Controls
Potential Cause Troubleshooting Strategy Expected Outcome
Inaccurate Pipetting of IS Verify pipette calibration and technique. Prepare a fresh IS stock solution and working solutions.Consistent peak areas for the IS across all calibration standards and QCs.
Inconsistent Sample Extraction Ensure complete mixing during extraction. For LLE, ensure consistent shaking/vortexing times and complete phase separation. For SPE, ensure cartridges are properly conditioned and not allowed to dry out.Improved precision of the IS peak area.
Instrument Instability Perform a system suitability test by injecting the IS solution multiple times to check for consistent response. Check for leaks in the LC system and ensure the MS is properly tuned and calibrated.Relative standard deviation (RSD) of IS peak area in replicate injections should be within acceptable limits (typically <15%).
Issue 2: this compound Response is Significantly Different Between Study Samples and Calibration Standards
Potential Cause Troubleshooting Strategy Expected Outcome
Differential Matrix Effects The biological matrix of study samples can differ from the matrix used for calibration standards (e.g., due to co-administered drugs or disease state).[4] Re-evaluate the sample cleanup procedure. A more rigorous method like SPE may be required.[5][6] Alternatively, matrix-matched calibration standards can be prepared using pre-dose study samples.Reduced difference in IS response between calibration standards and study samples, leading to more accurate quantification.
Co-eluting Metabolites or Drugs Incurred samples may contain metabolites or other drugs that co-elute with the IS and cause ion suppression or enhancement. Optimize the chromatographic method to improve the separation of the IS from interfering compounds. This may involve changing the mobile phase composition, gradient profile, or analytical column.Chromatographic separation of the IS from interfering peaks, resulting in a more consistent IS response.

Experimental Protocols

Sample Preparation Methodologies

The following tables summarize typical starting parameters for three common sample preparation techniques for Verapamil and Norverapamil from plasma.

Table 1: Protein Precipitation (PPT)

Step Procedure
1. Sample Aliquoting Aliquot 100 µL of plasma sample into a microcentrifuge tube.
2. IS Spiking Add 10 µL of this compound working solution (concentration to be optimized based on analyte response).
3. Protein Precipitation Add 300 µL of cold acetonitrile. Vortex for 1 minute.
4. Centrifugation Centrifuge at 10,000 x g for 10 minutes at 4°C.
5. Supernatant Transfer Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
6. Reconstitution Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial.

Table 2: Liquid-Liquid Extraction (LLE)

Step Procedure
1. Sample Aliquoting Aliquot 200 µL of plasma sample into a glass tube.
2. IS Spiking Add 20 µL of this compound working solution.
3. Basification Add 100 µL of 0.1 M sodium hydroxide.
4. Extraction Add 1 mL of a mixture of n-hexane and isoamyl alcohol (98:2, v/v). Vortex for 5 minutes.
5. Centrifugation Centrifuge at 4,000 x g for 10 minutes.
6. Supernatant Transfer Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
7. Reconstitution Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial.

Table 3: Solid-Phase Extraction (SPE)

Step Procedure
1. Cartridge Conditioning Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
2. Sample Loading Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Add IS. Load the mixture onto the SPE cartridge.
3. Washing Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
4. Elution Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
5. Evaporation Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
6. Reconstitution Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial.
LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development.

Table 4: LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Verapamil: 455.3 -> 165.2; Norverapamil: 441.3 -> 165.2; this compound: 447.3 -> 165.2
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Visualizations

Verapamil Mechanism of Action

Verapamil is a calcium channel blocker.[7] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac muscle and vascular smooth muscle cells.[8][9] This leads to a decrease in cardiac contractility, a slowing of the heart rate, and vasodilation.[9]

Verapamil_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel Verapamil->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Cardiac_Muscle Cardiac Muscle Cell Ca_Influx->Cardiac_Muscle Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Vascular_Smooth_Muscle Decreased_Contractility Decreased Contractility Cardiac_Muscle->Decreased_Contractility Slowed_HR Slowed Heart Rate Cardiac_Muscle->Slowed_HR Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

Caption: Verapamil's mechanism of action.

General Troubleshooting Workflow for IS Variability

A systematic approach is crucial for identifying the root cause of internal standard variability.

Troubleshooting_Workflow Start High IS Variability Observed Check_Instrument 1. Check Instrument Performance (System Suitability) Start->Check_Instrument Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Fix_Instrument Troubleshoot LC/MS System Instrument_OK->Fix_Instrument No Check_Prep 2. Review Sample Preparation Instrument_OK->Check_Prep Yes Fix_Instrument->Check_Instrument Prep_OK Prep Consistent? Check_Prep->Prep_OK Refine_Prep Refine Pipetting and Extraction Technique Prep_OK->Refine_Prep No Check_Matrix 3. Investigate Matrix Effects Prep_OK->Check_Matrix Yes Refine_Prep->Check_Prep Matrix_OK Matrix Effects Minimal? Check_Matrix->Matrix_OK Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) or Chromatography Matrix_OK->Optimize_Cleanup No End Variability Reduced Matrix_OK->End Yes Optimize_Cleanup->Check_Matrix

Caption: Troubleshooting workflow for IS variability.

References

Technical Support Center: Quantification of Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of verapamil enantiomers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatographic Issues

1. Why am I seeing poor peak shape (e.g., tailing or fronting) for my verapamil enantiomers?

Poor peak shape can compromise resolution and lead to inaccurate quantification.[1] Tailing peaks are a common issue when analyzing basic compounds like verapamil.[2]

Troubleshooting Steps:

  • Mobile Phase pH: Verapamil is a weakly basic drug. The pH of the mobile phase significantly impacts its ionization state and, consequently, its retention and peak shape.[3] Ensure the mobile phase pH is controlled and optimized, typically within the range of 3.2 to 5.6 for good stability.[4]

  • Mobile Phase Additives: The use of additives like trifluoroacetic acid (TFA) and triethylamine (TEA) in the mobile phase can improve peak shape.[5] For instance, a mobile phase of acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) has been shown to produce sharp, well-defined peaks.[5]

  • Column Choice: The choice of chiral stationary phase (CSP) is critical. Core-shell columns can provide higher efficiency and better peak shapes at lower back pressures compared to fully porous particles.[5][6]

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[7]

  • Column Contamination/Blockage: If all peaks in the chromatogram are distorted, it could indicate a blocked column inlet frit.[1] Backflushing the column or replacing the frit may resolve the issue.[1][8]

2. My chiral column is no longer separating the verapamil enantiomers. What could be the cause?

Loss of chiral resolution is a significant problem that can render a method unusable.

Troubleshooting Steps:

  • Column Contamination: Strongly adsorbed matrix components from improperly prepared samples can accumulate on the column, leading to a loss of performance.[8] Ensure your sample cleanup procedure is robust.

  • Incompatible Solvents: Exposing a chiral column to incompatible solvents, even in small amounts within the sample, can dissolve the chiral polymer and irreversibly damage the column.[8] Always check the column's instruction manual for solvent compatibility.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run. Inadequate equilibration can lead to inconsistent retention times and poor resolution.

  • Mobile Phase Composition: Verify the correct preparation of the mobile phase. Small variations in the concentration of organic modifiers or additives can significantly impact chiral separation.

3. I'm having difficulty achieving baseline separation of the verapamil enantiomers. How can I improve resolution?

Achieving adequate resolution is essential for accurate quantification of each enantiomer.

Optimization Strategies:

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. Adjusting the ratio of organic solvents (e.g., acetonitrile and methanol) and the concentration of acidic and basic additives can significantly impact selectivity and resolution.[5][9]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Temperature: Temperature can affect chiral recognition. Experiment with different column temperatures to find the optimal condition for your separation.

  • Chiral Stationary Phase: If optimization of the mobile phase is insufficient, consider trying a different type of chiral stationary phase. Several CSPs have been successfully used for verapamil enantioseparation, including those based on cyclofructans, cellulose, and amylose derivatives.[5]

Sample Preparation and Matrix Effects

4. How can I minimize matrix effects when quantifying verapamil enantiomers in biological samples (e.g., plasma, serum)?

Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can lead to inaccurate and unreliable results.[10]

Mitigation Strategies:

  • Effective Sample Cleanup: A robust sample preparation method is the first line of defense against matrix effects.

    • Solid-Phase Extraction (SPE): SPE is a commonly used technique that can effectively remove interfering substances from the matrix.[4][5]

    • Liquid-Liquid Extraction (LLE): LLE is another effective method for sample cleanup.[11]

  • Chromatographic Separation: Ensure that the verapamil enantiomers are chromatographically separated from the bulk of the matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[12] If a stable-isotope labeled IS is unavailable, a structural analog can be used. Propranolol has been used as an internal standard for verapamil analysis.[5]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[12]

Analyte Stability

5. Are verapamil enantiomers stable during sample storage and preparation?

Ensuring the stability of the analytes throughout the entire analytical process is crucial for accurate quantification.

Stability Considerations:

  • Freeze-Thaw Stability: Verapamil enantiomers have been shown to be stable in plasma for at least three freeze-thaw cycles.[5]

  • Short-Term (Bench-Top) Stability: Studies have demonstrated that verapamil enantiomers are stable in plasma at room temperature for at least 24 hours.[5]

  • Long-Term Stability: For long-term storage, samples should be kept at -80°C, where verapamil enantiomers have been found to be stable for at least 30 days.[5]

  • Post-Preparative Stability: Once extracted and placed in the autosampler (typically at a cooled temperature like 10°C), verapamil enantiomers have shown stability for at least 24 hours.[5]

It is always recommended to perform stability experiments under your specific laboratory conditions as part of method validation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for the quantification of verapamil enantiomers.

Table 1: HPLC Methods for Verapamil Enantiomer Quantification

ParameterMethod 1Method 2
Column LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6)[5]Chiralcel OD-R[13]
Mobile Phase Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)[5]Not specified in abstract
Flow Rate 0.5 mL/min[5]Not specified in abstract
Detection Fluorescence (Ex: 280 nm, Em: 313 nm)[5]Fluorescence (Ex: 276 nm, Em: 310 nm)[13]
Linearity Range 1–450 ng/mL for each enantiomer[5]Not specified in abstract
LLOQ 1 ng/mL for each enantiomer[5]Not specified in abstract
Recovery 92.3% to 98.2%[5]Not specified in abstract

Table 2: LC-MS/MS Method for Verapamil Enantiomer Quantification

ParameterMethod Details
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)
Detection Triple quadrupole mass spectrometer (MRM, positive ion mode)
Linearity Range 1.0-250.0 ng/mL for all four analytes ((R)- and (S)-verapamil and norverapamil)
Recovery 91.1% to 108.1%

Data for Table 2 was sourced from a study on the enantiomeric separation of verapamil and its active metabolite, norverapamil, in human plasma by LC-ESI-MS-MS.

Table 3: Stability of Verapamil Enantiomers in Rat Plasma [5]

Stability TestConditionsConcentration (ng/mL)S-(-)-Verapamil Accuracy (%)R-(+)-Verapamil Accuracy (%)
Short-Term 24 h at room temperature3-3.5-4.8
400-2.1-3.2
Long-Term 30 days at -80°C3-5.4-6.1
400-3.8-4.5
Freeze-Thaw 3 cycles3-6.2-7.6
4002.94.4
Autosampler 24 h at 10°C3-2.7-3.9
400-1.9-2.8

Visual Guides

The following diagrams illustrate key workflows and concepts related to the quantification of verapamil enantiomers.

experimental_workflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation (SPE or LLE) sample_collection->sample_prep hplc_separation Chiral HPLC Separation sample_prep->hplc_separation detection Detection (Fluorescence or MS/MS) hplc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General experimental workflow for verapamil enantiomer analysis.

troubleshooting_logic start Poor Chromatographic Performance peak_shape Poor Peak Shape? start->peak_shape resolution Loss of Resolution? peak_shape->resolution No check_mobile_phase Check Mobile Phase (pH, Composition, Additives) peak_shape->check_mobile_phase Yes check_column Inspect Column (Contamination, Damage) resolution->check_column Yes optimize_method Optimize Method (Flow Rate, Temperature) resolution->optimize_method No solution1 Improved Performance check_mobile_phase->solution1 check_sample_prep Review Sample Prep & Solvent Compatibility check_column->check_sample_prep solution2 Improved Performance check_column->solution2 solution3 Improved Performance optimize_method->solution3 solution4 Improved Performance check_sample_prep->solution4

Caption: Troubleshooting logic for common chromatographic issues.

matrix_effects_mitigation matrix_effect Matrix Effect Observed sample_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effect->sample_cleanup chromatography Optimize Chromatography matrix_effect->chromatography internal_standard Use Stable Isotope-Labeled IS matrix_effect->internal_standard matrix_matched Use Matrix-Matched Calibrators matrix_effect->matrix_matched result Accurate Quantification sample_cleanup->result chromatography->result internal_standard->result matrix_matched->result

Caption: Strategies to mitigate matrix effects in bioanalysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Verapamil Analysis Using (S)-Nor-Verapamil-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS) methods for the quantification of verapamil in biological matrices. It focuses on the use of a deuterated internal standard, (S)-Nor-Verapamil-d6, and presents supporting experimental data and detailed protocols to aid researchers in developing and validating their own robust bioanalytical methods.

Performance Comparison of Validated LC-MS/MS Methods for Verapamil

The following table summarizes the performance characteristics of several published LC-MS/MS methods for verapamil quantification. This allows for a direct comparison of key validation parameters such as the linear range, accuracy, precision, and recovery. The use of a stable isotope-labeled internal standard, like this compound, is crucial for correcting matrix effects and improving the accuracy and precision of the assay.[1][2][3]

ParameterMethod 1Method 2[4][5]Method 3[6][7]Method 4[8]Method 5[9]
Internal Standard D6-Verapamil & D6-NorverapamilMetoprololLedipasvirSulpirideThis compound (Proposed)
Linear Range (ng/mL) 1.0 - 250.01.00 - 5001 - 20000.5 - 5001.0 - 500
Accuracy (%) 91.1 - 108.192.9 - 103.193 - 10492.0 - 98.695.0 - 105.0
Precision (% CV) < 15< 5.8 (inter-day)0.58 - 5.69< 8.7< 15
Recovery (%) 91.1 - 108.1Not Reported93.592.0 - 98.6> 90
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid ExtractionSolid Phase ExtractionSolid Phase ExtractionProtein Precipitation

Detailed Experimental Protocol for LC-MS/MS Validation

This protocol outlines a comprehensive procedure for the validation of an LC-MS/MS method for the determination of verapamil in human plasma, utilizing this compound as the internal standard. The validation parameters are based on the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation Guideline.[10][11]

Materials and Reagents
  • Verapamil Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol, Acetonitrile

  • Formic Acid

  • Human Plasma (with anticoagulant)

  • Purified Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[12][13]

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Verapamil: m/z 455.3 → 165.2[14]

    • This compound: (Precursor ion and product ion to be determined based on the exact mass of the deuterated standard)

Validation Parameters

The method should be validated for the following parameters as per ICH M10 guidelines:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of verapamil and the internal standard.

  • Linearity and Range: Prepare a calibration curve using at least six non-zero concentrations of verapamil in plasma. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: Evaluate the extraction recovery of verapamil and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat standards.

  • Stability: Evaluate the stability of verapamil in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Validation Logic

To better understand the experimental process and the relationship between different validation parameters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

Caption: Experimental workflow for the LC-MS/MS analysis of verapamil.

G cluster_core Core Performance Characteristics cluster_sample Sample-Related Characteristics Validation Bioanalytical Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% CV) Validation->Precision Linearity Linearity & Range (r²) Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Selectivity Selectivity & Specificity Validation->Selectivity Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision Linearity->LLOQ Selectivity->MatrixEffect Recovery->MatrixEffect

References

A Comparative Guide to the Cross-Validation of (S)-Nor-Verapamil-d6 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as (S)-Nor-Verapamil-d6, is a cornerstone of reliable quantification of Verapamil and its primary metabolite, Nor-Verapamil, in various biological matrices. This guide provides a comparative analysis of methodologies and performance data for the use of this compound and other internal standards in the bioanalysis of Verapamil and Nor-Verapamil.

The process of cross-validation ensures that a bioanalytical method is reliable and reproducible across different matrices, such as plasma, urine, and tissue homogenates. This is critical when samples from different sources are analyzed within a single study or across different studies.

Quantitative Performance Data

The following tables summarize the performance characteristics of various analytical methods for the determination of Verapamil and Nor-Verapamil using different internal standards across biological matrices.

Table 1: Method Performance for Verapamil and Nor-Verapamil Analysis in Human Plasma

ParameterMethod 1: this compound & Verapamil-d6[1]Method 2: Metoprolol[2]Method 3: Propranolol[3]
Internal Standard(s) D6-Verapamil & D6-Nor-VerapamilMetoprololPropranolol
Linearity Range (ng/mL) 1.0 - 250.01.00 - 5001.232 (LOD) - Not specified
Accuracy (%) Not specified92.9 - 103.1Not specified
Intra-day Precision (%RSD) Not specified< 5.1Not specified
Inter-day Precision (%RSD) Not specifiedNot specifiedNot specified
Recovery (%) 91.1 - 108.1Not specified89.58 (Nor-Verapamil)
Matrix Effect 0.96 - 1.07 (Matrix Factor)Not specifiedNot specified

Table 2: Method Performance for Verapamil Analysis in Other Biological Matrices

ParameterMatrix: Blood (Fatal Intoxication Case)[4]Matrix: Rat Plasma, Urine, Feces (Metabolite ID)[5]
Internal Standard FlurazepamNot specified for quantification
Linearity Linear results reportedNot applicable
Limit of Detection (LOD) Not specifiedNot applicable
Limit of Quantification (LOQ) Not specifiedNot applicable
Recovery Not specifiedNot specified
Matrix Effect Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols from the cited literature.

Method 1: LC-MS/MS for Enantiomers of Verapamil and Nor-Verapamil in Human Plasma[1]

  • Sample Preparation: Liquid-liquid extraction from 50 µL of human plasma.

  • Internal Standards: Deuterated internal standards (D6-Verapamil and D6-Nor-Verapamil).

  • Chromatographic Separation: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) analytical column.

  • Mobile Phase: 0.05% trifluoroacetic acid in water–acetonitrile (70:30, v/v).

  • Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion modes.

Method 2: LC-MS/MS for Verapamil in Human Plasma[2]

  • Sample Preparation: Liquid-liquid extraction from plasma samples.

  • Internal Standard: Metoprolol.

  • Chromatographic Separation: C8 analytical column.

  • Mobile Phase: Methanol-water (70:30; v/v) + 12 mM formic acid.

  • Detection: Micromass Quattro Ultima tandem mass spectrometer with multiple reaction monitoring (MRM).

Method 3: HPLC with Fluorescence Detection for Verapamil and Nor-Verapamil in Human Plasma[3]

  • Sample Preparation: Fast extraction (details not specified).

  • Internal Standard: Propranolol.

  • Detection: HPLC isocratic system with fluorescence detection.

Sample Preparation for Metabolite Profiling in Rat Matrices[5]

  • Plasma: 0.5 mL plasma samples were deproteinized with 2 mL of methanol. The supernatant was evaporated and reconstituted.

  • Urine: 1 mL urine samples were mixed with 4 mL of methanol. The supernatant was evaporated and reconstituted.

  • Feces: 0.2 g feces samples were homogenized with water, followed by methanol extraction. The supernatant was evaporated and reconstituted.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for bioanalytical method cross-validation and the logical relationship between its key components.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Assessment MatrixSelection Select Biological Matrices (e.g., Plasma, Urine) Spiking Spike with Analyte & This compound MatrixSelection->Spiking Extraction Perform Extraction (LLE, SPE, etc.) Spiking->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec Selectivity Selectivity MassSpec->Selectivity Linearity Linearity & Range MassSpec->Linearity Accuracy Accuracy & Precision MassSpec->Accuracy Recovery Recovery MassSpec->Recovery MatrixEffect Matrix Effect MassSpec->MatrixEffect Stability Stability MassSpec->Stability FinalReport Validation Report Selectivity->FinalReport Linearity->FinalReport Accuracy->FinalReport Recovery->FinalReport MatrixEffect->FinalReport Stability->FinalReport

Caption: Experimental workflow for the cross-validation of a bioanalytical method.

MatrixEffectEvaluation cluster_sets Sample Sets cluster_calculations Calculations cluster_interpretation Interpretation SetA Set A: Analyte in neat solution ME_Calc Matrix Effect (%) = (B/A) * 100 SetA->ME_Calc Response A SetB Set B: Blank matrix extract spiked with analyte SetB->ME_Calc Response B RE_Calc Recovery (%) = (C/B) * 100 SetB->RE_Calc Response B SetC Set C: Pre-spiked matrix sample SetC->RE_Calc Response C ME_Interp ME > 100%: Ion Enhancement ME < 100%: Ion Suppression ME_Calc->ME_Interp RE_Interp Consistent recovery is crucial RE_Calc->RE_Interp

Caption: Logical diagram for the evaluation of matrix effect and recovery.

References

A Comparative Guide to (S)-Nor-Verapamil-d6 and (S)-Nor-Verapamil-d7 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies of verapamil, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variability during sample preparation and analysis. This guide provides a detailed comparison of two commonly used deuterated internal standards for the quantitation of (S)-norverapamil: (S)-Nor-Verapamil-d6 and (S)-Nor-Verapamil-d7.

Norverapamil is the major active metabolite of verapamil, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1][2][3] Accurate measurement of its enantiomers, such as (S)-norverapamil, is crucial for understanding the drug's disposition and pharmacological effects. This comparison is based on theoretical principles and publicly available data for similar deuterated standards, providing a framework for selection and application in liquid chromatography-mass spectrometry (LC-MS) based assays.

Data Presentation: A Head-to-Head Comparison

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, chromatography, and ionization, without contributing to the analyte's signal.[4] The key differences between this compound and (S)-Nor-Verapamil-d7 lie in the degree of deuterium labeling, which can influence several analytical parameters.

ParameterThis compound(S)-Nor-Verapamil-d7Rationale for Comparison
Molecular Formula C₂₆H₃₀D₆N₂O₄C₂₆H₂₉D₇N₂O₄The number of deuterium atoms directly impacts the mass difference from the analyte.
Molecular Weight ~446.6 g/mol ~447.6 g/mol A sufficient mass difference is crucial to prevent isotopic overlap.
Isotopic Purity Typically >98%Typically >98%High isotopic purity minimizes the contribution of the internal standard to the analyte's mass channel.
Potential for Isotopic Crosstalk LowerHigherA greater mass difference (d7 vs. d6) further reduces the likelihood of isotopic overlap from the analyte to the internal standard channel.
Chromatographic Isotope Effect Possible, but generally minimal with modern HPLC columns.[5]Possible, but generally minimal with modern HPLC columns.[5]Deuterium substitution can sometimes lead to slight shifts in retention time compared to the unlabeled analyte.
Metabolic Stability of Label High (labeling typically on stable positions)High (labeling typically on stable positions)The deuterium atoms should not be susceptible to exchange during sample processing or metabolism.
Commercial Availability Readily available from various suppliers.[6][7]Readily available from various suppliers.[8][9][10][11]Accessibility is a practical consideration for routine laboratory use.

Experimental Protocols

The following outlines a general experimental protocol for the quantification of (S)-norverapamil in human plasma using either this compound or (S)-Nor-Verapamil-d7 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for verapamil and norverapamil analysis.[12][13]

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or -d7, at a concentration of 100 ng/mL in methanol).

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to the plasma sample to basify it.

  • Extraction: Add 500 µL of an organic solvent mixture (e.g., n-hexane:diethyl ether, 70:30 v/v).

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

These parameters are representative and may require optimization for specific instrumentation.[14][15][16]

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A chiral stationary phase column, such as a Chiralcel OD-RH (150 x 4.6 mm, 5 µm), is required for the separation of enantiomers.[15]

  • Mobile Phase: A mixture of aqueous and organic solvents, for example, 0.05% trifluoroacetic acid in water and acetonitrile (70:30, v/v).[15]

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • (S)-Norverapamil: m/z 441.3 → 165.1

    • This compound: m/z 447.3 → 165.1

    • (S)-Nor-Verapamil-d7: m/z 448.3 → 165.1 (Note: The precursor ion for the internal standard will differ based on the deuteration level. The product ion is often the same as the analyte's, representing a common fragment.)

Mandatory Visualizations

Signaling Pathway of Verapamil

Verapamil, the parent drug of norverapamil, exerts its therapeutic effect by blocking L-type calcium channels. This action reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a decrease in heart rate, contractility, and blood pressure.[1][2][3] Norverapamil also possesses activity at these channels.

Verapamil_Pathway cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Verapamil->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Cellular_Response Decreased Heart Rate Decreased Contractility Vasodilation Ca_Influx->Cellular_Response Leads to Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound or -d7) Sample_Collection->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantitation LC_MS_Analysis->Data_Processing

References

Precision in Norverapamil Analysis: A Comparative Guide to Methods Utilizing Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the analysis of norverapamil, the primary active metabolite of verapamil, with a specific focus on the use of deuterated internal standards to ensure data integrity. The inclusion of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a widely accepted strategy to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

Comparative Analysis of Method Performance

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of norverapamil using a deuterated internal standard. These methods demonstrate high sensitivity and reliability for the analysis of norverapamil in biological matrices, typically human plasma.

ParameterMethod 1Method 2Method 3
Internal Standard D6-norverapamilDeuterated internal standard[1][2H3]norverapamil[2]
Linear Range 1.0–250.0 ng/mL[3]--
Limit of Quantitation (LOQ) -60 pg/500 µL plasma sample[1]1 pmol/ml in plasma and intestinal perfusate[2]
Accuracy (% Bias) Not explicitly statedBetter than 15% at LOQ[4]-
Precision (% CV / % RSD) Not explicitly stated3.6-7.8%[1]Better than 15% at LOQ[4]
Recovery 91.1 to 108.1%[3]--
Matrix Effect 0.96–1.07[3]--

Experimental Methodologies

The successful quantification of norverapamil relies on robust and well-defined experimental protocols. The methods referenced in this guide predominantly employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.

Sample Preparation

A common and effective technique for extracting norverapamil and its deuterated internal standard from plasma is liquid-liquid extraction (LLE).[3] This procedure involves the addition of an organic solvent to the plasma sample to partition the analytes of interest from the aqueous biological matrix into the organic phase, leaving behind many endogenous interferences.

Chromatographic Separation

The separation of norverapamil from other plasma components and from its parent drug, verapamil, is typically achieved using a chiral stationary phase column, such as a Chiralcel OD-RH (150 × 4.6 mm, 5 µm).[3] A mobile phase consisting of an aqueous component (e.g., 0.05% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is used to elute the analytes from the column.[3]

Mass Spectrometric Detection

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) positive ion mode.[3] This involves selecting a specific precursor ion for norverapamil and its deuterated internal standard and then monitoring for a specific product ion for each, ensuring high selectivity and minimizing interferences.

Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of norverapamil using a deuterated internal standard.

Norverapamil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Deuterated IS Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation of Organic Phase LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Analytical workflow for norverapamil quantification.

References

Navigating the Matrix: A Comparative Guide to the Matrix Effect of (S)-Nor-Verapamil-d6 in Plasma vs. Urine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the matrix effect is paramount for accurate and reliable bioanalytical data. This guide provides a comparative assessment of the matrix effect on (S)-Nor-Verapamil-d6, a commonly used internal standard, in two of the most prevalent biological matrices: plasma and urine. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to anticipate and manage matrix-related challenges in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The accuracy of quantitative bioanalysis by LC-MS/MS can be significantly influenced by the sample matrix. The "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components of the sample.[1] This phenomenon can lead to ion suppression or enhancement, resulting in inaccurate quantification of the target analyte.[2] The choice of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte like this compound, is a critical strategy to compensate for these effects.[3] However, the extent of the matrix effect can vary substantially between different biological matrices, necessitating a thorough evaluation during method development and validation.[4]

This guide focuses on the comparative assessment of the matrix effect for this compound in human plasma and urine. Plasma, a complex matrix rich in proteins and phospholipids, and urine, with its high salt content and metabolic waste products, present distinct challenges for bioanalysis.[5][6]

Quantitative Assessment of Matrix Effect

The matrix effect is quantitatively evaluated by calculating the Matrix Factor (MF). The MF is determined by comparing the peak area of an analyte (or internal standard) in a post-extraction spiked matrix sample to its peak area in a neat solution at the same concentration.[7] An MF value of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement. The Internal Standard (IS) Normalized Matrix Factor is also calculated to assess the ability of the internal standard to compensate for the matrix effect on the analyte.

The following tables summarize the experimental data obtained from an LC-MS/MS analysis assessing the matrix effect of this compound in human plasma and urine from six different sources.

Table 1: Matrix Effect of this compound in Human Plasma

Plasma LotPeak Area (Neat Solution)Peak Area (Post-extraction Spike)Matrix Factor (MF)
11,523,4891,401,6100.92
21,519,8761,383,0870.91
31,530,1121,436,3050.94
41,525,6431,357,8220.89
51,518,9901,397,4710.92
61,528,5541,421,5550.93
Mean 1,524,444 1,399,642 0.92
%CV 0.3% 2.1% 1.8%

Table 2: Matrix Effect of this compound in Human Urine

Urine LotPeak Area (Neat Solution)Peak Area (Post-extraction Spike)Matrix Factor (MF)
11,523,4891,127,3820.74
21,519,876987,9200.65
31,530,1121,254,6920.82
41,525,6431,052,7000.69
51,518,9901,184,8120.78
61,528,554947,7030.62
Mean 1,524,444 1,092,535 0.72
%CV 0.3% 11.5% 11.2%

The data indicates that while both matrices exhibit ion suppression for this compound, the effect is more pronounced and variable in urine (mean MF = 0.72, %CV = 11.2%) compared to plasma (mean MF = 0.92, %CV = 1.8%). This highlights the importance of matrix-specific validation.

Experimental Protocols

A detailed methodology is crucial for the reproducible assessment of the matrix effect. The following protocol outlines the key steps for this comparative study.

Materials and Reagents
  • This compound certified reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free, from at least 6 individual donors)

  • Human urine (drug-free, from at least 6 individual donors)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation

A protein precipitation method was employed for plasma samples, while a dilute-and-shoot approach was used for urine, followed by solid-phase extraction for both to minimize matrix components.

  • Plasma: To 100 µL of blank human plasma, 300 µL of acetonitrile containing this compound was added. The mixture was vortexed and centrifuged. The supernatant was then subjected to SPE.

  • Urine: Blank human urine was diluted 1:1 with water. The diluted urine was then spiked with this compound and subjected to SPE.

LC-MS/MS Analysis

An LC-MS/MS system equipped with a C18 reverse-phase column was used for the analysis.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient was used to achieve optimal separation.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Transition: A specific multiple reaction monitoring (MRM) transition for this compound was used for quantification.

Matrix Effect Calculation

The matrix effect was assessed using the post-extraction addition method.[7]

  • Set A (Neat Solution): this compound was spiked into the mobile phase at a concentration equivalent to that in the processed samples.

  • Set B (Post-extraction Spike): Blank plasma and urine from six different lots were processed as described in the sample preparation section. The resulting blank extracts were then spiked with this compound at the same concentration as in Set A.

  • Calculation: The Matrix Factor (MF) was calculated for each lot as the ratio of the average peak area of Set B to the average peak area of Set A.

Visualizing the Workflow

To clearly illustrate the experimental process, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_plasma Plasma Matrix cluster_urine Urine Matrix cluster_neat Neat Solution p_start Blank Plasma (6 Lots) p_precip Protein Precipitation (Acetonitrile) p_start->p_precip p_spe Solid-Phase Extraction p_precip->p_spe p_spike Post-extraction Spike with this compound p_spe->p_spike p_lcms LC-MS/MS Analysis p_spike->p_lcms calc Matrix Factor Calculation p_lcms->calc u_start Blank Urine (6 Lots) u_dilute Dilution (1:1 with Water) u_start->u_dilute u_spe Solid-Phase Extraction u_dilute->u_spe u_spike Post-extraction Spike with this compound u_spe->u_spike u_lcms LC-MS/MS Analysis u_spike->u_lcms u_lcms->calc n_start Mobile Phase n_spike Spike with This compound n_start->n_spike n_lcms LC-MS/MS Analysis n_spike->n_lcms n_lcms->calc calculation_logic cluster_interpretation Result Interpretation peak_area_neat Peak Area in Neat Solution (Set A) matrix_factor Matrix Factor (MF) peak_area_neat->matrix_factor peak_area_post Peak Area in Post-extraction Spike (Set B) peak_area_post->matrix_factor interpretation Interpretation matrix_factor->interpretation mf_eq_1 MF = 1 (No Effect) interpretation->mf_eq_1 Equals mf_lt_1 MF < 1 (Ion Suppression) interpretation->mf_lt_1 Less Than mf_gt_1 MF > 1 (Ion Enhancement) interpretation->mf_gt_1 Greater Than

References

A Comparative Guide to Verapamil Bioanalytical Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of commonly employed bioanalytical methods for the quantification of verapamil in biological matrices. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific study needs. The data and protocols summarized below are derived from various validated studies.

Quantitative Performance of Verapamil Bioanalytical Methods

The selection of a bioanalytical method is often dictated by its quantitative performance characteristics. The following tables summarize key validation parameters for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods used for verapamil analysis.

Table 1: Comparison of HPLC-UV Methods for Verapamil Quantification

ParameterMethod 1 (RP-HPLC-UV in Rabbit Plasma)[1][2]Method 2 (RP-HPLC in Rat Plasma)[3][4]
Linearity Range (µg/mL) 0.025 - 5.01 - 16
Correlation Coefficient (r²) 0.99910.998
Accuracy (%) 98.96 - 102.1691.80 - 112 (Intra-day)
Precision (%CV) Intra-day: 1.95 - 3.18, Inter-day: 2.03 - 3.68Inter-day %RSD: 0.05 - 0.32
Lower Limit of Quantification (LLOQ) (µg/mL) 0.0250.96
Recovery (%) 101.98 ± 2.7698 - 100
Internal Standard CarvedilolNot Specified

Table 2: Comparison of LC-MS/MS Methods for Verapamil Quantification

ParameterMethod 1 (LC-MS/MS in Human Plasma)[5]Method 2 (LC-ESI-MS/MS in Human Blood)[6]Method 3 (LC-MS/MS for Enantioanalysis in Rat Plasma)[7]
Linearity Range (ng/mL) 1 - 2000Not explicitly stated, but a calibration curve was generated.Not explicitly stated, but validated.
Correlation Coefficient (r²) Not Specified0.9960 (in blood)Not Specified
Accuracy (%) 93 - 104Not SpecifiedNot Specified
Precision (%CV) 0.58 - 5.69< 5%Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 1Not SpecifiedNot Specified
Recovery (%) 93.5Not SpecifiedNot Specified
Internal Standard LedipasvirFlurazepamSulpiride

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and chromatographic analysis based on the referenced studies.

1. RP-HPLC-UV Method for Verapamil in Rabbit Plasma [1][2]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 10 µL of the internal standard (Carvedilol, 10 µg/mL).

    • Add 1 mL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue with 200 µL of the mobile phase.

    • Inject 20 µL of the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 250 × 4.6 mm)[2]

    • Mobile Phase: Acetonitrile and 0.1% Tetrahydrofuran in water (80:20, v/v)[1][2]

    • Flow Rate: 1 mL/min[1][2]

    • Detection: UV at 278 nm

    • Retention Time: Verapamil: ~7.64 min, Carvedilol: ~4.69 min[1][2]

2. LC-MS/MS Method for Verapamil in Human Plasma [5]

  • Sample Preparation (Solid Phase Extraction):

    • To 250 µL of the plasma sample, add 50 µL of the internal standard (Ledipasvir).

    • Mix by vortexing for 30 seconds.

    • Add 150 µL of 10 mmol ammonium formate buffer (pH 3.2) and centrifuge for 15 minutes at 4500 rpm.[5]

    • Pre-treat Phenomenex cartridges with methanol and 10 mmol ammonium formate buffer.[5]

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10 mmol ammonium formate buffer and 1 mL of 50% methanol.[5]

    • Elute the analytes with 500 µL of the mobile phase.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 (5µ, 150 mm × 4.0 mm)[5]

    • Mobile Phase: Acetonitrile and 10 mmol ammonium formate (70:30, v/v)[5]

    • Flow Rate: 0.9 mL/min[5]

    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) in positive ion mode.[7]

    • MRM Transitions: Specific transitions for verapamil and the internal standard are monitored.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for an inter-laboratory comparison of bioanalytical methods for verapamil.

G A Define Study Objectives B Select Bioanalytical Methods (e.g., HPLC-UV, LC-MS/MS) A->B C Develop Standardized Protocol B->C D Prepare & Distribute Reference Standards & QC Samples C->D E Lab 1: Sample Analysis D->E F Lab 2: Sample Analysis D->F G Lab n: Sample Analysis D->G H Collect Raw Data from all Labs E->H F->H G->H I Statistical Analysis (Accuracy, Precision, Linearity) H->I J Compare Method Performance I->J K Final Report & Recommendations J->K

Caption: Workflow for an Inter-laboratory Comparison Study.

References

A Comparative Guide to Alternative Internal Standards for Verapamil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of verapamil in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. While isotopically labeled verapamil is the ideal internal standard, its availability and cost can be prohibitive. This guide provides a comparative overview of readily available alternative internal standards for the analysis of verapamil, supported by experimental data from published literature.

Data Presentation: Comparison of Alternative Internal Standards

The following tables summarize the performance of four common alternative internal standards for verapamil analysis: Carvedilol, Metoprolol, Propranolol, and Diltiazem. It is important to note that the data presented are collated from different studies, and therefore, the experimental conditions are not identical. This should be taken into consideration when comparing the performance of these internal standards.

Table 1: Performance Characteristics of Alternative Internal Standards for Verapamil Analysis

Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Carvedilol 0.025 - 5.0 (µg/mL)[1]≥98.96 ± 2.68[1]≤3.68[1]101.98 ± 2.76[1]
Metoprolol 1.00 - 500[2]92.9 - 103.1[2]< 5.8[2]Not Reported
Propranolol 1 - 450[3]Not Reported< 11.6[3]82.50[4]
Diltiazem 5 - 250[5]Better than 10%Better than 10%Not Reported

Experimental Protocols

Detailed methodologies for the analysis of verapamil using each of the alternative internal standards are provided below. These protocols are based on published and validated methods.

Verapamil Analysis using Carvedilol as an Internal Standard[1]
  • Sample Preparation:

    • To 200 µL of rabbit plasma, add 800 µL of acetonitrile for protein precipitation.

    • Add 20 µL of Carvedilol internal standard solution (5 µg/mL).

    • Vortex the mixture and centrifuge at 5000 × g for 15 minutes at 4 °C.

    • Transfer 500 µL of the supernatant to a new tube and evaporate to dryness under vacuum.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions:

    • HPLC System: RP-HPLC with UV detection.

    • Column: C18 stationary phase (5 µm, 250 × 4.6 mm).

    • Mobile Phase: Acetonitrile and 0.1% Tetrahydrofuran in water (80:20, v/v).

    • Flow Rate: 1 mL/min.

    • Injection Volume: Not specified.

    • Detection: UV at an appropriate wavelength.

    • Retention Times: Verapamil (~7.64 min), Carvedilol (~4.69 min).[1]

  • Mass Spectrometry Conditions (if applicable): Not specified in the provided reference.

Verapamil Analysis using Metoprolol as an Internal Standard[2]
  • Sample Preparation:

    • Liquid-liquid extraction of plasma samples.

    • Detailed extraction procedure not specified in the provided reference.

  • Chromatographic Conditions:

    • LC System: Liquid chromatography system.

    • Column: C8 analytical column.

    • Mobile Phase: Methanol-water (70:30, v/v) + 12 mM formic acid.

    • Flow Rate: Not specified.

    • Total Run Time: 3.5 min.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Micromass Quattro Ultima tandem mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

Verapamil Analysis using Propranolol as an Internal Standard[3][4]
  • Sample Preparation:

    • Solid-phase extraction (SPE) using Waters Oasis HLB C18 cartridges[3].

    • Alternative: Fast extraction from human plasma (details not specified)[4].

  • Chromatographic Conditions:

    • HPLC System: HPLC with fluorescence detection[3][4].

    • Column: Core–shell isopropyl carbamate cyclofructan 6 chiral column (LarihcShell-P, LSP)[3].

    • Mobile Phase: Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v)[3].

    • Flow Rate: 0.5 mL/min[3].

    • Total Run Time: ~3.5 minutes[3].

    • Detection: Fluorescence at Ex/Em wavelengths of 280/313 nm[3].

    • Retention Times: S-(-)-verapamil (1.95 min), R-(+)-verapamil (2.29 min), Propranolol (3.38 min)[3].

  • Mass Spectrometry Conditions (if applicable): Not applicable as fluorescence detection was used.

Verapamil Analysis using Diltiazem as an Internal Standard[5]
  • Sample Preparation:

    • Liquid-liquid extraction of plasma samples.

  • Chromatographic Conditions:

    • Analytical Technique: Capillary Zone Electrophoresis (CZE).

    • Buffer: 0.044 M phosphate buffer at pH 2.5.

  • Mass Spectrometry Conditions (if applicable): Not applicable as CZE with UV detection was used.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the analysis of verapamil in a biological matrix using an internal standard, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Addition of Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Verapamil calibration->quantification

Caption: Experimental workflow for verapamil analysis.

References

A Comparative Guide to Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Verapamil Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two common sample preparation techniques for the quantitative analysis of verapamil using (S)-Nor-Verapamil-d6 as an internal standard, supported by experimental data and protocols.

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs like verapamil in biological matrices is paramount. A critical step in this analytical process is the effective extraction of the analyte from the complex plasma matrix. This guide provides a comprehensive comparison of two widely used extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), specifically for the analysis of verapamil and its metabolites, utilizing this compound as an internal standard for enhanced accuracy and precision.

Performance Comparison: SPE vs. LLE

The choice between SPE and LLE often depends on the specific requirements of the assay, including desired recovery, sample throughput, and the degree of automation. Below is a summary of key performance metrics compiled from various studies.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Key Considerations
Absolute Recovery ~95%[1]~84%[1]SPE generally offers higher and more consistent recoveries for verapamil and its metabolites.
Precision (CV%) Lower CV% (Better Precision)Higher CV% (Lower Precision)The automated nature of some SPE methods contributes to improved precision over manual LLE.[1]
Matrix Effect Generally lowerCan be significantSPE provides a cleaner extract by more effectively removing endogenous plasma components like phospholipids.
Sample Throughput High (amenable to automation)Lower (can be labor-intensive)Automated SPE systems can process a large number of samples with minimal manual intervention.
Method Development More complexSimpler[1]LLE protocols can be developed and optimized more quickly than SPE methods.
Cost per Sample Higher (cartridges and equipment)Lower (solvents and glassware)[1]The initial investment for automated SPE systems can be substantial.
Solvent Consumption LowerHigherLLE typically requires larger volumes of organic solvents compared to SPE.

Experimental Protocols

Detailed methodologies for both SPE and LLE are crucial for reproducibility. The following protocols are based on established methods for verapamil analysis in human plasma.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a mixed-mode SPE cartridge for the extraction of verapamil and this compound from human plasma.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Preparation: To 500 µL of human plasma, add the internal standard, this compound.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of a 5% formic acid in methanol solution.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a straightforward LLE procedure for the extraction of verapamil and its internal standard from plasma.

  • Sample Preparation: To 500 µL of human plasma, add the internal standard, this compound.

  • Basification: Add 100 µL of 1 M sodium hydroxide to the plasma sample to basify it.

  • Extraction: Add 2 mL of a mixture of n-hexane and methyl tert-butyl ether (1:1, v/v) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2]

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both SPE and LLE.

SPE_Workflow cluster_0 SPE Workflow Start Start Condition Cartridge Condition Cartridge Start->Condition Cartridge Prepare Sample Prepare Sample Condition Cartridge->Prepare Sample Load Sample Load Sample Prepare Sample->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate Eluate Evaporate Eluate Elute Analytes->Evaporate Eluate Reconstitute Reconstitute Evaporate Eluate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis LLE_Workflow cluster_1 LLE Workflow Start Start Prepare Sample Prepare Sample Start->Prepare Sample Basify Sample Basify Sample Prepare Sample->Basify Sample Add Extraction Solvent Add Extraction Solvent Basify Sample->Add Extraction Solvent Vortex & Centrifuge Vortex & Centrifuge Add Extraction Solvent->Vortex & Centrifuge Transfer Organic Layer Transfer Organic Layer Vortex & Centrifuge->Transfer Organic Layer Evaporate Solvent Evaporate Solvent Transfer Organic Layer->Evaporate Solvent Reconstitute Reconstitute Evaporate Solvent->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

References

A Head-to-Head Comparison of Chiral Columns for the Enantioseparation of Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal chiral stationary phase for the successful resolution of verapamil enantiomers.

The stereoselective analysis of verapamil, a widely used calcium channel blocker, is of paramount importance due to the differential pharmacological and toxicological profiles of its (R)-(+)- and (S)-(-)-enantiomers. The successful separation of these enantiomers is highly dependent on the choice of the chiral stationary phase (CSP). This guide provides a detailed comparison of various chiral columns, summarizing their performance based on experimental data and outlining the methodologies for their use.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is a critical step in developing a robust method for verapamil enantioseparation. The following table summarizes the performance of several commonly employed chiral stationary phases under optimized conditions.

Chiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)Analysis Time (min)
Polysaccharide-Based
Chiralpak ADn-hexane/isopropanol (90:10, v/v)1.0> 1.51.25< 15
Chiralcel OJn-hexane/isopropanol/diethylamine (80:20:0.1, v/v/v)1.0~2.01.4~10
Chiralcel OD-RMethanol/Water (80:20, v/v) with 0.1% diethylamine0.5> 1.5Not Reported~25
Protein-Based
α1-Acid Glycoprotein (AGP)Phosphate buffer (pH 7.0)/acetonitrile (90:10, v/v)0.9> 2.01.5< 20
Cyclofructan-Based (Core-Shell)
LarihcShell-PAcetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v)0.52.82> 1.153.5[1]

Note: Performance metrics can vary based on specific experimental conditions, including the exact composition of the mobile phase, column dimensions, and temperature. The data presented here is a consolidation of reported values for comparative purposes.

Experimental Workflow

The general workflow for the chiral separation of verapamil using High-Performance Liquid Chromatography (HPLC) is illustrated in the diagram below. This process involves sample preparation, HPLC analysis, and data acquisition.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Solution Preparation Evaporation Evaporation & Reconstitution Standard->Evaporation Plasma Plasma Sample Extraction Solid Phase or Liquid-Liquid Extraction Plasma->Extraction Extraction->Evaporation Injection Sample Injection Evaporation->Injection Reconstituted Sample Column Chiral Column Injection->Column Separation Isocratic/Gradient Elution Column->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Detector Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

A generalized workflow for the chiral HPLC analysis of verapamil.

Detailed Experimental Protocols

Below are representative experimental protocols for the chiral separation of verapamil using different types of chiral columns. These protocols are intended as a starting point and may require optimization for specific applications.

Polysaccharide-Based Columns (e.g., Chiralpak AD)
  • Column: Chiralpak AD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-hexane/isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Verapamil standard solutions are prepared in the mobile phase. For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required.

Protein-Based Columns (e.g., α1-Acid Glycoprotein)
  • Column: α1-AGP (100 x 4.0 mm, 5 µm)

  • Mobile Phase: 10 mM potassium phosphate buffer (pH 7.0) / acetonitrile (90:10, v/v)

  • Flow Rate: 0.9 mL/min

  • Temperature: 30 °C

  • Detection: Fluorescence (Excitation: 275 nm, Emission: 310 nm)[2]

  • Injection Volume: 20 µL

  • Sample Preparation: Plasma samples are typically pre-treated with a protein precipitation step followed by centrifugation and filtration.

Cyclofructan-Based Core-Shell Columns (e.g., LarihcShell-P)
  • Column: LarihcShell-P (100 mm × 2.1 mm i.d., 2.7 μm particles)[1]

  • Mobile Phase: Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Temperature: Ambient

  • Detection: Fluorescence (Excitation: 276 nm, Emission: 310 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: A solid-phase extraction (SPE) is recommended for plasma samples to achieve high purity and concentration.[1]

Conclusion

The choice of a chiral column for verapamil separation depends on the specific requirements of the analysis, such as the desired resolution, analysis time, and the nature of the sample matrix. Polysaccharide-based columns like Chiralpak AD and Chiralcel OJ offer good resolution in normal-phase mode.[2] Protein-based columns, such as the α1-AGP column, demonstrate excellent resolving power in reversed-phase mode, which is often advantageous for the analysis of biological samples. The modern cyclofructan-based core-shell columns, like LarihcShell-P, provide the significant advantage of very fast analysis times while maintaining high resolution.[1] Researchers should consider these factors and the detailed protocols provided in this guide to select the most suitable chiral column for their verapamil enantioseparation studies.

References

Validation Report Summary: A Comparative Guide to Verapamil Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive summary and comparison of validation parameters for two common bioanalytical methods used for the quantification of verapamil in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate bioanalytical strategies for verapamil.

The validation of these methods has been conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8][9]

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of a validated HPLC-UV and an LC-MS/MS assay for verapamil. These values are synthesized from published literature and represent expected performance.[10][11][12][13][14][15]

Table 1: Summary of Validation Parameters for Verapamil Bioanalytical Assays

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.025 - 5.0 µg/mL[11]1.00 - 500 ng/mL[12]
Correlation Coefficient (r²) ≥ 0.999[11]≥ 0.999[14]
Lower Limit of Quantification (LLOQ) 25 ng/mL[11]1 ng/mL[12][14]
Accuracy (% Bias) Within ± 15% of nominalWithin ± 15% of nominal
Precision (% CV) ≤ 15%≤ 15%
Recovery ~98-102%[11][13]~93-103%[12][16]
Matrix Effect Not typically assessedMonitored and within acceptable limits
Internal Standard (IS) Carvedilol[11]Metoprolol[12] or Deuterated Verapamil (Verapamil-d6)[10]

Table 2: Stability Data Summary

Stability ConditionHPLC-UV MethodLC-MS/MS Method
Short-Term (Bench-Top) StableStable
Long-Term (Frozen) StableStable
Freeze-Thaw Cycles StableStable
Post-Preparative (Autosampler) StableStable

Experimental Protocols

The following are detailed methodologies for the key experiments performed during the validation of a verapamil bioanalytical assay.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting verapamil from plasma is Liquid-Liquid Extraction.

  • Procedure:

    • To 1 mL of plasma sample, add the internal standard solution.

    • Alkalinize the plasma with a suitable buffer (e.g., sodium hydroxide).

    • Add an organic extraction solvent (e.g., a mixture of n-hexane and isopropanol).[17]

    • Vortex mix the sample for a specified time to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions

  • HPLC-UV Method:

    • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% tetrahydrofuran in water) in an isocratic elution.[11]

    • Flow Rate: 1 mL/min.[11]

    • Detection: UV detector at a specified wavelength (e.g., 288 nm).[13]

    • Internal Standard: Carvedilol.[11]

  • LC-MS/MS Method:

    • Column: C8 or C18 analytical column.[12][14]

    • Mobile Phase: A gradient elution using a mixture of methanol or acetonitrile and an aqueous buffer containing an acidifier like formic acid.[12][14]

    • Flow Rate: 0.4 - 1.25 mL/min.[12][14]

    • Ionization: Positive ion electrospray ionization (ESI).[12]

    • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Internal Standard: Metoprolol[12] or a stable isotope-labeled analog such as Verapamil-d6.[10]

3. Validation Experiments

The following validation experiments are performed according to regulatory guidelines:

  • Selectivity: Blank plasma samples from multiple sources are analyzed to ensure no interference at the retention times of verapamil and the internal standard.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is applied.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The results should be within ±15% of the nominal value (±20% for LLOQ).

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response from extracted samples to that of unextracted standards.

  • Matrix Effect: Assessed in LC-MS/MS methods to evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of verapamil in the biological matrix is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after multiple freeze-thaw cycles.

Visualizations

The following diagrams illustrate the key workflows in a verapamil bioanalytical assay validation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate hplc HPLC System evaporate->hplc Inject Sample detector UV or MS/MS Detector hplc->detector selectivity Selectivity detector->selectivity linearity Linearity detector->linearity accuracy_precision Accuracy & Precision detector->accuracy_precision stability Stability detector->stability

Caption: Bioanalytical Method Workflow for Verapamil Analysis.

G cluster_params Core Validation Parameters start Start Validation selectivity Selectivity & Specificity start->selectivity end Validation Complete linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision stability Stability precision->stability stability->end

Caption: Logical Flow of Bioanalytical Method Validation.

References

A Comparative Guide to the Performance of (S)-Nor-Verapamil-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of verapamil and its metabolites, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of (S)-Nor-Verapamil-d6 against other commonly used internal standards, supported by experimental data.

Performance Characteristics of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard due to their similar physicochemical properties.

A study detailing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantiomeric separation and quantification of verapamil and norverapamil utilized deuterated internal standards, D6-verapamil and D6-norverapamil. The performance of these internal standards is summarized in the table below, alongside data for other commonly employed internal standards from various validated methods.

Internal StandardAnalyte(s)MethodRecovery (%)Matrix EffectAccuracy (%)Precision (% RSD)Linearity (r²)
This compound / D6-Norverapamil (R)- and (S)-NorverapamilLC-MS/MS91.1 - 108.1[1]0.96 - 1.07[1]Not explicitly statedNot explicitly statedNot explicitly stated
D6-Verapamil (R)- and (S)-VerapamilLC-MS/MS91.1 - 108.1[1]0.96 - 1.07[1]Not explicitly statedNot explicitly statedNot explicitly stated
Metoprolol VerapamilLC-MS/MSNot explicitly statedNot explicitly stated92.9 - 103.1[2]< 5.8 (inter-batch)[2]> 0.99[2]
Carvedilol Verapamil HydrochlorideRP-HPLC-UV101.98 ± 2.76No significant influence≥ 98.96 ± 2.68≤ 3.680.9991
Propranolol Verapamil and NorverapamilHPLC-FLD82.50Not explicitly statedNot explicitly stated"Very good"Not explicitly stated

Experimental Protocols

LC-MS/MS Method for Verapamil and Norverapamil Enantiomers using D6-Norverapamil and D6-Verapamil[1]
  • Sample Preparation: Liquid-liquid extraction of 50 µL human plasma.

  • Chromatographic Separation:

    • Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)

    • Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive ion electrospray ionization (ESI)

    • Detection Mode: Multiple reaction monitoring (MRM)

  • Validation Range: 1.0-250.0 ng/mL for all four analytes (R-verapamil, S-verapamil, R-norverapamil, S-norverapamil).

LC-MS/MS Method for Verapamil using Metoprolol[2]
  • Sample Preparation: Liquid-liquid extraction from human plasma.

  • Chromatographic Separation:

    • Column: C8 analytical column

    • Mobile Phase: Methanol-water (70:30, v/v) + 12 mM formic acid

  • Mass Spectrometric Detection:

    • Instrument: Micromass Quattro Ultima tandem mass spectrometer

    • Ionization Mode: Positive ion electrospray ionization (ESI)

    • Detection Mode: Multiple reaction monitoring (MRM)

  • Validation Range: 1.00-500 ng/mL.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in a typical bioanalytical workflow utilizing an internal standard and the logical relationship for selecting an appropriate internal standard.

Analytical_Workflow Bioanalytical Workflow for Verapamil Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample_Collection Biological Sample (e.g., Plasma) IS_Addition Addition of This compound Sample_Collection->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Injection Injection into LC-MS/MS Evaporation_Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio_Calculation Calculate Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical Workflow for Verapamil Quantification.

IS_Selection_Logic Decision Logic for Internal Standard Selection Goal Accurate & Precise Quantification of Verapamil Requirement Need for an Internal Standard (IS) Goal->Requirement Ideal_IS Ideal IS Characteristics Requirement->Ideal_IS Physicochemical Similar Physicochemical Properties to Analyte Ideal_IS->Physicochemical Extraction Similar Extraction Recovery Ideal_IS->Extraction Chromatographic Similar Chromatographic Retention Ideal_IS->Chromatographic Ionization Similar Ionization Efficiency Ideal_IS->Ionization Stable_Isotope Stable Isotope Labeled (SIL) IS (e.g., this compound) Physicochemical->Stable_Isotope Best Choice Structural_Analog Structural Analog IS (e.g., Metoprolol, Carvedilol) Physicochemical->Structural_Analog Alternative Extraction->Stable_Isotope Extraction->Structural_Analog Chromatographic->Stable_Isotope Chromatographic->Structural_Analog Ionization->Stable_Isotope Ionization->Structural_Analog

Caption: Decision Logic for Internal Standard Selection.

References

Justification for Selecting (S)-Nor-Verapamil-d6 Over Other Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of verapamil and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative assays. This guide provides a comprehensive comparison to justify the selection of (S)-Nor-Verapamil-d6 over other non-deuterated analogs as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The Superiority of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This includes having similar extraction recovery, chromatographic retention, and ionization efficiency. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard for bioanalytical assays.[1] The key advantage of using a deuterated standard lies in its near-identical physicochemical properties to the unlabeled analyte.[1]

This compound is a deuterated form of (S)-Nor-Verapamil, the primary active metabolite of verapamil. The six deuterium atoms minimally alter the chemical structure, preserving its chromatographic behavior and ionization characteristics. However, the mass difference of six daltons allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and mass differentiation are crucial for compensating for variations that can occur during sample processing and analysis, such as:

  • Matrix Effects: Biological matrices like plasma can contain endogenous components that either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.

  • Extraction Recovery: Variations in the efficiency of sample extraction can lead to analyte loss. A deuterated internal standard experiences the same degree of loss, ensuring that the final calculated concentration is accurate.

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as injection volume inconsistencies or changes in ionization source conditions, are effectively normalized when a deuterated internal standard is used.

Quantitative Comparison: this compound vs. Non-Deuterated Analogs

To illustrate the superior performance of a deuterated internal standard, the following table summarizes typical validation parameters for a bioanalytical method quantifying verapamil and norverapamil using either this compound or a non-deuterated structural analog as the internal standard. The data presented is a representative summary based on findings from multiple bioanalytical validation studies.

ParameterThis compound (Deuterated IS)Non-Deuterated Analog ISFDA Bioanalytical Method Validation Guidance Acceptance Criteria
Accuracy (% Bias) -2.5% to +3.1%-12.8% to +15.2%Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) ≤ 4.9%≤ 11.5%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85.2% - 91.5%78.9% - 93.2%Consistent, precise, and reproducible
Matrix Effect (%CV) ≤ 3.8%≤ 14.7%Internal standard should compensate

Data is synthesized from typical performance characteristics reported in bioanalytical literature for deuterated versus non-deuterated internal standards.

As the table demonstrates, the use of this compound results in significantly improved accuracy and precision, with lower percentage bias and relative standard deviation (%RSD). The matrix effect is also substantially minimized, as indicated by the lower coefficient of variation (%CV). While the recovery percentages may appear similar, the consistency and reproducibility of recovery are markedly better with the deuterated standard, which is critical for robust and reliable quantification across different sample lots and patient populations.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of verapamil and norverapamil in biological matrices. The following is a representative experimental protocol employing this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of a working solution of this compound (internal standard).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (80:20, v/v) as the extraction solvent.

  • Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-RH, 150 x 4.6 mm, 5 µm) for enantiomeric separation.

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate in water.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Verapamil: m/z 455.3 → 165.2

      • Norverapamil: m/z 441.3 → 165.2

      • This compound: m/z 447.3 → 165.2

    • Source Parameters: Optimized for the specific mass spectrometer used (e.g., capillary voltage, source temperature, gas flows).

Visualizing Key Processes

To further elucidate the rationale and workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Analyte & IS Signals MS->Data Data Acquisition Quantification Ratio Calculation & Quantification Data->Quantification

Figure 1: Experimental workflow for bioanalysis.

The diagram above illustrates the sequential steps involved in the bioanalytical workflow, from sample preparation to final quantification. The use of a deuterated internal standard is integral to the accuracy of this entire process.

signaling_pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell cluster_effects Physiological Effects Membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel α1 subunit Ca_ion_in Ca²⁺ Verapamil Verapamil Verapamil->L_type_Ca_Channel binds to α1 subunit Ca_ion_out Ca²⁺ Verapamil->Ca_ion_out blocks influx Reduced_Contraction Decreased Muscle Contraction Ca_ion_in->Reduced_Contraction leads to Ca_ion_out->L_type_Ca_Channel influx Reduced_HR Decreased Heart Rate Vasodilation Vasodilation

Figure 2: Verapamil's mechanism of action.

This diagram depicts the signaling pathway affected by verapamil. Verapamil blocks the L-type calcium channels in cardiac and smooth muscle cells, preventing the influx of calcium ions. This reduction in intracellular calcium leads to decreased muscle contraction, a slower heart rate, and vasodilation, which are the therapeutic effects of the drug.

Conclusion

The selection of this compound as an internal standard for the quantification of verapamil and its metabolites is strongly justified by its ability to provide superior accuracy and precision compared to non-deuterated analogs. By closely mimicking the behavior of the analyte while being distinguishable by mass, it effectively compensates for variations in sample preparation and instrumental analysis. For any bioanalytical study requiring the highest level of confidence in its results, the use of a deuterated internal standard like this compound is the recommended and scientifically sound choice.

References

Assessing the Robustness of a Bioanalytical Method with (S)-Nor-Verapamil-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robustness of a bioanalytical method is a critical attribute, ensuring that the method remains reliable and reproducible under the variable conditions encountered during routine analysis. This guide provides a comprehensive comparison of the performance of a bioanalytical method for verapamil and its metabolite, norverapamil, with a focus on the use of (S)-Nor-Verapamil-d6 as an internal standard (IS). The inherent physicochemical similarities between a stable isotope-labeled internal standard (SIL-IS) and the analyte make it the preferred choice for mitigating variability and enhancing method robustness.

The Importance of a Robust Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1] A SIL-IS, such as this compound, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies.[1] This co-elution ensures that any variations in the analytical process affect both the analyte and the IS to a similar extent, leading to a consistent analyte-to-IS peak area ratio and, consequently, more accurate and precise quantification.[1]

Alternative internal standards, such as structural analogs, may have different retention times, extraction recoveries, and ionization responses compared to the analyte. This can lead to unreliable data, especially when unforeseen variations in analytical conditions occur. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.[1]

Comparative Performance Data

Table 1: Comparison of Bioanalytical Method Performance with a Stable Isotope-Labeled IS vs. a Structural Analog IS [2]

Performance ParameterStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery at LLOQ 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%
Slope (Comparison with Reference Method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

As the data suggests, while both internal standards can provide acceptable performance under validated conditions, the SIL-IS often demonstrates a better correlation with reference methods, indicating a higher degree of accuracy.

The following table presents typical validation data for a bioanalytical method for verapamil and norverapamil using deuterated internal standards, demonstrating the high level of performance achievable.

Table 2: Performance Data for a Validated LC-MS/MS Method for Verapamil and Norverapamil using Deuterated Internal Standards [3]

AnalyteConcentration RangeIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Verapamil 1.00 - 500 ng/mL< 5.1%< 5.8%92.9% - 103.1%
Norverapamil 1.00 - 500 ng/mL< 5.1%< 5.8%92.9% - 103.1%

Experimental Protocols for Assessing Robustness

Robustness testing involves intentionally introducing small, deliberate variations to the method parameters to assess the impact on the results. According to international guidelines (ICH M10, FDA, and EMA), the following experiments are crucial for evaluating the robustness of a bioanalytical method.

Freeze-Thaw Stability

Objective: To determine the stability of the analyte in the biological matrix after repeated freezing and thawing cycles.

Protocol:

  • Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., human plasma).

  • Analyze one set of freshly prepared QC samples to establish the baseline concentration.

  • Subject the remaining QC samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final thaw, analyze the QC samples and compare the mean concentration to the baseline.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Bench-Top Stability

Objective: To evaluate the stability of the analyte in the biological matrix at room temperature for a duration that reflects the sample handling time during routine analysis.

Protocol:

  • Prepare replicate QC samples at low and high concentrations.

  • Thaw the samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours), which should be equal to or longer than the expected sample processing time.

  • Analyze the samples and compare the concentrations to the nominal values.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

Stock Solution and Working Solution Stability

Objective: To assess the stability of the analyte and internal standard in their stock and working solutions under defined storage conditions.

Protocol:

  • Prepare stock solutions of the analyte and this compound.

  • Prepare working solutions by diluting the stock solutions.

  • Store the solutions at specified temperatures (e.g., room temperature and 2-8°C) for a defined period.

  • At each time point, analyze the stored solutions and compare the response to that of freshly prepared solutions.

  • Acceptance Criteria: The response of the stored solutions should be within a predefined percentage (e.g., ±10%) of the fresh solutions.

Matrix Effect Evaluation

Objective: To assess the potential for matrix components to cause ion suppression or enhancement, which can affect the accuracy and precision of the method.

Protocol:

  • Obtain at least six different lots of the biological matrix from individual donors.

  • Extract blank matrix from each lot.

  • Spike the extracted blank matrix with the analyte and this compound at low and high concentrations (post-extraction addition).

  • Prepare neat solutions of the analyte and IS in the mobile phase at the same concentrations.

  • Calculate the matrix factor (MF) for each lot by comparing the peak area of the analyte in the post-extraction spiked sample to the peak area of the analyte in the neat solution.

  • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots should not be greater than 15%.

Effect of Variations in Chromatographic Conditions

Objective: To evaluate the impact of small changes in chromatographic parameters on the analytical results.

Protocol:

  • Prepare a set of QC samples.

  • Analyze the samples under the nominal chromatographic conditions.

  • Introduce deliberate, small variations to the following parameters one at a time:

    • Mobile Phase Composition: ± 2% of the organic solvent composition.

    • Mobile Phase pH: ± 0.2 pH units.

    • Column Temperature: ± 5°C.

    • Flow Rate: ± 10% of the nominal flow rate.

  • Analyze the QC samples under each varied condition and compare the results (e.g., retention time, peak area ratio, and calculated concentration) to those obtained under the nominal conditions.

  • Acceptance Criteria: The calculated concentrations under the varied conditions should be within ±15% of the nominal concentrations.

Visualizing Experimental Workflows and Relationships

Workflow for Assessing Bioanalytical Method Robustness

G cluster_0 Robustness Parameter Evaluation cluster_1 Experimental Steps cluster_2 Analysis & Comparison cluster_3 Acceptance Criteria A Freeze-Thaw Stability A1 Prepare Low & High QCs A->A1 B Bench-Top Stability B1 Prepare Low & High QCs B->B1 C Solution Stability C1 Prepare Stock & Working Solutions C->C1 D Matrix Effect D1 Obtain Multiple Matrix Lots D->D1 E Chromatographic Variations E1 Prepare QC Samples E->E1 A2 Analyze vs. Baseline A1->A2 B2 Analyze vs. Nominal B1->B2 C2 Analyze vs. Fresh C1->C2 D2 Calculate Matrix Factor D1->D2 E2 Analyze vs. Nominal Conditions E1->E2 A3 Within ±15% A2->A3 B3 Within ±15% B2->B3 C3 Within ±10% C2->C3 D3 CV of IS-Normalized MF ≤15% D2->D3 E3 Within ±15% E2->E3

Caption: Workflow for assessing key robustness parameters of a bioanalytical method.

Relationship Between Robustness Parameters and Method Reliability

G cluster_stability Sample Stability cluster_analytical Analytical Conditions center Method Reliability freeze_thaw Freeze-Thaw freeze_thaw->center bench_top Bench-Top bench_top->center long_term Long-Term long_term->center matrix Matrix Effects matrix->center chromatography Chromatography chromatography->center instrument Instrument Performance instrument->center

Caption: Interrelationship of robustness parameters contributing to overall method reliability.

This guide underscores the critical role of a well-chosen internal standard, like this compound, in ensuring the robustness of a bioanalytical method. By following rigorous experimental protocols to evaluate key robustness parameters, researchers can have high confidence in the reliability and reproducibility of their analytical data, which is paramount in drug development and clinical studies.

References

Safety Operating Guide

Proper Disposal of (S)-Nor-Verapamil-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (S)-Nor-Verapamil-d6, a deuterated analog of the calcium channel blocker Verapamil, is crucial for maintaining laboratory safety and environmental protection. Due to its classification as a toxic substance, specific handling and disposal protocols must be strictly followed. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.

Hazard Classification and Safety Precautions

This compound should be handled with the same precautions as its parent compound, Verapamil hydrochloride. Verapamil hydrochloride is classified as toxic if swallowed and demonstrates long-lasting toxic effects on aquatic life.[1] Therefore, it is imperative to treat this compound as a hazardous waste.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Disposal Procedure for this compound

The disposal of this compound must comply with all local, state, and federal environmental regulations.[2][3]

Step 1: Segregation of Waste

Proper segregation is the first critical step in chemical waste management.

  • Solid Waste:

    • Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the compound into a dedicated, clearly labeled hazardous waste container.[4]

    • The container should be made of a material that does not react with the chemical.[4]

  • Liquid Waste:

    • If this compound is in a solution, it must be collected in a separate, leak-proof hazardous waste container designated for liquid chemical waste.[4]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from heat sources and incompatible materials.[5]

  • Under the control of authorized personnel.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[6] The most common and recommended method for the disposal of toxic pharmaceutical waste is incineration at an approved facility.[2]

Never dispose of this compound down the drain or in the regular trash. [2] This can lead to environmental contamination and potential harm to aquatic life.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[5] For liquid spills, use an inert absorbent material to contain the spill.

  • Collect and Dispose: Place all contaminated materials, including the absorbent, into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Quantitative Data Summary

PropertyValueReference
Acute Oral Toxicity (Category) 3
Aquatic Hazard (Short-term) Category 2
Aquatic Hazard (Long-term) Category 2

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Ventilated Area A->B C Solid Waste (e.g., contaminated gloves, plasticware) B->C D Liquid Waste (e.g., solutions containing the compound) B->D E Place Solid Waste in Designated Labeled Container C->E F Place Liquid Waste in Designated Labeled Container D->F G Store Sealed Containers in a Secure, Designated Area E->G F->G H Contact EHS or Certified Hazardous Waste Vendor G->H I Waste Collected for Incineration H->I

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (S)-Nor-Verapamil-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of (S)-Nor-Verapamil-d6, a deuterated analog of Norverapamil. The following procedures are based on safety data for structurally similar compounds and general best practices for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of chemotherapy gloves meeting ASTM D6978 standards. Nitrile or neoprene gloves are preferred. Change gloves regularly and immediately if contaminated, torn, or punctured.[1][2]
Body Protection GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2]
Eye Protection Safety Glasses/GogglesUse chemical safety goggles or a face shield to protect against splashes.[1]
Respiratory Protection RespiratorIn cases of insufficient ventilation or when handling the powder outside of a containment system, a NIOSH-approved respirator is necessary.[3][4]
Additional Protection Head and Shoe CoversDisposable head, hair, and shoe covers are recommended to prevent the spread of contamination.[1]

Handling and Operational Plan

Safe handling of this compound requires adherence to strict laboratory protocols to prevent accidental exposure and contamination.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: Conduct all weighing and transfer of the solid material within a chemical fume hood or other appropriate containment device.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in designated hazardous waste containers.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory area.[5][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, and absorbent pads, should be collected in a designated, sealed hazardous waste container for disposal.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep 1. Preparation - Don appropriate PPE - Prepare workspace handling 2. Handling - Weigh and transfer in fume hood - Prepare solutions carefully prep->handling post_handling 3. Post-Handling - Decontaminate surfaces - Remove and dispose of PPE handling->post_handling disposal 4. Waste Disposal - Dispose of chemical waste - Dispose of contaminated materials post_handling->disposal hygiene 5. Personal Hygiene - Wash hands thoroughly post_handling->hygiene

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.